molecular formula C12H16 B155148 4-tert-Butylstyrene CAS No. 1746-23-2

4-tert-Butylstyrene

Cat. No.: B155148
CAS No.: 1746-23-2
M. Wt: 160.25 g/mol
InChI Key: QEDJMOONZLUIMC-UHFFFAOYSA-N
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Description

4-tert-Butylstyrene is a specialty styrenic monomer of significant interest in advanced materials science for developing high-performance polymers with tailored thermomechanical properties. Its primary research value lies in the incorporation of a bulky tert-butyl group onto the vinyl benzene structure, which introduces substantial steric effects that directly influence polymer chain packing, free volume, and ultimate material performance. This compound is predominantly utilized in the synthesis of thermoplastic elastomers, impact-resistant plastics, and specialized copolymers, where it serves to enhance thermal stability, glass transition temperature (Tg), and chemical resistance . A key research application involves its use as a critical building block in the synthesis of triblock terpolymers, such as poly(ethylene oxide)-b-poly(4-vinylbenzyl chloride)-b-poly(4‑tert-butylstyrene), where the poly(4‑tert-butylstyrene) block length is a fundamental parameter for precisely manipulating microphase-separated morphologies in the solid state . The mechanism of action centers on its vinyl group participating in free-radical or ionic polymerization, while the bulky tert-butyl pendant groups sterically hinder chain mobility and disrupt crystallinity, thereby imparting improved impact strength, thermo-oxidative stability, and tunable solubility parameters to the resulting polymeric materials . Ongoing research is further exploiting this compound to engineer novel polymer architectures for demanding applications in automotive components, electronics encapsulation, and high-performance coatings, driven by trends toward sustainable production and material lightweighting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-ethenylbenzene
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InChI

InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
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InChI Key

QEDJMOONZLUIMC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C
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Molecular Formula

C12H16
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Related CAS

26009-55-2
Record name Poly(4-tert-butylstyrene)
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DSSTOX Substance ID

DTXSID0022305
Record name 4-tert-Butylstyrene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
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CAS No.

1746-23-2
Record name 4-tert-Butylstyrene
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Record name Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
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Record name 4-TERT-BUTYLSTYRENE
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Foundational & Exploratory

Synthesis of 4-tert-butylstyrene from tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details various synthetic pathways for the preparation of 4-tert-butylstyrene, a valuable monomer in polymer chemistry and an important intermediate in organic synthesis, starting from the readily available precursor, tert-butylbenzene. This document provides a comparative analysis of different routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in the selection and execution of the most suitable synthetic strategy.

Introduction

This compound is a key building block in the synthesis of specialized polymers and fine chemicals. Its bulky tert-butyl group imparts unique properties to the resulting materials, such as increased glass transition temperature and altered solubility. The synthesis of this monomer from tert-butylbenzene can be accomplished through several strategic routes, each with its own set of advantages and challenges. This guide will explore the following primary synthetic strategies:

  • Multi-step Synthesis via Friedel-Crafts Acylation: A classic and versatile laboratory-scale approach.

  • Multi-step Synthesis via Halogenation and Grignard Reaction: A robust method involving organometallic intermediates.

  • Multi-step Synthesis via Formylation and Wittig Reaction: A pathway offering high selectivity in double bond formation.

  • Direct Catalytic Olefination: An industrially relevant, one-step process.

Comparative Overview of Synthetic Pathways

The choice of synthetic route to this compound depends on factors such as scale, available reagents, and desired purity. The following table summarizes the key aspects of the different pathways starting from tert-butylbenzene.

Pathway Key Intermediates Typical Overall Yield Key Advantages Key Challenges
Friedel-Crafts Acylation4-tert-Butylacetophenone, 4-tert-ButylethylbenzeneModerateUtilizes common reagents and well-established reactions.Multi-step process, potential for side reactions in acylation and dehydrogenation.
Grignard Reaction4-Bromo-tert-butylbenzene, 1-(4-tert-Butylphenyl)ethanolModerate to HighHigh-yielding steps, versatile Grignard chemistry.Requires anhydrous conditions, multi-step process.
Wittig Reaction4-tert-ButylbenzaldehydeModerateHigh selectivity for the vinyl group, mild reaction conditions for the Wittig step.Synthesis of the aldehyde precursor can be challenging, multi-step process.
Direct OlefinationNoneHigh (based on catalyst turnover)Atom-economical, one-step process.Requires specialized equipment (high pressure), catalyst preparation.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed description of the synthetic routes, including step-by-step experimental protocols and tabulated quantitative data.

Multi-step Synthesis via Friedel-Crafts Acylation

This pathway involves three main steps: the acylation of tert-butylbenzene, reduction of the resulting ketone, and dehydrogenation to the final product.

G tert_butylbenzene tert-Butylbenzene acetophenone 4-tert-Butylacetophenone tert_butylbenzene->acetophenone Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) ethylbenzene 4-tert-Butylethylbenzene acetophenone->ethylbenzene Reduction (e.g., Clemmensen or Wolff-Kishner) styrene This compound ethylbenzene->styrene Dehydrogenation (e.g., Fe2O3/K2O/Cr2O3)

Figure 1: Synthetic pathway via Friedel-Crafts Acylation.

Reaction: tert-Butylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-tert-butylacetophenone.[1]

Experimental Protocol:

  • To a dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (40 g, 0.3 mol) and 100 mL of anhydrous carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of tert-butylbenzene (40.2 g, 0.3 mol) and acetyl chloride (23.5 g, 0.3 mol) in 50 mL of carbon disulfide from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with 2 x 50 mL of carbon disulfide.

  • Combine the organic layers, wash with 100 mL of 10% sodium hydroxide solution, then with water until neutral, and finally dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and purify the residue by vacuum distillation to obtain 4-tert-butylacetophenone.

Quantitative Data:

Reactant Molar Eq. Product Yield (%) Reference
tert-Butylbenzene1.04-tert-Butylacetophenone~80[2]
Acetyl Chloride1.0
Aluminum Chloride1.0

Reaction: The ketone functional group of 4-tert-butylacetophenone is reduced to a methylene group to form 4-tert-butylethylbenzene. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a common method.

Experimental Protocol (Clemmensen Reduction):

  • Prepare zinc amalgam by adding zinc dust (65 g, 1 mol) to a solution of mercuric chloride (6.5 g) in 10 mL of concentrated hydrochloric acid and 100 mL of water. Stir for 10 minutes, then decant the aqueous solution.

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the amalgamated zinc, 100 mL of water, and 150 mL of concentrated hydrochloric acid.

  • Add 4-tert-butylacetophenone (35.2 g, 0.2 mol) to the flask.

  • Heat the mixture to reflux and stir vigorously. Add 50 mL of concentrated hydrochloric acid every hour for 4 hours.

  • After a total of 5 hours of reflux, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with 2 x 50 mL of diethyl ether.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by vacuum distillation.

Quantitative Data:

Reactant Molar Eq. Product Yield (%)
4-tert-Butylacetophenone1.04-tert-Butylethylbenzene~75

Reaction: 4-tert-Butylethylbenzene is catalytically dehydrogenated at high temperature to produce this compound.[3]

Experimental Protocol:

  • The dehydrogenation is typically carried out in a fixed-bed flow reactor packed with a suitable catalyst (e.g., iron oxide promoted with potassium and chromium oxides).

  • Preheat the reactor to 600-650 °C.

  • A feed mixture of 4-tert-butylethylbenzene and superheated steam (typically in a molar ratio of 1:10 to 1:20) is passed through the catalyst bed.

  • The product stream is cooled to condense the organic and aqueous phases.

  • The organic layer is separated, dried, and purified by vacuum distillation to isolate this compound. A polymerization inhibitor (like 4-tert-butylcatechol) is often added during distillation.

Quantitative Data:

Reactant Catalyst Temperature (°C) Conversion (%) Selectivity (%) Yield (%) Reference
4-tert-ButylethylbenzeneFe₂O₃/K₂O/Cr₂O₃620~60~95~57[3]
Multi-step Synthesis via Halogenation and Grignard Reaction

This route involves the bromination of tert-butylbenzene, formation of a Grignard reagent, reaction with acetaldehyde, and subsequent dehydration.

G tert_butylbenzene tert-Butylbenzene bromo_tbb 4-Bromo-tert-butylbenzene tert_butylbenzene->bromo_tbb Bromination (Br2, FeBr3) grignard 4-tert-Butylphenyl- magnesium bromide bromo_tbb->grignard Grignard Formation (Mg, THF) alcohol 1-(4-tert-Butylphenyl)ethanol grignard->alcohol Reaction with Acetaldehyde then H3O+ workup styrene This compound alcohol->styrene Dehydration (e.g., H2SO4, heat)

Figure 2: Synthetic pathway via Grignard Reaction.

Reaction: tert-Butylbenzene undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst to yield 4-bromo-tert-butylbenzene.[4][5]

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place tert-butylbenzene (40.2 g, 0.3 mol) and iron powder (0.5 g).

  • Cool the flask in an ice bath.

  • Slowly add bromine (48 g, 0.3 mol) from the dropping funnel over 1 hour.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of water and add sodium bisulfite solution to destroy excess bromine.

  • Separate the organic layer, wash with water, 10% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and purify by vacuum distillation.

Quantitative Data:

Reactant Molar Eq. Product Yield (%) Reference
tert-Butylbenzene1.04-Bromo-tert-butylbenzene~75[5]
Bromine1.0
Ironcatalytic

Reaction: 4-Bromo-tert-butylbenzene is converted to the corresponding Grignard reagent, which then reacts with acetaldehyde to form 1-(4-tert-butylphenyl)ethanol after acidic workup.[6]

Experimental Protocol:

  • Set up a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place magnesium turnings (7.3 g, 0.3 mol) in the flask.

  • Add a small crystal of iodine to the flask.

  • Add a solution of 4-bromo-tert-butylbenzene (63.9 g, 0.3 mol) in 150 mL of anhydrous tetrahydrofuran (THF) to the dropping funnel.

  • Add about 10 mL of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of acetaldehyde (13.2 g, 0.3 mol) in 50 mL of anhydrous THF from the dropping funnel.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a mixture of ice (200 g) and saturated ammonium chloride solution (100 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol.

Quantitative Data:

Reactant Molar Eq. Product Yield (%)
4-Bromo-tert-butylbenzene1.01-(4-tert-Butylphenyl)ethanol~85

Reaction: The tertiary alcohol is dehydrated under acidic conditions to yield this compound.

Experimental Protocol:

  • Place the crude 1-(4-tert-butylphenyl)ethanol in a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.

  • Heat the mixture. The water formed during the reaction will co-distill with the product.

  • Collect the distillate, which will be a two-phase mixture of this compound and water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Add a polymerization inhibitor and purify by vacuum distillation.

Quantitative Data:

Reactant Catalyst Product Yield (%)
1-(4-tert-Butylphenyl)ethanolH₂SO₄ (catalytic)This compound~90
Multi-step Synthesis via Formylation and Wittig Reaction

This pathway involves the formylation of tert-butylbenzene to produce 4-tert-butylbenzaldehyde, which is then converted to the styrene via a Wittig reaction.

G tert_butylbenzene tert-Butylbenzene aldehyde 4-tert-Butylbenzaldehyde tert_butylbenzene->aldehyde Formylation (e.g., Gattermann-Koch) styrene This compound aldehyde->styrene Wittig Reaction (Ph3P=CH2) G tert_butylbenzene tert-Butylbenzene styrene This compound tert_butylbenzene->styrene Direct Olefination (Ethylene, Oxygen, Pd catalyst)

References

A Comprehensive Technical Guide to 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-tert-butylstyrene, a significant monomer in the field of polymer chemistry. The document outlines its fundamental chemical and physical properties, including its CAS number and molecular weight. It further delves into established experimental protocols for its synthesis and polymerization, with a focus on methods relevant to research and development. While direct biological signaling pathways for the monomer are not prominent in current literature, this guide explores its applications in the synthesis of advanced polymers for various uses, including potential biomedical applications. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in leveraging the unique properties of this compound.

Core Chemical and Physical Properties

This compound, also known as p-tert-butylstyrene, is an organic compound characterized by a styrene backbone with a bulky tert-butyl group attached at the para position of the phenyl ring.[1] This substitution significantly influences its physical properties and polymerization behavior.[1] It is primarily used as a monomer in the production of various polymers and copolymers.[1]

Chemical Identifiers
IdentifierValue
CAS Number 1746-23-2[2]
Molecular Formula C₁₂H₁₆[2]
Molecular Weight 160.26 g/mol [3][4][5]
IUPAC Name 1-tert-butyl-4-ethenylbenzene[2]
Synonyms p-tert-Butylstyrene, 1-tert-Butyl-4-vinylbenzene, 1-(1,1-Dimethylethyl)-4-ethenylbenzene[2][3][4]
InChI Key QEDJMOONZLUIMC-UHFFFAOYSA-N[1]
SMILES CC(C)(C)c1ccc(C=C)cc1
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Melting Point -38 °C[3][4]
Boiling Point 91-92 °C at 9 mmHg[3][4]
Density 0.875 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.526[3][4]
Flash Point 181 °F (82.8 °C)[3]
Vapor Pressure 18.5 Pa at 25 °C[4]
Water Solubility Not miscible[3][4]
LogP 4.44 at 20 °C[4]

Experimental Protocols

Synthesis of this compound

A patented one-step process for the preparation of this compound involves the reaction of tert-butylbenzene with ethylene and oxygen.[6]

  • Reactants : tert-butylbenzene, ethylene, and oxygen.[6]

  • Catalyst : A catalyst prepared by treating metallic palladium or a fatty acid salt thereof with pyridine. Promoters such as copper, nickel, manganese, uranium, or thallium can be added to increase the yield.[6]

  • Reaction Conditions :

    • Temperature: 50 to 300 °C.[6]

    • Pressure: Up to 100 kg/cm ².[6]

  • Procedure Outline :

    • Prepare the catalyst, for instance, by dissolving palladium acetate, cupric acetate, and thallium acetate in pyridine and acetic acid.[6]

    • Enclose the catalyst solution and tert-butylbenzene in a suitable pressure reactor (e.g., a microbomb).[6]

    • Introduce ethylene and oxygen into the reactor to the desired partial pressures.[6]

    • Heat the reactor to the target temperature (e.g., 140 °C) and maintain the reaction for a specified duration (e.g., 10 hours) with agitation.[6]

    • After cooling, the product, tert-butylstyrene, can be isolated and purified.

Polymerization of this compound

Poly(this compound) is commonly synthesized via living anionic polymerization.[7][8] This method allows for the creation of polymers with well-defined molecular weights and narrow polydispersity indices.

  • Monomer : this compound.

  • Initiator : An organolithium compound, such as n-butyllithium.[9]

  • Solvent : A non-protic solvent like cyclohexane or THF.[7][9]

  • Reaction Conditions :

    • Temperature: -78 °C to room temperature, depending on the specific initiator and solvent system.[7][8]

    • Inert atmosphere (e.g., argon or nitrogen) is crucial due to the sensitivity of anionic polymerization to oxygen and moisture.[9]

  • Procedure Outline :

    • Thoroughly dry all glassware and solvents to remove any traces of water.

    • Dissolve the this compound monomer in the chosen solvent in a reactor under an inert atmosphere.

    • Cool the solution to the desired reaction temperature.

    • Add the initiator dropwise to the monomer solution. The reaction is typically indicated by a color change.

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

    • Terminate the reaction by adding a quenching agent, such as methanol.

    • Precipitate the resulting polymer in a non-solvent like methanol or ethanol, filter, and dry.[7][8]

Characterization of Poly(this compound)
  • Size Exclusion Chromatography (SEC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7][8]

  • Differential Scanning Calorimetry (DSC) : Employed to measure the glass transition temperature (Tg) of the polymer.[7][8]

Applications in Research and Development

While this compound itself is not known for direct biological activity, its polymers and copolymers are of significant interest in various fields, including materials science and biomedical applications.

Advanced Lithography

Copolymers of this compound, such as poly(this compound-block-methyl methacrylate) (PtBS-b-PMMA), are being investigated as materials for advanced lithography.[10][11][12] These materials can self-assemble into well-ordered nanostructures, which is a desirable characteristic for next-generation electronic components.[10][11][12]

Biomedical Materials

Copolymers incorporating this compound have been synthesized for potential use in biomedical applications. For instance, sulfonated copolymers of tert-butyl styrene, styrene, and isoprene have been blended with polypropylene to create materials with improved blood compatibility.[9] The tert-butyl group plays a role in controlling the properties of the resulting sulfonated polymer, which is crucial for its performance as a biomaterial.[9]

Visualized Workflows and Processes

Anionic Polymerization of this compound

Anionic_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation Monomer This compound Initiation Initiation at -78°C Monomer->Initiation Solvent Anhydrous Solvent (e.g., THF) Solvent->Initiation Initiator Initiator (e.g., n-BuLi) Initiator->Initiation Propagation Chain Propagation Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of poly(this compound) via anionic polymerization.

Development of Biocompatible Copolymers

Biocompatible_Copolymer_Development cluster_synthesis Copolymer Synthesis cluster_modification Chemical Modification cluster_application Biomaterial Formulation & Testing Monomers Monomers (4-t-butylstyrene, Styrene, Isoprene) Polymerization Anionic Polymerization Monomers->Polymerization Copolymer tSIS Copolymer Polymerization->Copolymer Hydrogenation Hydrogenation Copolymer->Hydrogenation Sulfonation Sulfonation Hydrogenation->Sulfonation ModifiedCopolymer Sulfonated tSEPS Sulfonation->ModifiedCopolymer Blending Blending with Polypropylene ModifiedCopolymer->Blending Characterization Surface & Mechanical Characterization Blending->Characterization Biocompatibility Blood Compatibility Testing Characterization->Biocompatibility FinalMaterial Biocompatible Material Biocompatibility->FinalMaterial

References

Spectroscopic Analysis of 4-tert-butylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylstyrene (also known as p-tert-butylstyrene), a versatile monomer used in the synthesis of polymers and as a chemical intermediate.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The spectroscopic data provides detailed information about the molecular structure of this compound (C₁₂H₁₆, Molar Mass: 160.26 g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d2HAr-H
7.29d2HAr-H
6.69dd1H-CH=CH₂
5.69d1H-CH=CH ₂ (trans)
5.19d1H-CH=CH ₂ (cis)
1.31s9H-C(CH ₃)₃

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
150.1Ar-C -C(CH₃)₃
136.8Ar-C -CH=CH₂
134.8-C H=CH₂
125.8Ar-C H
125.4Ar-C H
112.5-CH=C H₂
34.6-C (CH₃)₃
31.3-C(C H₃)₃

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Technique: Attenuated Total Reflectance (ATR) or Neat Film

Wavenumber (cm⁻¹)Description of Vibration
~3080=C-H Stretch (vinyl)
~2960-C-H Stretch (aliphatic, tert-butyl)
~1630C=C Stretch (vinyl)
~1510C=C Stretch (aromatic ring)
~990, ~905=C-H Bend (vinyl out-of-plane)
~830C-H Bend (p-disubstituted aromatic)

This is a representative summary based on typical values for the functional groups present. Specific peak values can be found in various spectral databases.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Ionization Energy: 70 eV[4]

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
16032.5%[M]⁺ (Molecular Ion)
145100%[M - CH₃]⁺ (Base Peak)
11722.9%[M - C₃H₇]⁺
10512.4%[C₈H₉]⁺

Data sourced from PubChem, originally from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of obtaining structural information for this compound using different spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Final Structure Elucidation Sample This compound (C12H16) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Proton & Carbon Environments Connectivity (J-coupling) Number of Protons NMR->NMR_Data IR_Data Functional Groups: - Alkene C=C - Aromatic C=C - Aliphatic C-H IR->IR_Data MS_Data Molecular Weight (160.26) Fragmentation Pattern (e.g., loss of -CH3) MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

NMR Sample Preparation and Acquisition

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.[7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]

    • Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[7][10]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[7]

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10] TMS provides a sharp signal at 0 ppm that does not typically overlap with signals from organic compounds.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[7]

    • Shimming : The magnetic field is homogenized, either manually or automatically, to maximize spectral resolution and achieve narrow, symmetrical peak shapes.[7]

    • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize the efficiency of radio-frequency pulse transmission and signal reception.[7]

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data collection.[7] For ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[9]

IR Spectrum Acquisition (Neat Liquid Film)

This protocol is used for obtaining the IR spectrum of a pure liquid sample. This compound is a liquid at room temperature.[4]

  • Sample Preparation :

    • Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[11] These plates are transparent to infrared radiation.

    • If necessary, clean the plates with a dry, volatile solvent like acetone and allow them to dry completely.[11]

    • Using a Pasteur pipette, place one or two drops of neat this compound onto the face of one salt plate.[11][12]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[13]

  • Data Acquisition :

    • Mount the "sandwich" plates onto the sample holder in the IR spectrometer.[13]

    • First, run a background spectrum with no sample in the beam path. This is done to subtract the absorbance from atmospheric CO₂ and water vapor.

    • Place the sample holder with the prepared plates into the instrument's sample beam.

    • Acquire the IR spectrum of the sample. The instrument measures the amount of infrared light absorbed by the sample at each wavenumber.[14]

    • After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[15][16]

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low, typically in the parts-per-million (ppm) range.

  • Data Acquisition :

    • Injection : A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.

    • Separation : An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. For a pure sample of this compound, this step ensures it enters the mass spectrometer without impurities.

    • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to ionize and fragment in a reproducible manner.[4]

    • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[17]

References

An In-depth Technical Guide to the Physical Properties of 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physical properties of 4-tert-butylstyrene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and polymer science who require precise and reliable data for their work.

Core Physical Properties

This compound, also known as p-tert-butylstyrene, is a colorless liquid widely utilized in the production of polymers and resins.[1] Accurate knowledge of its physical properties is essential for handling, processing, and application in various scientific and industrial fields.

Data Summary

The key physical properties of this compound are summarized in the table below. These values are derived from standard literature and chemical supplier data.

Physical PropertyValueConditions
Boiling Point 91-92 °Cat 9 mmHg
Density 0.875 g/mLat 25 °C

Data sourced from references[2][3][4].

Experimental Protocols

The determination of these physical properties requires precise and standardized experimental procedures. Below are detailed methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and accurate technique.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Heat source (Bunsen burner or microburner)

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, with its sealed end up, is placed into the test tube containing the sample.

  • Assembly: The test tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.

  • Heating: The thermometer and tube assembly is inserted into the Thiele tube, which is filled with mineral oil. The side arm of the Thiele tube is gently heated.[5] The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[5]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This is the point where the vapor pressure inside the tube equals the atmospheric pressure.

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on it. The observed boiling point of 91-92 °C for this compound is reported at a reduced pressure of 9 mmHg.[2][3][4]

Density Determination

Density is the mass of a substance per unit volume. It is typically determined by measuring the mass of a precisely known volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

Procedure:

  • Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: The container is filled with a specific volume of this compound. A pycnometer is designed to hold a very precise volume at a specific temperature, while for a graduated cylinder, the volume is read from the markings, noting the bottom of the meniscus.

  • Mass of Filled Container: The mass of the container filled with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume

  • Temperature Control: The temperature at which the measurement is made must be controlled and recorded, as density is temperature-dependent. The density of this compound is reported as 0.875 g/mL at 25 °C.[2][3][4]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thiele tube method.

BoilingPointWorkflow A Start: Prepare Sample Assembly B Mount assembly in Thiele tube filled with mineral oil A->B C Gently heat the side arm of the Thiele tube B->C D Observe capillary tube C->D E Is a continuous stream of bubbles emerging? D->E E->C No, continue heating F Remove heat source and allow apparatus to cool E->F Yes G Observe the exact temperature when liquid enters the capillary tube F->G H Record this temperature as the boiling point G->H I End H->I

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

Health and safety considerations for handling 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling 4-tert-butylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBS) is a substituted styrene monomer utilized in the synthesis of polymers and copolymers. Its incorporation can enhance properties such as thermal stability and impact resistance in the resulting materials[1]. As with any specialty chemical, a thorough understanding of its health and safety profile is paramount for its safe handling in research and development environments. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation and dermal contact. It is designated as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system[2][3].

GHS Hazard Statements:

  • H315: Causes skin irritation[3][4][5]

  • H319: Causes serious eye irritation[3][4][5]

  • H335: May cause respiratory irritation[3][5][6]

  • H227: Combustible liquid[7][8]

Some sources also indicate potential for the following, though the notified classification ratio is lower:

  • H304: May be fatal if swallowed and enters airways[4][9]

  • H361f: Suspected of damaging fertility[4][9]

  • H400: Very toxic to aquatic life[4][9]

Toxicological and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆[1][11]
Molecular Weight 160.26 g/mol [12][13][14]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 91-92 °C @ 9 mmHg[5][11][12][15]
Melting Point -38 °C[11][15]
Flash Point 80 - 81 °C (176 - 177.8 °F)[2][6][12]
Density 0.875 g/mL at 25 °C[5][11][12][15]
Water Solubility Insoluble/Not miscible[1][15]
Vapor Pressure 0.25 mmHg at 25°C[11]

Table 2: Toxicological Data Summary

EndpointObservationReference(s)
Acute Inhalation Toxicity Harmful if inhaled (Category 4). May cause respiratory irritation.[2][3]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[2][3]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[16]
Mutagenicity No information available.[16]
Reproductive Toxicity Suspected of damaging fertility (based on some notifications).[4][9]

Occupational Exposure Limits:

Specific occupational exposure limits (e.g., PEL, TLV, REL) have not been established for this compound[16]. For the related compound, styrene, the following limits have been set:

  • OSHA PEL: 100 ppm (8-hour TWA)[17]

  • NIOSH REL: 50 ppm (10-hour TWA)[17]

  • ACGIH TLV: 20 ppm (8-hour TWA)[17]

Experimental Protocols for Hazard Assessment

The assessment of chemical hazards is guided by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in vivo and in vitro test guidelines relevant to the hazards identified for this compound.

Skin Irritation/Corrosion Testing
  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (In Vivo)

    • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is scored at specified intervals to assess for erythema and edema. A weight-of-the-evidence analysis of existing data is recommended before conducting in vivo tests[11].

    • Methodology:

      • Healthy young adult albino rabbits are used.

      • The fur on the dorsal area is clipped 24 hours before the test.

      • 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area (approx. 6 cm²) of skin under a gauze patch.

      • The patch is held in place with non-irritating tape for a 4-hour exposure period.

      • After exposure, the patch is removed, and the skin is washed.

      • Dermal reactions are graded at 1, 24, 48, and 72 hours after patch removal.

      • Scoring is based on the Draize scale for erythema and edema.

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

    • Principle: This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, thereby avoiding animal testing. The test chemical is applied topically to the tissue, and cell viability is measured[8][18].

    • Methodology:

      • Triplicate tissue samples of a validated RhE model are used for the test substance, negative control, and positive control.

      • The test substance is applied to the surface of the epidermis.

      • After a defined exposure period (e.g., 60 minutes), the substance is removed by washing[1].

      • The tissues are incubated for a post-exposure period (e.g., 42 hours)[1].

      • Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.

      • A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control[1].

Eye Irritation/Corrosion Testing
  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (In Vivo)

    • Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The degree of irritation to the cornea, iris, and conjunctiva is evaluated at specific intervals[2][4]. The use of analgesics and anesthetics is recommended to minimize animal distress[2].

    • Methodology:

      • Healthy young adult albino rabbits are examined for any pre-existing ocular defects.

      • 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

      • The eyelids are held together for about one second.

      • The eyes are examined at 1, 24, 48, and 72 hours after application[4].

      • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification

    • Principle: This biochemical test models changes in corneal opacity by observing the effect of a test chemical on a macromolecular reagent matrix[15]. It is an animal-free method.

    • Methodology:

      • The test system contains a macromolecular reagent composed of proteins, glycoproteins, and other components that mimic the cornea's structure.

      • The test chemical is applied to the matrix.

      • Hazardous substances will cause protein denaturation and disruption of the matrix, leading to turbidity.

      • The change in turbidity is measured and used to classify the substance's potential for causing serious eye damage[15].

Acute Inhalation Toxicity Testing
  • OECD Test Guideline 403: Acute Inhalation Toxicity

    • Principle: This guideline is used to assess the health hazards from a single, short-term exposure to a chemical via inhalation. It can be used to estimate the LC50 (median lethal concentration)[7][19][20].

    • Methodology:

      • Young adult rats are typically used.

      • Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a set duration, usually 4 hours[19].

      • Multiple concentration groups are used to determine a concentration-response curve.

      • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a 14-day period following exposure[19].

      • A full necropsy is performed on all animals at the end of the study.

Signaling Pathways and Mechanisms of Toxicity

The specific molecular mechanisms of toxicity for this compound have not been extensively studied. However, the toxicity of styrene, a structurally related compound, is known to be metabolism-dependent[21]. Styrene is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to styrene-7,8-oxide, which is a reactive electrophilic intermediate[21][22]. This oxide is considered the primary metabolite responsible for styrene's cytotoxicity and genotoxicity[22].

The proposed toxic mechanism for styrene involves:

  • Metabolic Activation: Styrene is converted to styrene-7,8-oxide in the liver[22][23][24].

  • Cellular Damage: Styrene-7,8-oxide can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and DNA damage[21].

  • Oxidative Stress: Styrene exposure can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in antioxidant defenses in the liver[23].

  • Detoxification: Styrene-7,8-oxide is detoxified by enzymes such as glutathione-S-transferase and epoxide hydrolase[22].

It is plausible that this compound follows a similar metabolic pathway, being converted to its corresponding oxide, which would then be responsible for its irritant and other toxic effects. The bulky tert-butyl group may influence the rate of metabolism and the reactivity of the resulting epoxide.

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Effects cluster_detox Detoxification This compound This compound CYP2E1 Cytochrome P450 (e.g., CYP2E1) This compound->CYP2E1 Absorption & Distribution Epoxide This compound-7,8-oxide (Reactive Intermediate) CYP2E1->Epoxide Oxidation Macromolecule Covalent Binding to Macromolecules (Proteins, DNA) Epoxide->Macromolecule Oxidative_Stress Oxidative Stress (ROS Generation) Epoxide->Oxidative_Stress GSH Glutathione (GSH) Epoxide->GSH Conjugation Cellular_Damage Cellular Damage & Dysfunction (Irritation, Toxicity) Macromolecule->Cellular_Damage Oxidative_Stress->Cellular_Damage Detox_Products Inactive Metabolites GSH->Detox_Products

Caption: Proposed metabolic pathway for this compound toxicity.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][22].

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[2][5].

  • Skin Protection: Wear impervious gloves (e.g., butyl rubber, Viton) and a lab coat. Protective clothing should be worn to prevent skin exposure[2][9].

  • Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment Start Handling this compound Engineering_Controls Work in a Chemical Fume Hood Start->Engineering_Controls Eye_Protection Safety Goggles / Face Shield Engineering_Controls->Eye_Protection Hand_Protection Impervious Gloves Eye_Protection->Hand_Protection Body_Protection Lab Coat Hand_Protection->Body_Protection Procedure Perform Experimental Work Body_Protection->Procedure Emergency_Response Spill Accidental Release Ignition_Sources Remove Ignition Sources Spill->Ignition_Sources Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE Spill->PPE Contain Contain Spill with Inert Absorbent Ignition_Sources->Contain Ventilate->Contain PPE->Contain Collect Collect in Sealed Containers for Disposal Contain->Collect Disposal Dispose of as Hazardous Waste Collect->Disposal

References

Literature review on 4-tert-butylstyrene and its polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-butylstyrene and its Polymers

Introduction

This compound (TBSC), also known as p-tert-butylstyrene, is a derivative of styrene characterized by a bulky tert-butyl group attached to the para position of the phenyl ring. This substitution significantly influences the properties of both the monomer and its resulting polymers, imparting unique characteristics such as increased steric hindrance, altered solubility, and modified thermal properties compared to polystyrene. Its homopolymer, poly(this compound) (PTBS), and its copolymers have garnered significant interest in various fields, from advanced materials and catalysis to microelectronics. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its polymers, intended for researchers, scientists, and professionals in chemical and materials development.

The Monomer: this compound (TBSC)

TBSC is a colorless liquid that serves as the fundamental building block for PTBS and related copolymers.[1] Its chemical structure and properties are foundational to understanding the behavior of its polymeric forms.

Physical and Chemical Properties

The key properties of the this compound monomer are summarized in the table below. The large tert-butyl group makes it less water-soluble and gives it a higher boiling point compared to styrene.

PropertyValueReference(s)
CAS Number 1746-23-2[2][3]
Molecular Formula C₁₂H₁₆[1][3]
Molecular Weight 160.26 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[1][3]
Density 0.875 g/mL at 25 °C[3]
Melting Point -38 °C[1][3]
Boiling Point 91-92 °C at 9 mmHg[3]
Flash Point 181 °F (82.8 °C)[3]
Refractive Index (n20/D) 1.526[1][3]
Water Solubility Not miscible[3]
LogP 4.44 at 20 °C[3]
Synthesis of this compound

A common method for synthesizing TBSC involves the direct, one-step reaction of tert-butylbenzene with ethylene and oxygen. This process is typically performed in the presence of a palladium-based catalyst.

This protocol is based on a patented method for producing TBSC.[4]

  • Catalyst Preparation: A catalyst is prepared by dissolving a palladium salt (e.g., 0.1 g palladium acetate) and optionally a promoter (e.g., 0.2 g manganese acetate) in 10 ml of pyridine. This solution is then added to a support material like silica gel particles, and the mixture is evaporated to dryness.[4]

  • Reaction Setup: The prepared catalyst, 20 ml of tert-butylbenzene, and a solvent like acetic acid are placed into a high-pressure microbomb reactor.[4]

  • Reaction Execution: The reactor is pressurized with ethylene (e.g., 10 kg/cm ²) and oxygen (e.g., 30 kg/cm ²).[3][4] The reaction is then carried out by heating the vessel to a temperature between 130-150 °C for several hours (e.g., 5-10 hours) with constant shaking.[4]

  • Product Isolation: After the reaction, the mixture is cooled, and the product, this compound, is isolated from the reaction mixture. The yield is reported to be high, based on the mole of palladium used.[4]

G reagent reagent process process product product catalyst catalyst A tert-Butylbenzene D Reaction at 130-150 °C A->D B Ethylene + Oxygen B->D C Palladium Catalyst + Pyridine C->D Catalyzes E This compound D->E

Caption: Synthesis workflow for this compound.

Poly(this compound) (PTBS) Homopolymer

The polymerization of TBSC yields PTBS, a polymer with properties distinct from polystyrene due to the bulky side group. This group increases the polymer's glass transition temperature and affects its solubility profile.

Properties of PTBS

The properties of PTBS, particularly its molecular weight and glass transition temperature, are highly dependent on the synthesis method. Anionic polymerization, for example, allows for precise control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).[5]

PropertyValueReference(s)
CAS Number 26009-55-2
Linear Formula [CH₂CH[C₆H₄C(CH₃)₃]]ₙ
Average Mw 50,000 - 100,000 g/mol (typical commercial)
Glass Transition (Tg) 144 °C (for Mn = 32,000 g/mol , PDI = 1.04)[5]
54 °C (for a different sample, conditions unspecified)[6]
Solubility Soluble in DMF, THF, toluene, CHCl₃, heptane[5][6][7]
Insolubility Precipitates from methanol, ethanol, water, hexanes[5][6]
Polymerization of this compound

PTBS can be synthesized through various polymerization techniques, each offering different levels of control over the final polymer architecture.

  • Anionic Polymerization : This is a "living" polymerization technique that provides excellent control over molecular weight and produces polymers with a very low polydispersity index (PDI), often close to 1.0.[2][5] It is the method of choice for creating well-defined homopolymers and block copolymers.[8]

  • Radical Polymerization : This method is also widely used.[7] Controlled or "living" radical techniques like Nitroxide-Mediated Radical Polymerization (NMP) allow for the synthesis of well-defined PTBS, although they may require specific conditions, such as elevated temperatures when using mediators like TEMPO.[2]

This protocol outlines the synthesis of PTBS via living anionic polymerization.[5][6]

  • Reagent Purification : The monomer, this compound, and the solvent (typically THF) must be rigorously purified to remove any protic impurities that would terminate the living polymerization.

  • Initiation : The reaction is carried out under an inert atmosphere (e.g., argon) at a low temperature, such as -78 °C. An initiator, typically an organolithium compound like sec-butyllithium (s-BuLi), is added to the purified solvent.[5]

  • Polymerization : The purified TBSC monomer is slowly added to the initiator solution. The polymerization proceeds rapidly, with the carbanionic chain ends remaining "living."

  • Termination : The living polymer chains are terminated by adding a protic agent, such as degassed methanol.

  • Purification : The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the final PTBS product.

  • Characterization : The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer are determined using Size Exclusion Chromatography (SEC). The glass transition temperature (Tg) is measured by Differential Scanning Calorimetry (DSC).[5][6]

G reagent reagent process process intermediate intermediate product product Monomer Purified TBSC Monomer in THF Polymerization Anionic Polymerization Monomer->Polymerization Initiator s-BuLi Initiator (-78 °C) Initiator->Polymerization LivingChains Living PTBS Chains Polymerization->LivingChains Termination Termination (Methanol) LivingChains->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Anionic polymerization workflow for PTBS.

Copolymers: Poly(this compound-b-methyl methacrylate)

TBSC is frequently copolymerized to create materials with tailored properties.[2] A well-studied example is the block copolymer poly(this compound-b-methyl methacrylate) (PtBS-b-PMMA), which is of interest for nanolithography applications.[8][9]

Properties of PtBS-b-PMMA

These block copolymers self-assemble into ordered nanostructures, and their properties, such as the order-to-disorder transition (ODT) temperature, are critical for applications. The ODT is the temperature above which the ordered block structure transitions to a disordered melt.

PropertyValueReference(s)
Synthesis Method Sequential Anionic Polymerization[8][9]
Glass Transition (Tg) Overlaps for both blocks in the range of 125–145 °C[9]
Thermal Stability (TGA) Stable up to 325 °C (<5% weight loss up to 350 °C)[9]
Order-Disorder Transition (ODT) 192 °C (for Mn = 17.6 kg/mol )[9]
228 °C (for Mn = 20.5 kg/mol )[9]
Interaction Parameter (χ) χ = (41.2 / T) - 0.044[8][9]
Synthesis of PtBS-b-PMMA

The synthesis requires a sequential living anionic polymerization process where one monomer is polymerized to completion before the second is introduced.

This protocol is adapted from detailed literature procedures for synthesizing PtBS-b-PMMA.[9]

  • First Block Synthesis : The first block, PTBS, is synthesized via living anionic polymerization as described in section 2.2. However, the polymerization is not terminated. Instead, a sample is taken for analysis, leaving the living poly(4-tert-butylstyryl)lithium chains intact.

  • Crossover Reaction : Before adding the second monomer, a capping agent like 1,1-diphenylethylene (DPE) is often added. This moderates the high reactivity of the styryllithium chain end, ensuring a more controlled initiation of the methacrylate monomer.

  • Second Block Synthesis : Purified methyl methacrylate (MMA) monomer is added to the solution containing the living PTBS chains. The polymerization of MMA initiates from the PTBS chain ends, forming the second block.

  • Termination and Purification : The reaction is terminated with methanol. The resulting PtBS-b-PMMA diblock copolymer is then precipitated in a selective non-solvent (like hexanes or methanol), filtered, and dried.

G reagent reagent process process intermediate intermediate product product Start Anionic Polymerization of TBSC LivingPTBS Living PTBS Chains Start->LivingPTBS AddMMA Add Purified MMA Monomer LivingPTBS->AddMMA PolyMMA Polymerization of MMA Block AddMMA->PolyMMA LivingDiblock Living Diblock Copolymer PolyMMA->LivingDiblock Terminate Termination (Methanol) LivingDiblock->Terminate FinalProduct PtBS-b-PMMA Terminate->FinalProduct

Caption: Sequential synthesis of PtBS-b-PMMA.

Applications

The unique properties derived from the tert-butyl group make TBSC polymers valuable in several advanced applications:

  • Advanced Lithography : PtBS-b-PMMA block copolymers are candidates for next-generation lithographic materials. Their ability to self-assemble into well-ordered domains with small feature sizes (down to 14 nm) is crucial for fabricating microelectronic devices.[8][10]

  • Soluble Catalyst Supports : PTBS can be used as a soluble polymer support for catalysts. Its unique solubility in heptane allows for use in homogeneous reactions, with the catalyst-polymer conjugate being easily separated and recycled through liquid/liquid biphasic separations.[7]

  • Molding and Plastics : As a comonomer, TBSC can reduce mold shrinkage and improve the moldability of plastics, making it a useful additive in fiber-reinforced plastics.[3]

  • Specialty Polymers : It serves as an intermediate in the production of ion exchange resins for water treatment and photoresist polymers used in semiconductor manufacturing.[11]

  • Conductive Polymers : TBSC is also a component in the synthesis of some conductive polymers, which are used in flexible electronics and sensors.[11]

References

Commercial Availability and Applications of 4-tert-butylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylstyrene (TBS) is a versatile aromatic monomer that serves as a crucial building block in the synthesis of specialized polymers. Its bulky tert-butyl group imparts unique properties to the resulting polymers, including altered solubility, thermal stability, and hydrophobicity, making them suitable for a range of applications from microelectronics to potential biomaterials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and typical product specifications. Furthermore, it details essential experimental protocols for monomer purification, polymerization, and quality control, and explores the applications of poly(this compound) in various research and development fields.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available monomer typically ranges from 90% to over 99%, and it is commonly supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.

Major Suppliers and Product Specifications

The following table summarizes prominent suppliers of this compound and their typical product offerings. It is important to note that specifications and availability are subject to change, and it is recommended to consult the suppliers directly for the most current information.

SupplierCAS NumberPurityStabilizerAvailable Quantities
Sigma-Aldrich (Merck) 1746-23-2≥93%≤100 ppm 4-tert-butylcatechol5g, 25g, 100g, 250mL
Thermo Scientific (Alfa Aesar) 1746-23-294%~50 ppm 4-tert-butylcatechol100mL, 500mL
TCI America 1746-23-2>90.0% (GC)Stabilized with TBC25mL, 500mL
Santa Cruz Biotechnology 1746-23-294%50ppm 4-tert-butylcatecholContact for availability
BLD Pharmatech 1746-23-2≥95%Stabilized25g, 100g, 500g
ChemScene 1746-23-290%Stabilized with TBC1g, 5g, 10g
Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

PropertyValue
Molecular Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
Appearance Colorless liquid
Density 0.875 g/mL at 25 °C[1]
Boiling Point 91-92 °C at 9 mmHg[1]
Refractive Index n20/D 1.526[1]
Flash Point 81 °C
Solubility Insoluble in water; soluble in methanol, THF, toluene, and CHCl₃.[2]
Storage Temperature 2-8°C, often recommended to be stored under an inert atmosphere.[1]

Experimental Protocols

Monomer Purification: Removal of Inhibitor

For polymerization reactions, especially living polymerizations, it is crucial to remove the inhibitor. A common procedure involves washing the monomer with an aqueous base.

Methodology:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing step with 10% NaOH solution two more times.

  • Wash the monomer with distilled water until the aqueous layer is neutral (test with pH paper).

  • Dry the inhibitor-free monomer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).

  • Filter the monomer to remove the drying agent.

  • For highly sensitive polymerization techniques, the purified monomer can be further distilled under reduced pressure.[1][3]

Anionic Polymerization of this compound

Living anionic polymerization is a common method to synthesize poly(this compound) with a well-defined molecular weight and a narrow molecular weight distribution.[2]

Materials:

  • Purified this compound monomer

  • Anhydrous tetrahydrofuran (THF) as the solvent

  • sec-Butyllithium (sec-BuLi) as the initiator

  • Anhydrous methanol for termination

  • High-vacuum line and glassware (baked and flame-dried before use)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of anhydrous THF to a reaction flask equipped with a magnetic stir bar.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Inject the purified this compound monomer into the reaction flask.

  • Slowly add the calculated amount of sec-BuLi initiator to the stirred solution. The amount of initiator will determine the target molecular weight of the polymer.

  • The polymerization is typically very fast in THF at this temperature. Allow the reaction to proceed for a designated time (e.g., 1-2 hours) to ensure complete monomer conversion.

  • Terminate the polymerization by adding a small amount of anhydrous methanol. The characteristic color of the living anions should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[2][4]

Quality Control: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of the this compound monomer and to detect any impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[5]

  • Detector: Flame Ionization Detector (FID).[5]

  • Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm.[5]

  • Carrier Gas: Helium at a constant flow of 2.1 mL/min.[5]

  • Inlet Temperature: 270 °C with a split ratio of 100:1.[5]

  • Injection Volume: 0.5 µL.[5]

  • Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.[5]

  • Detector Temperature: 300 °C.[5]

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak corresponding to this compound.[6]

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.36 (s, 4H, aromatic), 6.71 (dd, J = 17.6, 10.9 Hz, 1H, vinyl), 5.72 (d, J = 17.6 Hz, 1H, vinyl), 5.20 (d, J = 10.9 Hz, 1H, vinyl), 1.33 (s, 9H, tert-butyl).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 151.0, 136.7, 135.0, 126.1, 125.6, 113.2, 34.7, 31.4.[2]

Applications in Research and Development

The unique properties of poly(this compound) (PTBS) make it a material of interest in several advanced applications.

Microelectronics and Lithography

PTBS and its block copolymers are being investigated for applications in microelectronics, particularly in directed self-assembly (DSA) for next-generation lithography. The presence of the tert-butyl group influences the Flory-Huggins interaction parameter (χ) in block copolymers, which is a critical factor for achieving smaller feature sizes in nanopatterning.[7]

Drug Delivery

While less common than other polymers, styrenic block copolymers have been explored for biomaterial and drug delivery applications.[6] The hydrophobic nature of PTBS could be utilized in the formation of amphiphilic block copolymers that self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs. Further research is needed to fully explore the potential of PTBS-based systems in this area.

Visualizations

Logical Workflow for Monomer Handling and Polymerization

workflow Workflow for this compound Usage cluster_procurement Procurement & Initial Checks cluster_purification Monomer Purification cluster_qc Quality Control cluster_polymerization Polymerization supplier Select Supplier & Order sds Review Safety Data Sheet (SDS) supplier->sds storage Store at 2-8°C sds->storage wash_naoh Wash with 10% NaOH storage->wash_naoh wash_h2o Wash with DI Water wash_naoh->wash_h2o dry Dry over MgSO4 wash_h2o->dry distill Vacuum Distillation (Optional) dry->distill gc GC Analysis for Purity distill->gc nmr NMR for Structural Confirmation gc->nmr setup Setup Anionic Polymerization nmr->setup initiate Initiate with sec-BuLi at -78°C setup->initiate terminate Terminate with Methanol initiate->terminate precipitate Precipitate in Methanol terminate->precipitate dry_poly Dry Polymer precipitate->dry_poly

Caption: A logical workflow for the procurement, purification, quality control, and polymerization of this compound.

Anionic Polymerization Pathway

polymerization_pathway Anionic Polymerization of this compound initiator sec-Butyllithium (Initiator) living_chain Living Poly(4-tert-butylstyrenyl)lithium initiator->living_chain Initiation monomer This compound (Monomer) monomer->living_chain Propagation (n units) terminated_polymer Poly(this compound) (Terminated Polymer) living_chain->terminated_polymer Termination methanol Methanol (Terminating Agent) methanol->terminated_polymer

References

Methodological & Application

Controlled Radical Polymerization of 4-tert-Butylstyrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 4-tert-butylstyrene (tBS) using Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). These techniques offer precise control over polymer molecular weight and distribution, enabling the synthesis of well-defined polymers for various applications, including drug delivery systems, advanced materials, and nanotechnology.

Introduction

This compound is a vinyl aromatic monomer that, when polymerized, yields poly(this compound), a polymer with a high glass transition temperature and excellent thermal stability. Controlled radical polymerization (CRP) methods, such as NMP and ATRP, are particularly advantageous for synthesizing polymers from this monomer as they allow for the creation of well-defined homopolymers and block copolymers with predictable molecular weights and narrow polydispersity indices (Đ).[1]

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain.[2] This reversible termination process maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for controlled chain growth.[2] NMP is a thermally initiated process and does not require a metal catalyst, making it a simple and robust method.[3]

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process.[4][5] ATRP is known for its versatility with a wide range of monomers and its ability to produce polymers with very low polydispersity.[4][6]

Data Presentation

The following tables summarize typical quantitative data obtained from the controlled radical polymerization of this compound using NMP and ATRP.

Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound [7]

EntryInitiatorLigandCatalystTemp (°C)Time (h)Conversion (%)Mn ( g/mol , SEC)Đ (Mw/Mn)
11-PEBrdNbpyCuBr1104.5687,1001.15

1-PEBr: 1-phenylethyl bromide; dNbpy: 4,4′-di(5-nonyl)-2,2′-bipyridine.

Experimental Protocols

Materials
  • This compound (tBS): Inhibitor should be removed prior to use by passing through a column of basic alumina.

  • Initiators:

    • NMP: Benzoyl peroxide (BPO) or alkoxyamine initiators like N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-methylprop-1-yl) hydroxylamine (BlocBuilder).

    • ATRP: 1-Phenylethyl bromide (1-PEBr) or ethyl α-bromoisobutyrate (EBiB).

  • Catalyst/Ligand (for ATRP): Copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy).

  • Nitroxide (for NMP): 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1).

  • Solvents: Anisole, toluene, or bulk polymerization.

  • Other Reagents: Basic alumina, methanol, tetrahydrofuran (THF).

Protocol 1: Nitroxide-Mediated Polymerization (NMP) of this compound (General Procedure)

This protocol is a general guideline adapted from the NMP of styrene and can be optimized for this compound.

  • Monomer Preparation: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, initiator (e.g., BPO), and nitroxide (e.g., TEMPO). The typical molar ratio of initiator to nitroxide is around 1:1.3.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 120-135°C for styrenic monomers).

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

  • Termination and Purification: To quench the polymerization, cool the flask rapidly in an ice bath and expose the contents to air. Dilute the viscous polymer solution with THF and precipitate it into a large excess of cold methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is based on the successful ATRP of para-substituted styrenes.[7]

  • Monomer and Solvent Preparation: Pass this compound and any solvent (e.g., anisole) through a column of basic alumina to remove the inhibitor and any acidic impurities.

  • Catalyst and Ligand Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr and the ligand (e.g., PMDETA or dNbpy) with a magnetic stir bar. The typical molar ratio of ligand to CuBr is 1:1 or 2:1 depending on the ligand.

  • Reaction Mixture Preparation: Add the purified this compound and solvent (if any) to the Schlenk flask via a degassed syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Initiation: After the final thaw and backfilling with an inert gas, inject the initiator (e.g., 1-PEBr) into the reaction mixture via a syringe to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C).

  • Monitoring: Periodically take samples under an inert atmosphere to determine monomer conversion and molecular weight progression.

  • Termination and Purification: Terminate the reaction by cooling the flask and exposing the mixture to air. Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

NMP_Mechanism Initiator Initiator (I) Radical Initiating Radical (I•) Initiator->Radical Δ PropagatingChain Propagating Chain (Pn•) Radical->PropagatingChain + M Monomer1 Monomer (M) DormantSpecies Dormant Species (Pn-T) PropagatingChain->DormantSpecies + T• (k_deact) LongerPropagatingChain Propagating Chain (Pn+1•) PropagatingChain->LongerPropagatingChain + M (k_p) Termination Termination PropagatingChain->Termination Termination Nitroxide Nitroxide (T•) DormantSpecies->PropagatingChain Δ (k_act) Monomer2 Monomer (M)

Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).

ATRP_Mechanism Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical + Cu(I)L (k_act) Catalyst Activator (Cu(I)L) Deactivator Deactivator (X-Cu(II)L) Catalyst->Deactivator PropagatingChain Propagating Chain (Pn•) Radical->PropagatingChain + M DormantSpecies Dormant Species (Pn-X) Radical->DormantSpecies + X-Cu(II)L (k_deact) Monomer1 Monomer (M) LongerPropagatingChain Propagating Chain (Pn+1•) PropagatingChain->LongerPropagatingChain + M (k_p) Termination Termination PropagatingChain->Termination DormantSpecies->PropagatingChain + Cu(I)L (k_act) Monomer2 Monomer (M)

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental_Workflow Start Start MonomerPrep Monomer Purification (Remove Inhibitor) Start->MonomerPrep ReactionSetup Reaction Setup (Flask, Stir Bar, Reagents) MonomerPrep->ReactionSetup Degassing Degassing (Freeze-Pump-Thaw) ReactionSetup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Monitoring->Polymerization Continue Termination Termination (Cooling, Air Exposure) Monitoring->Termination Target Reached Purification Purification (Precipitation) Termination->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for controlled radical polymerization.

References

Synthesis of Poly(4-tert-butylstyrene) Homopolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-tert-butylstyrene) (PtBS) is a versatile polymer with a unique combination of properties stemming from the bulky tert-butyl group attached to the styrene monomer. This substitution imparts increased steric hindrance, leading to a higher glass transition temperature (Tg) compared to polystyrene, as well as altered solubility and mechanical properties.[1] These characteristics make PtBS and its copolymers valuable in a range of applications, including as materials for lithography and as components in thermoplastic elastomers.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) homopolymers via various polymerization techniques.

Data Presentation

The choice of polymerization method significantly influences the resulting polymer's molecular weight and polydispersity index (PDI). Below is a summary of typical results obtained for the synthesis of poly(this compound) using different techniques.

Polymerization MethodSample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
Anionic PolymerizationP1588-4tBuS32,00033,3001.04144[5]
Anionic PolymerizationP2687-4tBuS1,3001,4001.0854[6]
Nitroxide-Mediated Polymerization-40,800-1.15-[7]

Experimental Protocols

Living Anionic Polymerization

Living anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and low polydispersity.[1]

Materials:

  • This compound monomer, purified

  • sec-Butyllithium (s-BuLi) initiator

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Methanol, degassed

Protocol:

  • All glassware must be rigorously cleaned and dried under vacuum. The reaction is performed under an inert atmosphere (argon or nitrogen).

  • Purify the this compound monomer by distillation under reduced pressure.

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of freshly distilled THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the cooled THF.

  • Initiate the polymerization by adding a calculated amount of sec-butyllithium initiator dropwise via syringe. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for a predetermined time (e.g., 1 hour) at -78 °C. The solution will typically develop a characteristic color indicating the presence of living anionic chain ends.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using size exclusion chromatography (SEC) to determine Mn, Mw, and PDI, and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).[5][6]

Controlled Radical Polymerization: Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization is a controlled radical technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. A hindered nitroxide, such as di-tert-butyl nitroxide, can be used to reversibly terminate the growing polymer chains.[7]

Materials:

  • This compound monomer

  • Alkoxyamine initiator (e.g., A-T, a derivative of di-tert-butyl nitroxide)

  • Benzene (or other suitable solvent)

Protocol:

  • Prepare a solution of the this compound monomer and the alkoxyamine initiator in benzene in a series of glass tubes.

  • Degas the solutions by several freeze-pump-thaw cycles and seal the tubes under vacuum.

  • Place the sealed tubes in an oil bath preheated to the desired reaction temperature (e.g., 90 °C).[7]

  • Remove the tubes at different time intervals to monitor the polymerization kinetics.

  • Terminate the polymerization by cooling the tubes to room temperature.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Analyze the polymer samples for monomer conversion (by gravimetry or NMR) and for molecular weight and PDI (by SEC).[7]

Cationic Polymerization

Cationic polymerization of styrene and its derivatives can be initiated by Lewis acids in the presence of a co-initiator. This method is sensitive to temperature, which affects both the reaction rate and the molecular weight of the resulting polymer.[8]

Materials:

  • This compound monomer, purified

  • Dichloromethane (CH2Cl2), as solvent

  • Tin(IV) chloride (SnCl4), as initiator

  • Water (as co-initiator)

  • Methanol, for precipitation

Protocol:

  • In a series of clean, dry reaction tubes, add a measured amount of dichloromethane.

  • Add the purified this compound monomer to each tube.

  • Cool the tubes to the desired polymerization temperature (e.g., 0 °C in an ice/water bath or -78 °C in a dry ice/acetone bath).[8]

  • Initiate the polymerization by injecting a solution of SnCl4 in dichloromethane. The presence of trace amounts of water in the solvent typically acts as the co-initiator.

  • Allow the polymerization to proceed for a specific time (e.g., 1 hour).

  • Terminate the reaction by pouring the contents of each tube into a beaker containing stirred methanol.[9]

  • Filter the precipitated polymer, wash with methanol, and dry to a constant weight.[9]

  • Determine the polymer yield gravimetrically and characterize the molecular weight by appropriate methods.

Visualizations

Polymerization Mechanisms

The following diagrams illustrate the fundamental steps of the different polymerization methods for this compound.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator s-BuLi Monomer1 This compound Initiator->Monomer1 Addition Initiated Monomer Initiated Monomer Monomer1->Initiated Monomer Forms carbanion Growing Polymer Chain Growing Polymer Chain Initiated Monomer->Growing Polymer Chain Sequential addition of monomer Monomer_n n (this compound) Terminated Polymer Terminated Polymer Growing Polymer Chain->Terminated Polymer Addition of Methanol

Caption: Anionic polymerization of this compound.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Radical Initiator->Radical Decomposition Monomer1 This compound Initiated Monomer Radical Initiated Monomer Radical Monomer1->Initiated Monomer Radical Radical->Monomer1 Addition Growing Polymer Radical Growing Polymer Radical Initiated Monomer Radical->Growing Polymer Radical Sequential addition of monomer Monomer_n n (this compound) Terminated Polymer Terminated Polymer Growing Polymer Radical->Terminated Polymer Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Initiator Lewis Acid (e.g., SnCl4) + Co-initiator (H2O) Carbocation Carbocation Initiator->Carbocation Protonation Monomer1 This compound Initiated Monomer Carbocation Initiated Monomer Carbocation Monomer1->Initiated Monomer Carbocation Carbocation->Monomer1 Addition Growing Polymer Carbocation Growing Polymer Carbocation Initiated Monomer Carbocation->Growing Polymer Carbocation Sequential addition of monomer Monomer_n n (this compound) Terminated Polymer Terminated Polymer Growing Polymer Carbocation->Terminated Polymer Proton transfer

Caption: Cationic polymerization of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of poly(this compound) is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Purification Monomer Purification Polymerization Polymerization Reaction (Anionic, Radical, or Cationic) Monomer_Purification->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Precipitation & Washing Termination->Precipitation Drying Drying Precipitation->Drying SEC Size Exclusion Chromatography (SEC) (Mn, Mw, PDI) Drying->SEC DSC Differential Scanning Calorimetry (DSC) (Tg) Drying->DSC NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR

Caption: General workflow for PtBS synthesis and characterization.

References

Application Notes and Protocols: Block Copolymerization of 4-tert-Butylstyrene with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of poly(4-tert-butylstyrene-b-methyl methacrylate) (PtBS-b-PMMA) block copolymers. This material is of significant interest for applications in nanotechnology and drug delivery due to its ability to self-assemble into well-defined nanostructures.

Introduction

Poly(this compound-b-methyl methacrylate) is a diblock copolymer that exhibits microphase separation, leading to the formation of ordered nanodomains. The large Flory-Huggins interaction parameter (χ) between the PtBS and PMMA blocks makes this copolymer an attractive candidate for directed self-assembly and the fabrication of nanoporous materials for advanced lithography and drug delivery systems.[1][2][3] The synthesis of well-defined PtBS-b-PMMA with controlled molecular weight and narrow molecular weight distribution is crucial for achieving desired morphologies and properties. Sequential living anionic polymerization is a preferred method for this purpose.[1][4]

Data Presentation

A series of symmetric PtBS-b-PMMA diblock copolymers can be synthesized with varying molar masses. The following table summarizes the molecular characteristics of representative copolymers.

Sample IDMn (PtBS block) ( kg/mol )Mn (PMMA block) ( kg/mol )Mn (Total) ( kg/mol )Polydispersity Index (Đ)Volume Fraction of PtBS (f_PtBS_)
PtBS-b-PMMA-110.510.220.71.050.51
PtBS-b-PMMA-215.214.830.01.060.51
PtBS-b-PMMA-321.020.541.51.070.51
PtBS-b-PMMA-426.325.752.01.080.51

Experimental Protocols

Materials and Reagents
  • This compound (tBS): 93% purity, requires purification before use.

  • Methyl methacrylate (MMA): 99% purity, requires purification before use.

  • Tetrahydrofuran (THF): Anhydrous, used as the polymerization solvent.

  • sec-Butyllithium (sec-BuLi): Initiator, typically used as a solution in cyclohexane.

  • 1,1-Diphenylethylene (DPE): End-capping agent.

  • Methanol: Anhydrous, used as a terminating agent.

  • Argon: High purity, for maintaining an inert atmosphere.

Purification of Reagents

Rigorous purification of monomers and solvent is critical for successful living anionic polymerization.

  • THF: Stirred over sodium-benzophenone ketyl under an argon atmosphere until a persistent blue or purple color is observed, then distilled directly into the reaction vessel.

  • This compound (tBS): Stirred over calcium hydride for 24 hours, then distilled under reduced pressure. The purified monomer is then stirred over dibutylmagnesium for 1 hour and distilled again under vacuum.

  • Methyl Methacrylate (MMA): Stirred over calcium hydride for 24 hours, then distilled under reduced pressure. The purified monomer is then stirred over triethylaluminum for 1 hour and distilled again under vacuum.

Protocol for Sequential Anionic Polymerization of PtBS-b-PMMA

This protocol describes the synthesis of a PtBS-b-PMMA diblock copolymer in a glass pressure reaction vessel under a high-purity argon atmosphere.

  • Reactor Setup: A 1 L glass pressure reactor equipped with multiple ports for the addition of reagents is assembled and thoroughly flame-dried under vacuum and then filled with high-purity argon.

  • Solvent Addition: Purified THF (200-250 mL) is distilled directly into the reactor.

  • Initiation of tBS Polymerization: The reactor is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of sec-BuLi initiator is added via syringe to the stirred THF.

  • Polymerization of the First Block: A calculated amount of purified tBS is added to the reactor. The polymerization is allowed to proceed for 4 hours at -78 °C. The reaction mixture should turn a characteristic orange-red color, indicative of the living polystyryl anions.

  • End-Capping: A slight excess of DPE (typically 1.1 equivalents relative to the initiator) is added to the living PtBS solution. This reaction is allowed to proceed for 30 minutes, and the color of the solution should change to a deep red, indicating the formation of the DPE-capped macroanion.

  • Polymerization of the Second Block: A calculated amount of purified MMA is slowly added to the reactor. The deep red color of the living chains should disappear upon addition of MMA. The polymerization is allowed to proceed for another 4 hours at -78 °C.

  • Termination: The polymerization is terminated by the addition of a small amount of deoxygenated, anhydrous methanol.

  • Polymer Precipitation and Purification: The polymer is recovered by precipitation into a large excess of methanol. The precipitated polymer is then filtered, redissolved in THF, and reprecipitated into methanol. This process is repeated twice to ensure the removal of any unreacted monomers and initiator residues.

  • Drying: The final polymer is dried in a vacuum oven at 60 °C for 24 hours.

Characterization Protocols

SEC is used to determine the number-average molecular weight (Mn) and the polydispersity index (Đ = Mw/Mn) of the polymer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a set of polystyrene-calibrated columns.

  • Solvent: THF is a suitable eluent.

  • Sample Preparation: Prepare a dilute solution of the polymer (approximately 1 mg/mL) in THF.

  • Analysis: Inject the sample into the SEC system and analyze the resulting chromatogram. The Mn and Đ are determined relative to polystyrene standards.

¹H NMR spectroscopy is used to determine the composition of the block copolymer.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of CDCl₃.

  • Analysis: Acquire the ¹H NMR spectrum. The molar fraction of each block is determined by comparing the integrated intensity of the aromatic protons of the PtBS block (typically in the range of 6.3-7.2 ppm) with the integrated intensity of the methoxy protons of the PMMA block (typically around 3.6 ppm).

SAXS is used to investigate the morphology and determine the order-to-disorder transition (ODT) temperature of the block copolymer.

  • Instrumentation: A SAXS instrument with a temperature-controlled sample stage.

  • Sample Preparation: Polymer films are typically prepared by solution casting and annealed under vacuum above the glass transition temperature (Tg) of both blocks to achieve an equilibrium morphology.

  • Analysis: SAXS patterns are collected as a function of temperature. The ODT is identified by the disappearance of the primary scattering peak, which indicates a transition from an ordered to a disordered state.

DMS is used to determine the viscoelastic properties and the ODT of the block copolymer.

  • Instrumentation: A rheometer equipped with a parallel plate or torsional fixture and a temperature-controlled oven.

  • Sample Preparation: Disk-shaped samples are prepared by compression molding or solution casting.

  • Analysis: The storage modulus (G') and loss modulus (G'') are measured as a function of temperature at a constant frequency. The ODT is identified by a sharp drop in the storage modulus.

Alternative Synthesis Routes

While anionic polymerization provides excellent control, other controlled radical polymerization techniques can also be employed for the synthesis of block copolymers containing styrenic and methacrylic monomers.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile method for synthesizing well-defined polymers. A typical approach involves the synthesis of a PtBS macroinitiator followed by the polymerization of MMA.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization. A PtBS macro-chain transfer agent (macro-CTA) can be synthesized first, which is then used to mediate the polymerization of MMA.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reagent_prep Reagent Purification (THF, tBS, MMA) polymerization Sequential Anionic Polymerization reagent_prep->polymerization Purified Reagents precipitation Precipitation & Purification polymerization->precipitation Crude Polymer dried_polymer Dried PtBS-b-PMMA precipitation->dried_polymer sec SEC Analysis (Mn, Đ) nmr NMR Analysis (Composition) saxs SAXS Analysis (Morphology, ODT) dms DMS Analysis (Viscoelastic Properties, ODT) dried_polymer->sec dried_polymer->nmr dried_polymer->saxs dried_polymer->dms

Caption: Overall experimental workflow for the synthesis and characterization of PtBS-b-PMMA.

anionic_polymerization_pathway initiator sec-BuLi Initiator tbs_monomer tBS Monomer initiator->tbs_monomer Initiation living_ptbs Living PtBS (PtBS⁻Li⁺) tbs_monomer->living_ptbs Propagation dpe DPE living_ptbs->dpe End-Capping capped_ptbs DPE-Capped PtBS dpe->capped_ptbs mma_monomer MMA Monomer capped_ptbs->mma_monomer Initiation of 2nd Block block_copolymer Living PtBS-b-PMMA (PtBS-b-PMMA⁻Li⁺) mma_monomer->block_copolymer Propagation termination Methanol (Termination) block_copolymer->termination final_polymer PtBS-b-PMMA termination->final_polymer

Caption: Sequential anionic polymerization pathway for PtBS-b-PMMA synthesis.

References

Application Notes and Protocols for the Copolymerization of 4-tert-butylstyrene with Styrene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and characterization of copolymers involving 4-tert-butylstyrene (TBS), styrene, and isoprene. The unique properties of these copolymers, particularly their thermal and mechanical characteristics, make them promising materials for various applications, including as thermoplastic elastomers and for drug delivery systems.[1][2][3] Anionic polymerization is the preferred method for synthesizing these copolymers due to its ability to produce well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.[4][5]

Copolymerization of this compound and Styrene

The copolymerization of this compound and styrene allows for the tuning of thermal properties, such as the glass transition temperature (Tg). The bulky tert-butyl group on the styrene monomer increases steric hindrance, leading to a higher Tg compared to polystyrene.[6]

Experimental Protocol: Anionic Copolymerization of this compound and Styrene

This protocol describes the synthesis of a random copolymer of this compound and styrene via living anionic polymerization.

Materials:

  • This compound (TBS), purified

  • Styrene, purified

  • Cyclohexane, anhydrous

  • n-Butyllithium (n-BuLi) in hexane

  • Methanol

  • Argon gas, high purity

Procedure:

  • Monomer and Solvent Purification: Styrene and this compound are purified by distillation under reduced pressure over calcium hydride.[7] Cyclohexane is distilled from a sodium-potassium alloy.[8] All glassware is dried in an oven and purged with argon before use.

  • Reaction Setup: The polymerization is conducted in a flame-dried glass reactor under a positive pressure of argon.

  • Initiation: Anhydrous cyclohexane is transferred to the reactor via cannula. The desired amount of n-BuLi initiator is then injected into the solvent.

  • Polymerization: A mixture of the desired molar ratio of styrene and this compound is added to the reactor. The reaction is allowed to proceed at a controlled temperature (e.g., 40-60°C) for several hours. The reactivity ratios of styrene and substituted styrenes in anionic copolymerization can influence the monomer incorporation and copolymer microstructure.[9]

  • Termination: The polymerization is terminated by the addition of degassed methanol.

  • Purification: The copolymer is precipitated in an excess of methanol, filtered, and dried under vacuum.

Data Presentation: Properties of Poly(styrene-co-4-tert-butylstyrene)
PropertyValueReferences
Glass Transition Temperature (Tg) of Poly(this compound) Homopolymer 127-144 °C[6][10][11]
Glass Transition Temperature (Tg) of Polystyrene Homopolymer ~100 °C[3]
Reactivity Ratios (Anionic, Benzene) r(styrene) > r(this compound)[9]

Note: The Tg of the copolymer will vary depending on the monomer composition.

Copolymerization of this compound and Isoprene

The copolymerization of this compound with isoprene can yield thermoplastic elastomers with a hard, high-Tg block from poly(this compound) and a soft, low-Tg block from polyisoprene.

Experimental Protocol: Anionic Block Copolymerization of this compound and Isoprene

This protocol outlines the synthesis of a poly(this compound)-block-polyisoprene (PtBS-b-PI) diblock copolymer.

Materials:

  • This compound (TBS), purified

  • Isoprene, purified

  • Cyclohexane, anhydrous

  • n-Butyllithium (n-BuLi) in hexane

  • Methanol

  • Argon gas, high purity

Procedure:

  • Purification: Monomers and solvent are purified as described in section 1.1.

  • Reaction Setup: A flame-dried glass reactor under an argon atmosphere is used.

  • First Block Synthesis: Anhydrous cyclohexane and n-BuLi are added to the reactor. The calculated amount of this compound is then introduced to polymerize the first block. The reaction is monitored until completion.

  • Second Block Synthesis: A sample of the living poly(this compound) can be taken for analysis. Subsequently, purified isoprene is added to the reactor to initiate the polymerization of the second block.

  • Termination and Purification: The polymerization is terminated with methanol, and the diblock copolymer is precipitated and dried as described previously.

Data Presentation: Properties of Poly(this compound-co-isoprene)
PropertyValueReferences
Glass Transition Temperature (Tg) of Poly(this compound) 127-144 °C[6][10][11]
Glass Transition Temperature (Tg) of Polyisoprene Varies with microstructure
Molecular Weight of Poly(this compound) block Can be controlled by monomer/initiator ratio
Molecular Weight of Polyisoprene block Can be controlled by monomer/initiator ratio

Copolymerization of this compound, Styrene, and Isoprene

The terpolymerization of these three monomers allows for the creation of complex macromolecular architectures, such as A-B-A triblock copolymers, with tunable properties for specific applications.[7]

Experimental Protocol: Anionic Synthesis of a tBS-Styrene-Isoprene (tSIS) Block Copolymer

This protocol is adapted from a published procedure for the synthesis of a multi-block copolymer.[7]

Materials:

  • This compound (tBS), purified

  • Styrene, purified

  • Isoprene, purified

  • Cyclohexane, anhydrous

  • n-Butyllithium (n-BuLi) in hexane (2.5 M)

  • Methanol, anhydrous

  • Argon gas, high purity

Procedure:

  • Monomer and Solvent Purification: Styrene, this compound, and isoprene are purified by distillation under reduced pressure over calcium hydride and stored at -18 °C.[7] Cyclohexane is dried and distilled before use.

  • Reaction Setup: The synthesis is carried out in a dry argon atmosphere in a suitable glass reactor.[7]

  • Polymerization:

    • Anionic polymerization is initiated using n-butyl lithium in a cyclohexane solvent.[7]

    • The synthesis follows an A-B-A block copolymer structure, where the 'A' block is a copolymer of styrene and this compound, and the 'B' block is polyisoprene.

    • The weight ratio of isoprene to the combined styrene/4-tert-butylstyrene block is controlled (e.g., 5:2).[7]

    • The weight ratio of styrene to this compound in the 'A' block is varied to tune the properties of the final copolymer (e.g., 5:5, 6:4, 7:3, 8:2, 9:1).[7]

  • Termination: The living polymer chains are terminated by the addition of anhydrous methanol.

  • Purification: The resulting copolymer is precipitated in an excess of methanol and dried under vacuum.

  • (Optional) Hydrogenation: To enhance thermal stability, the tSIS copolymer can be hydrogenated to form a tSEPS (tert-butyl styrene/styrene-ethylene-propylene-styrene) copolymer.[7]

Data Presentation: Properties of tBS-Styrene-Isoprene (tSIS) Copolymers

The following table summarizes the molecular weight data for tSIS copolymers with varying styrene to this compound ratios, as reported in the literature.[7]

Copolymer NameStyrene:tBS Weight RatioMolecular Weight ( g/mol )
tSIS-5:55:5118,146
tSIS-6:46:4124,856
tSIS-7:37:3103,543
tSIS-8:28:2105,723
tSIS-9:19:1118,738

Mandatory Visualizations

Experimental Workflow for Anionic Copolymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Purification Monomer & Solvent Purification Setup Reactor Setup under Argon Purification->Setup Glassware Glassware Drying & Argon Purge Glassware->Setup Initiation Initiator Addition (n-BuLi) Setup->Initiation Polymerization Monomer Addition (TBS, Styrene, Isoprene) Initiation->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: General workflow for the anionic synthesis of TBS copolymers.

Relationship between Monomer Composition and Glass Transition Temperature

G cluster_monomers Monomer Composition cluster_properties Copolymer Properties TBS Increasing TBS Content Tg Glass Transition Temperature (Tg) TBS->Tg Increases Hardness Hardness TBS->Hardness Increases Styrene Increasing Styrene Content Styrene->Tg Increases (less than TBS) Isoprene Increasing Isoprene Content Isoprene->Tg Decreases Flexibility Flexibility Isoprene->Flexibility Increases

References

4-tert-butylstyrene: A Versatile Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylstyrene (TBS) is a substituted styrene monomer that serves as a valuable building block for a range of high-performance polymers. The incorporation of the bulky tert-butyl group onto the styrene backbone imparts unique and desirable properties to the resulting polymers, most notably poly(this compound) (PTBS). Compared to its unsubstituted counterpart, polystyrene, PTBS exhibits a significantly higher glass transition temperature (Tg), enhanced thermal stability, and altered solubility characteristics. These attributes make PTBS and its copolymers highly suitable for specialized applications, including advanced lithography and as soluble supports for catalysis. This document provides detailed application notes and experimental protocols for the synthesis and characterization of TBS-based polymers.

Key Properties and Advantages

The defining feature of this compound as a monomer is the presence of the bulky tert-butyl group. This structural element leads to several key advantages in the resulting polymers:

  • Increased Thermal Stability: The steric hindrance provided by the tert-butyl group restricts the rotational freedom of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to polystyrene. The Tg of PTBS is typically in the range of 130-144°C, which is approximately 40°C higher than that of polystyrene.

  • Enhanced Hydrophobicity: The alkyl nature of the tert-butyl group increases the hydrophobicity of the polymer, influencing its solubility and interaction with other materials. This is a critical property in applications such as nanolithography.

  • Tunable Properties through Copolymerization: TBS can be readily copolymerized with other monomers, such as methyl methacrylate (MMA), to create block copolymers with well-defined nanostructures. A notable example is poly(this compound-b-methyl methacrylate) (PtBS-b-PMMA), which is a high-performance material for lithographic applications.

  • Solubility in Organic Solvents: PTBS is soluble in a range of organic solvents including DMF, THF, toluene, and chloroform, while it precipitates in alcohols and water.[1] This solubility profile is advantageous for its use as a soluble polymer support in homogeneous catalysis, allowing for easy separation of the catalyst from the reaction products.[2]

Data Presentation

Table 1: Thermal and Molecular Properties of Poly(this compound)
Polymerization MethodInitiator/MediatorMn ( g/mol )PDI (Mw/Mn)Tg (°C)
Living Anionicsec-BuLi32,0001.04144
Living Anionicsec-BuLi1,3001.0854
Nitroxide-Mediated RadicalDi-tert-butyl nitroxideControlledLow (<1.3)Not Specified

Note: Tg is dependent on the molecular weight of the polymer.

Table 2: Comparative Properties of PTBS and Polystyrene
PropertyPoly(this compound) (PTBS)Polystyrene (PS)
Glass Transition Temperature (Tg) ~130-144 °C~100 °C
Thermal Decomposition Onset >300 °C>300 °C
Solubility Soluble in DMF, THF, toluene, CHCl3Similar solubility profile
Key Feature High Tg, bulky side groupLower Tg
Primary High-Performance Application Block copolymers for nanolithography, soluble catalyst supportsGeneral purpose thermoplastic

Note: Mechanical properties such as tensile strength and Young's modulus are not extensively reported for PTBS homopolymer but are expected to be comparable to or slightly higher than polystyrene for similar molecular weights, exhibiting hard and brittle characteristics.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Living Anionic Polymerization

This protocol describes the synthesis of well-defined PTBS with a narrow molecular weight distribution.

Materials:

  • This compound (TBS), purified by distillation over CaH₂

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity inert gas.

  • Solvent and Monomer Addition: Anhydrous THF is transferred to the reaction flask via cannula. The flask is then cooled to -78 °C using a dry ice/acetone bath. The purified TBS monomer is then added to the cooled THF with stirring.

  • Initiation: The calculated amount of sec-BuLi initiator is injected dropwise into the monomer solution. A color change to deep red indicates the formation of the living polystyryl anions. The reaction is allowed to proceed for several hours at -78 °C.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the living anionic chain ends. The red color will disappear.

  • Polymer Isolation: The polymer solution is warmed to room temperature and precipitated into a large excess of methanol. The white precipitate is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC) using THF as the eluent and polystyrene standards for calibration.

  • Glass Transition Temperature: Measured by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. The Tg is typically determined from the midpoint of the transition in the second heating scan.

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Characterization prep_flask Flame-dry Schlenk Flask add_THF Add Anhydrous THF prep_flask->add_THF cool Cool to -78 °C add_THF->cool add_TBS Add Purified TBS Monomer cool->add_TBS initiate Initiate with sec-BuLi add_TBS->initiate propagate Propagate for several hours initiate->propagate terminate Terminate with Methanol propagate->terminate precipitate Precipitate in Methanol terminate->precipitate filter_dry Filter and Dry precipitate->filter_dry characterize Characterize (SEC, DSC) filter_dry->characterize

Caption: Workflow for Living Anionic Polymerization of TBS.

Protocol 2: Synthesis of Poly(this compound) via Nitroxide-Mediated Radical Polymerization (NMP)

This protocol describes a controlled radical polymerization method to synthesize PTBS.

Materials:

  • This compound (TBS), inhibitor removed

  • Benzoyl peroxide (BPO) or other suitable radical initiator

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or a substituted nitroxide

  • Anisole or other suitable solvent

  • Methanol

  • Schlenk tube or reaction vessel with inert gas inlet

Procedure:

  • Reaction Setup: The TBS monomer, initiator (e.g., BPO), and nitroxide mediator (e.g., TEMPO) are added to a Schlenk tube in the desired molar ratio. Anisole is added as a solvent.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The sealed tube is placed in a preheated oil bath at the desired temperature (typically 90-125 °C) and stirred for the specified reaction time.

  • Polymer Isolation: The reaction is cooled to room temperature, and the viscous solution is diluted with THF and precipitated into methanol. The polymer is collected by filtration and dried under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by SEC.

  • Conversion: Determined by gravimetry or ¹H NMR spectroscopy.

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_iso Isolation & Characterization mix Mix TBS, Initiator, and Nitroxide degas Degas via Freeze-Pump-Thaw mix->degas heat Heat at 90-125 °C degas->heat precipitate Precipitate in Methanol heat->precipitate dry Dry Polymer precipitate->dry characterize Characterize (SEC, NMR) dry->characterize

Caption: Workflow for Nitroxide-Mediated Polymerization of TBS.

Applications

Application 1: High-Resolution Nanolithography using PtBS-b-PMMA Block Copolymers

The large Flory-Huggins interaction parameter (χ) between the PTBS and PMMA blocks allows for the formation of well-ordered, high-resolution nanostructures, making PtBS-b-PMMA a candidate for next-generation lithographic materials.[3]

Protocol for Thin Film Preparation and Pattern Transfer:

  • Polymer Solution Preparation: Dissolve the PtBS-b-PMMA block copolymer in a suitable solvent (e.g., toluene, propylene glycol monomethyl ether acetate) to form a dilute solution (e.g., 1-2 wt%).

  • Substrate Preparation: A silicon wafer is cleaned and a neutral layer (random copolymer brush) is grafted to the surface to control the orientation of the block copolymer domains.

  • Spin Coating: The polymer solution is spin-coated onto the prepared substrate to form a thin film of controlled thickness.

  • Annealing: The coated substrate is annealed under vacuum or in an inert atmosphere at a temperature above the Tg of both blocks (e.g., 180-230 °C) for a period of time (e.g., 2-48 hours) to allow for microphase separation and the formation of ordered nanostructures (e.g., lamellae or cylinders).

  • Selective Etching: The PMMA domains are selectively removed using a suitable etching process, such as reactive ion etching (RIE) with an oxygen plasma, leaving a nanopatterned PTBS mask.

  • Pattern Transfer: The pattern from the PTBS mask is transferred to the underlying substrate using another etching step.

G cluster_prep Thin Film Preparation cluster_anneal Self-Assembly cluster_pattern Pattern Transfer solution Prepare BCP Solution spin_coat Spin Coat BCP Film solution->spin_coat substrate Prepare Neutralized Substrate substrate->spin_coat anneal Thermal Annealing spin_coat->anneal etch_pmma Selectively Etch PMMA anneal->etch_pmma etch_substrate Transfer Pattern to Substrate etch_pmma->etch_substrate

Caption: Workflow for Block Copolymer Nanolithography.

Application 2: PTBS as a Soluble Polymer Support for Homogeneous Catalysis

The solubility of PTBS in common organic solvents allows it to be used as a soluble support for catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis.[2]

Protocol for a Suzuki Coupling Reaction using a PTBS-Supported Catalyst:

  • Catalyst Immobilization: A phosphine ligand is covalently attached to a functionalized PTBS polymer. The palladium catalyst is then coordinated to the polymer-supported ligand.

  • Reaction Setup: In a reaction vessel, the aryl halide, boronic acid, base (e.g., K₂CO₃), and the PTBS-supported palladium catalyst are dissolved in a suitable solvent system (e.g., toluene/water).

  • Reaction: The mixture is heated under an inert atmosphere with stirring until the reaction is complete (monitored by TLC or GC).

  • Catalyst Separation: Upon cooling, the reaction mixture is diluted with a solvent in which the polymer is insoluble (e.g., methanol or heptane, depending on the specific PTBS derivative). This causes the PTBS-supported catalyst to precipitate.

  • Product Isolation: The precipitated catalyst is removed by filtration, and the product is isolated from the filtrate by standard workup procedures. The recovered catalyst can be washed and reused.

G cluster_reaction Homogeneous Reaction cluster_separation Catalyst Separation cluster_isolation Product & Catalyst Recovery setup Dissolve Reactants & Catalyst react Heat to Complete Reaction setup->react precipitate Precipitate Catalyst with Anti-solvent react->precipitate filtrate Filter to Separate Catalyst precipitate->filtrate isolate Isolate Product from Filtrate filtrate->isolate reuse Wash and Reuse Catalyst filtrate->reuse

Caption: Workflow for PTBS-Supported Catalysis.

Logical Relationships

The utility of this compound in high-performance polymers is a direct result of its molecular structure. The following diagram illustrates the relationship between the monomer's structure, the resulting polymer properties, and its applications.

G cluster_structure Monomer Structure cluster_properties Polymer Properties cluster_applications High-Performance Applications TBS This compound BulkyGroup Bulky tert-butyl Group TBS->BulkyGroup HighTg High Glass Transition Temp. BulkyGroup->HighTg Hydrophobicity Increased Hydrophobicity BulkyGroup->Hydrophobicity ThermalStability Enhanced Thermal Stability HighTg->ThermalStability Nanolithography Nanolithography (BCPs) HighTg->Nanolithography TPEs Thermoplastic Elastomers ThermalStability->TPEs Solubility Tunable Solubility Hydrophobicity->Solubility Hydrophobicity->Nanolithography Catalysis Soluble Catalyst Support Solubility->Catalysis

References

Application Notes and Protocols: The Role of 4-tert-butylstyrene in Developing Advanced Materials for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-tert-butylstyrene (tBS) in the synthesis of polymeric materials for drug delivery applications. The inclusion of the bulky, hydrophobic tert-butyl group on the styrene monomer allows for the tuning of polymer properties to create sophisticated drug delivery vehicles, including micelles, nanoparticles, and hydrogels. This document outlines the synthesis of tBS-containing copolymers, their formulation into drug carriers, and protocols for characterizing their drug loading and release properties.

Introduction to this compound in Drug Delivery

This compound is a derivative of styrene that possesses a bulky tert-butyl group on the phenyl ring. This structural feature imparts unique properties to polymers incorporating tBS, making them valuable in the field of drug delivery. The hydrophobicity and steric hindrance of the tert-butyl group influence the self-assembly of block copolymers in aqueous media, leading to the formation of stable micelles with hydrophobic cores capable of encapsulating poorly water-soluble drugs.[1][2]

The incorporation of tBS into polymer backbones can enhance the thermal stability and modify the glass transition temperature of the resulting materials.[2] Furthermore, copolymers containing tBS can be designed to be responsive to environmental stimuli such as temperature and pH, allowing for triggered drug release in specific physiological environments, such as tumor tissues.[3][4]

Key Applications and Advantages

  • Enhanced Drug Solubilization: The hydrophobic core of micelles formed from tBS-containing block copolymers provides a suitable environment for encapsulating hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions.[3][5]

  • Controlled Drug Release: By carefully designing the copolymer architecture, it is possible to control the release kinetics of the encapsulated drug, achieving sustained or triggered release profiles.[3][6]

  • Stimuli-Responsive Systems: tBS can be copolymerized with monomers that impart responsiveness to changes in temperature or pH, enabling the development of "smart" drug delivery systems that release their payload in response to specific biological cues.[3][4]

  • Improved Biocompatibility: Surface modification of materials with tBS-containing copolymers can improve their biocompatibility.[2]

Data Presentation: Properties of tBS-Based Drug Delivery Systems

The following tables summarize key quantitative data for drug delivery systems based on tBS-containing copolymers.

Copolymer CompositionDrugDrug Loading Content (wt%)Drug Loading Efficiency (%)Particle Size (nm)Reference
Poly(this compound)-b-poly(acrylic acid)Curcumin8 - 30Not SpecifiedNot Specified[7]
Poly(styrene)-b-poly(DL-lactide)DocetaxelNot SpecifiedNot SpecifiedNarrow Distribution[8]
PEGylated poly-4-(vinylpyridine)Dexamethasone<2 (dialysis), ~13 (O/W emulsion), ~19 (cosolvent evaporation)Not SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-b-poly(ethylene glycol) (PtBS-b-PEG) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a general method for synthesizing a PtBS-b-PEG diblock copolymer, a common architecture for forming drug-carrying micelles.

Materials:

  • This compound (tBS), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon gas supply

  • Schlenk flask and line

Procedure:

  • Macroinitiator Synthesis (P(PEGMA)):

    • To a Schlenk flask under argon, add PEGMA (e.g., 5 g, 10 mmol), PMDETA (e.g., 0.21 mL, 1 mmol), and anhydrous anisole (e.g., 10 mL).

    • Degas the solution by three freeze-pump-thaw cycles.

    • In a separate flask, add CuBr (e.g., 0.143 g, 1 mmol) and EBiB (e.g., 0.15 mL, 1 mmol).

    • Add the degassed monomer solution to the CuBr/EBiB mixture under argon.

    • Place the flask in a preheated oil bath at 60 °C and stir for the desired time (e.g., 4 hours) to achieve the target molecular weight.

    • Terminate the polymerization by exposing the solution to air and cooling to room temperature.

    • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in cold hexane and dry under vacuum. This P(PEGMA) will serve as the macroinitiator.

  • Block Copolymerization (PtBS-b-P(PEGMA)):

    • In a Schlenk flask under argon, dissolve the P(PEGMA) macroinitiator (e.g., 2 g) and PMDETA in anhydrous anisole.

    • Add tBS monomer (e.g., 5 g, 31 mmol).

    • Degas the solution with three freeze-pump-thaw cycles.

    • In a separate flask, add CuBr.

    • Transfer the degassed solution to the CuBr-containing flask under argon.

    • Place the flask in a preheated oil bath at 90 °C and stir for the desired time (e.g., 12 hours).

    • Terminate the polymerization and purify the block copolymer using the same procedure as in step 1.7 and 1.8.

Characterization:

  • Molecular weight and molecular weight distribution (Đ) can be determined by Gel Permeation Chromatography (GPC).

  • Copolymer composition can be determined by ¹H NMR spectroscopy.

Protocol 2: Preparation of Drug-Loaded Micelles via Nanoprecipitation

This protocol outlines a common method for loading a hydrophobic drug into PtBS-b-PEG micelles.

Materials:

  • PtBS-b-PEG copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolve the PtBS-b-PEG copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in THF (e.g., 2 mL).

  • Add the polymer-drug solution dropwise to deionized water (e.g., 10 mL) under vigorous stirring.

  • Continue stirring for several hours to allow for the evaporation of THF and the formation of micelles.

  • Transfer the micellar solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove any remaining organic solvent and unloaded drug. Change the water periodically.

  • Collect the purified drug-loaded micelle solution.

Protocol 3: Characterization of Drug-Loaded Micelles

1. Particle Size and Size Distribution:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute an aliquot of the micelle solution with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI).

2. Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyophilize a known volume of the drug-loaded micelle solution to obtain the total weight of the micelles (polymer + drug).

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., THF, acetonitrile) to disrupt the micelles and release the drug.

    • Quantify the amount of drug using a pre-established calibration curve for the drug with a UV-Vis spectrophotometer or HPLC.

    • Calculate DLC and DLE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Total weight of drug-loaded micelles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Method.

  • Procedure:

    • Place a known volume of the drug-loaded micelle solution into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Key Processes

Synthesis of PtBS-b-PEG Block Copolymer

G cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: Block Copolymerization PEGMA PEGMA Monomer ATRP1 ATRP PEGMA->ATRP1 Initiator EBiB Initiator Initiator->ATRP1 Catalyst1 CuBr/PMDETA Catalyst1->ATRP1 PPEGMA P(PEGMA) Macroinitiator ATRP1->PPEGMA ATRP2 ATRP PPEGMA->ATRP2 tBS tBS Monomer tBS->ATRP2 Catalyst2 CuBr/PMDETA Catalyst2->ATRP2 PtBS_b_PEG PtBS-b-PEG Copolymer ATRP2->PtBS_b_PEG

Caption: Workflow for the synthesis of PtBS-b-PEG block copolymer via ATRP.

Drug Loading and Micelle Formation

G cluster_0 Preparation cluster_1 Nanoprecipitation cluster_2 Purification Polymer PtBS-b-PEG Solution Polymer-Drug Solution Polymer->Solution Drug Hydrophobic Drug Drug->Solution Solvent Organic Solvent (THF) Solvent->Solution Mixing Dropwise Addition & Stirring Solution->Mixing Water Aqueous Phase (Water) Water->Mixing Micelle_Formation Self-Assembly into Micelles Mixing->Micelle_Formation Dialysis Dialysis Micelle_Formation->Dialysis Final_Product Drug-Loaded Micelles Dialysis->Final_Product

Caption: Process flow for drug loading into micelles via nanoprecipitation.

Stimuli-Responsive Drug Release Mechanism

G Start Drug-Loaded Micelle (Stable State) Stimulus External Stimulus (e.g., Low pH, High Temp) Start->Stimulus encounters Destabilization Micelle Destabilization (Hydrophobic Core Exposed) Stimulus->Destabilization triggers Release Drug Release Destabilization->Release leads to Effect Therapeutic Effect Release->Effect results in

Caption: Logical pathway for stimuli-responsive drug release.

References

Application Notes and Protocols: Synthesis of Ion Exchange Resins Using 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion exchange resins are essential tools in a myriad of scientific and industrial processes, including water purification, chromatography, catalysis, and controlled drug delivery. The performance of these resins is intrinsically linked to the chemical nature of their polymer backbone. While polystyrene-based resins are widely used, the incorporation of substituted styrenic monomers like 4-tert-butylstyrene (TBS) offers a promising avenue for tailoring the physicochemical properties of the resulting resins. The bulky tert-butyl group can influence the polymer's morphology, porosity, and thermal stability, thereby impacting the ion exchange capacity and kinetics.

These application notes provide detailed protocols for the synthesis of both cation and anion exchange resins derived from this compound. The methodologies are adapted from established procedures for styrene-based resins, with specific considerations for the reactivity of TBS.

I. Synthesis of Poly(this compound-co-divinylbenzene) Resin Beads via Suspension Polymerization

This protocol outlines the preparation of crosslinked poly(this compound) beads, which serve as the precursor for functionalization into ion exchange resins. Suspension polymerization is employed to generate spherical particles of a controlled size.

Experimental Protocol: Suspension Polymerization

1. Materials:

  • This compound (TBS), inhibitor removed

  • Divinylbenzene (DVB), inhibitor removed

  • Benzoyl peroxide (BPO), initiator

  • Poly(vinyl alcohol) (PVA), suspending agent

  • Deionized water

  • Methanol

2. Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Water bath

  • Sintered glass funnel

  • Vacuum oven

3. Procedure: a. Monomer Phase Preparation: i. In a beaker, dissolve benzoyl peroxide (1% w/w of total monomers) in a mixture of this compound and divinylbenzene. The degree of crosslinking can be controlled by varying the DVB content (typically 2-8%). Note: this compound exhibits lower reactivity than styrene due to the steric hindrance of the tert-butyl group.[1] Reaction times may need to be extended or initiator concentration slightly increased compared to standard styrene polymerization. b. Aqueous Phase Preparation: i. In the three-neck flask, dissolve poly(vinyl alcohol) (0.5-1.0% w/v) in deionized water by heating to 80-90 °C with stirring. ii. Allow the PVA solution to cool to the reaction temperature. c. Polymerization: i. Vigorously stir the aqueous PVA solution while bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen. ii. Slowly add the monomer phase to the rapidly stirred aqueous phase to form a fine suspension of monomer droplets. The stirring speed will influence the final bead size. iii. Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain for 4-6 hours. d. Work-up and Purification: i. Cool the reaction mixture to room temperature. ii. Collect the polymer beads by vacuum filtration using a sintered glass funnel. iii. Wash the beads sequentially with hot deionized water and methanol to remove unreacted monomers, initiator, and suspending agent. iv. Dry the resin beads in a vacuum oven at 60 °C to a constant weight.

Logical Relationship: Suspension Polymerization Workflow

SuspensionPolymerization cluster_MonomerPhase Monomer Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_Polymerization Polymerization cluster_Workup Work-up and Purification Monomers This compound + Divinylbenzene MixMonomer Dissolve Initiator in Monomers Monomers->MixMonomer Initiator Benzoyl Peroxide Initiator->MixMonomer Suspension Form Suspension MixMonomer->Suspension Water Deionized Water MixAqueous Dissolve PVA in Water Water->MixAqueous PVA Poly(vinyl alcohol) PVA->MixAqueous MixAqueous->Suspension Polymerize Heat to 80-90°C Suspension->Polymerize Filter Filter Polymerize->Filter Wash Wash with Water and Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final Resin Beads Final Resin Beads Dry->Final Resin Beads

Caption: Workflow for the synthesis of poly(this compound-co-divinylbenzene) beads.

II. Functionalization of Resin Beads

The inert poly(this compound-co-divinylbenzene) beads are functionalized to introduce ion exchange capabilities. Sulfonation yields a cation exchange resin, while chloromethylation followed by amination produces an anion exchange resin.

A. Synthesis of a Strong Acid Cation Exchange Resin via Sulfonation

Experimental Protocol: Sulfonation

1. Materials:

  • Poly(this compound-co-divinylbenzene) beads

  • Concentrated sulfuric acid (98%) or chlorosulfonic acid

  • 1,2-dichloroethane (swelling agent)

  • Deionized water

2. Equipment:

  • Jacketed reaction vessel with a mechanical stirrer and nitrogen inlet

  • Addition funnel

  • Sintered glass funnel

3. Procedure: a. Swell the dry resin beads in 1,2-dichloroethane for 1-2 hours. b. Cool the slurry to 0-5 °C in an ice bath. c. Slowly add concentrated sulfuric acid or chlorosulfonic acid to the stirred slurry. d. After the addition is complete, slowly raise the temperature to 80-100 °C and maintain for 3-5 hours. e. Cool the reaction mixture to room temperature and quench by slowly adding to a large volume of cold deionized water. f. Filter the sulfonated resin and wash extensively with deionized water until the washings are neutral. g. The resin can be converted to the desired ionic form (e.g., Na⁺) by treating with a corresponding salt solution. h. Dry the final cation exchange resin in a vacuum oven at 60 °C.

Signaling Pathway: Sulfonation Reaction

Sulfonation TBS_Resin Poly(this compound) Backbone Reaction Electrophilic Aromatic Substitution TBS_Resin->Reaction Sulfonating_Agent H2SO4 or ClSO3H Sulfonating_Agent->Reaction Sulfonated_Resin Sulfonated Resin (Cation Exchanger) Reaction->Sulfonated_Resin

Caption: Chemical transformation during the sulfonation of the TBS resin.

B. Synthesis of a Strong Base Anion Exchange Resin via Chloromethylation and Amination

Experimental Protocol: Chloromethylation and Amination

1. Materials:

  • Poly(this compound-co-divinylbenzene) beads

  • Chloromethyl methyl ether (CMME) or 1,4-bis(chloromethoxy)butane

  • Anhydrous tin(IV) chloride (SnCl₄), catalyst

  • Anhydrous 1,2-dichloroethane

  • Trimethylamine (aqueous solution, ~25-30%)

  • Deionized water

  • Methanol

2. Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Sintered glass funnel

3. Procedure: a. Chloromethylation: i. Swell the dry resin beads in anhydrous 1,2-dichloroethane under a nitrogen atmosphere for 1-2 hours. ii. Cool the slurry to 0-5 °C. iii. Add anhydrous SnCl₄ to the slurry. iv. Slowly add chloromethyl methyl ether to the reaction mixture. Caution: CMME is a potent carcinogen. v. Stir the mixture at room temperature for 24 hours. vi. Quench the reaction by slowly adding methanol. vii. Filter the chloromethylated resin and wash with methanol and deionized water. b. Amination: i. Transfer the moist chloromethylated resin to a reaction vessel. ii. Add an aqueous solution of trimethylamine. iii. Heat the mixture to 50-60 °C and stir for 4-6 hours. iv. Cool the mixture, filter the resin, and wash thoroughly with deionized water until the washings are neutral. v. The resin is obtained in the chloride form (Cl⁻). vi. Dry the final anion exchange resin in a vacuum oven at 50 °C.

Signaling Pathway: Chloromethylation and Amination

Amination TBS_Resin Poly(this compound) Backbone Chloromethylation Friedel-Crafts Chloromethylation TBS_Resin->Chloromethylation CMME Chloromethylating Agent CMME->Chloromethylation Chloromethylated_Resin Chloromethylated Intermediate Amination Nucleophilic Substitution (Amination) Chloromethylated_Resin->Amination TMA Trimethylamine (TMA) TMA->Amination Anion_Resin Anion Exchange Resin (Quaternary Ammonium Salt) Chloromethylation->Chloromethylated_Resin Amination->Anion_Resin

Caption: Two-step functionalization to produce an anion exchange resin.

III. Characterization and Performance Data

The following tables summarize typical quantitative data for polystyrene-based ion exchange resins. It is anticipated that resins derived from this compound will exhibit comparable or potentially enhanced thermal stability due to the bulky tert-butyl group, while ion exchange capacity will be primarily dependent on the degree of functionalization.

Table 1: Typical Properties of Strong Acid Cation Exchange Resins (Polystyrene-based)

PropertyTypical Value RangeUnit
Matrix Sulfonated Polystyrene-co-DVB-
Functional Group Sulfonic Acid-
Ionic Form H⁺ or Na⁺-
Total Ion Exchange Capacity 1.8 - 2.2meq/mL
Moisture Holding Capacity 45 - 55%
Particle Size Range 0.3 - 1.2mm
Maximum Operating Temperature 120 - 140°C
pH Range 0 - 14-

Data compiled from various sources for general purpose polystyrene sulfonic acid resins.[2][3]

Table 2: Typical Properties of Strong Base Anion Exchange Resins (Polystyrene-based)

PropertyTypical Value RangeUnit
Matrix Quaternized Polystyrene-co-DVB-
Functional Group Quaternary Ammonium-
Ionic Form Cl⁻ or OH⁻-
Total Ion Exchange Capacity 1.0 - 1.4meq/mL
Moisture Holding Capacity 40 - 60%
Particle Size Range 0.3 - 1.2mm
Maximum Operating Temperature (Cl⁻ form) 80 - 100°C
Maximum Operating Temperature (OH⁻ form) 60 - 80°C
pH Range 0 - 14-

Data compiled from various sources for general purpose polystyrene quaternary ammonium resins.[4][5]

Conclusion

The use of this compound as a monomer for ion exchange resin synthesis provides an opportunity to develop materials with potentially enhanced thermal and chemical stability. The protocols provided herein offer a framework for the synthesis and functionalization of these resins. Researchers are encouraged to optimize reaction conditions to achieve desired properties such as particle size, degree of crosslinking, and ion exchange capacity. Further characterization is recommended to fully elucidate the performance benefits of incorporating the this compound moiety into the polymer backbone.

References

Troubleshooting & Optimization

Technical Support Center: 4-tert-butylstyrene Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-tert-butylstyrene monomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Monomer appears yellow or brownish before or after purification. Oxidation of the phenolic inhibitor (4-tert-butylcatechol, TBC) or the monomer itself. Contamination with impurities.A slight yellow tint may not affect subsequent reactions, but for high purity applications, a decolorization step may be necessary. This can be achieved by passing the monomer through a fresh column of activated alumina. If the color persists after purification, it may indicate significant degradation, and the monomer should be discarded.
Monomer becomes viscous or solidifies during vacuum distillation. Premature polymerization in the distillation flask. This can be caused by excessive temperature, a leak in the vacuum system introducing oxygen, or incomplete removal of the original inhibitor.Immediately and safely stop the distillation by removing the heat source and carefully venting the apparatus with an inert gas. Do not attempt to distill the remaining material. The polymerized residue should be disposed of as hazardous waste. For future attempts, ensure the inhibitor is completely removed, the vacuum is stable and below the recommended pressure, and the distillation temperature is kept to a minimum.
The purified monomer polymerizes during storage. The inhibitor has been completely removed, making the monomer highly susceptible to polymerization. Exposure to heat, light, or oxygen.Purified this compound should be used immediately. If short-term storage is necessary, it must be kept at a low temperature (refrigerated at 2-8°C or frozen) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Storage should be in the dark. For longer-term storage, a small amount of a suitable inhibitor can be added.
Low yield of purified monomer after distillation. Significant polymerization occurred during the process. The distillation was stopped too early. Inefficient separation from high-boiling impurities.Optimize the distillation conditions to minimize heating time and temperature. Ensure a good vacuum is maintained. Continue distillation until just a small amount of residue remains in the flask to maximize recovery without distilling to dryness.
Inconsistent results in polymerization reactions using the purified monomer. Incomplete removal of the inhibitor. Presence of residual impurities. The monomer has started to oligomerize during storage.Re-purify the monomer, ensuring complete inhibitor removal. Analyze the purity of the monomer using techniques like GC-MS to identify any contaminants. Use freshly purified monomer for all polymerization reactions.

Frequently Asked Questions (FAQs)

Inhibitor Removal

Q1: Why is it necessary to remove the inhibitor from this compound before use?

A1: Commercial this compound is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage. This inhibitor will interfere with or prevent the desired polymerization in your experiment. Therefore, it must be removed to achieve successful and reproducible polymerization results.

Q2: What is the role of oxygen in the inhibition of this compound by TBC?

A2: The commonly used inhibitor, 4-tert-butylcatechol (TBC), requires the presence of a small amount of dissolved oxygen to effectively inhibit polymerization.[2] TBC reacts with oxygen to form quinones, which are the active species that scavenge free radicals and prevent the initiation of polymerization.[3]

Q3: Which method is better for inhibitor removal: washing with NaOH or using an alumina column?

A3: Both methods are effective for removing the phenolic inhibitor TBC. Washing with aqueous sodium hydroxide is a simple and cost-effective method.[4][5] Passing the monomer through a column of activated alumina is also highly efficient and can simultaneously remove water and other polar impurities.[6] The choice of method may depend on the scale of the experiment and the required final purity. For very high purity applications, a combination of both methods followed by vacuum distillation is recommended.[7]

Purification by Vacuum Distillation

Q4: Why should this compound be distilled under vacuum?

A4: this compound has a high boiling point at atmospheric pressure (around 218-219 °C), and at this temperature, it will rapidly polymerize.[8] Vacuum distillation lowers the boiling point to a temperature where polymerization is significantly slower, allowing for the separation of the monomer from non-volatile inhibitors, polymers, and other impurities.[9] The boiling point is approximately 91-92 °C at 9 mmHg.

Q5: What are the key safety precautions for vacuum distillation of this compound?

A5: The main hazard is uncontrolled polymerization. Always ensure the inhibitor is removed before distillation. Use a stable vacuum source and monitor the pressure and temperature closely. Do not heat the distillation flask to dryness. Use a magnetic stirrer to ensure smooth boiling and prevent bumping. It is also crucial to use appropriate personal protective equipment and conduct the distillation in a well-ventilated fume hood.

Handling and Storage of Purified Monomer

Q6: How should I handle and store purified this compound?

A6: Purified, inhibitor-free this compound is highly reactive and should be handled with care. It should be used immediately after purification if possible. For short-term storage, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and store it in a refrigerator (2-8°C) or freezer, away from light.[1]

Q7: Can I add an inhibitor back to the purified monomer for storage?

A7: Yes, if the purified monomer needs to be stored for an extended period, a small amount of an inhibitor like TBC (e.g., 10-15 ppm) can be added. However, this will require the removal of the inhibitor again before use in a polymerization reaction.

Data Presentation

Table 1: Comparison of Inhibitor Removal Methods

Method Principle Typical Efficiency Advantages Disadvantages
Aqueous NaOH Wash The acidic phenolic inhibitor (TBC) is deprotonated by the base and extracted into the aqueous phase.[5]High, can remove the majority of TBC.Simple, inexpensive, and suitable for large quantities.Requires subsequent washing with water to remove residual NaOH and a drying step. May not remove other non-acidic impurities.
Activated Alumina Column TBC and other polar impurities are adsorbed onto the polar stationary phase (alumina).[6]Very high, can reduce TBC to levels that do not affect polymerization.[6]Fast, efficient, and can also remove water and other polar impurities.More expensive than NaOH wash, and the alumina has a finite capacity.

Table 2: Physical Properties and Distillation Parameters

Parameter Value Reference
Appearance Colorless liquid[9]
Molecular Weight 160.26 g/mol [10]
Boiling Point (atm) ~218-219 °C[8]
Boiling Point (vacuum) 91-92 °C @ 9 mmHg
Density 0.875 g/mL at 25 °C
Typical TBC concentration (as supplied) 50-100 ppm[10]

Experimental Protocols

Protocol 1: Inhibitor Removal by Aqueous NaOH Wash
  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 5-10% aqueous sodium hydroxide (NaOH) solution.[2]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) may become colored as it removes the TBC.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash 2-3 times.

  • Drain the monomer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

  • Allow the monomer to dry for at least 30 minutes with occasional swirling.

  • Filter or decant the dry monomer from the drying agent.

Protocol 2: Inhibitor Removal using an Activated Alumina Column
  • Prepare a chromatography column packed with basic or neutral activated alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule is to use about 10-20 g of alumina per 100 mL of monomer).

  • Pre-wet the column with a small amount of a non-polar solvent like hexane and allow it to drain until the solvent level reaches the top of the alumina bed.

  • Carefully add the this compound monomer to the top of the column.

  • Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient purification.

  • Collect the purified monomer as it elutes from the column. The TBC will be adsorbed onto the alumina.

Protocol 3: Purification by Vacuum Distillation
  • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.

  • Place the inhibitor-free, dry this compound into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to a vacuum source with a trap in between.

  • Turn on the magnetic stirrer to ensure smooth boiling.

  • Slowly evacuate the system to the desired pressure (e.g., <10 mmHg).

  • Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at a constant temperature (the boiling point of this compound at the recorded pressure, approx. 91-92 °C at 9 mmHg).

  • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and high-boiling residues.

  • Allow the apparatus to cool completely before carefully venting to atmospheric pressure with an inert gas.

Visualizations

experimental_workflow_inhibitor_removal cluster_NaOH NaOH Wash cluster_Alumina Alumina Column NaOH_start Start with This compound add_NaOH Add 10% NaOH (aq) NaOH_start->add_NaOH shake_vent Shake & Vent add_NaOH->shake_vent separate_layers Separate Layers shake_vent->separate_layers wash_water Wash with Water separate_layers->wash_water dry_monomer Dry over MgSO4 wash_water->dry_monomer NaOH_end Inhibitor-free Monomer dry_monomer->NaOH_end Alumina_start Start with This compound prep_column Prepare Alumina Column Alumina_start->prep_column load_monomer Load Monomer prep_column->load_monomer elute Elute under Gravity load_monomer->elute Alumina_end Inhibitor-free Monomer elute->Alumina_end

Caption: Workflow for Inhibitor Removal.

experimental_workflow_distillation start Start with Inhibitor-Free This compound setup Assemble Vacuum Distillation Apparatus start->setup add_monomer Add Monomer and Stir Bar to Flask setup->add_monomer evacuate Evacuate System (<10 mmHg) add_monomer->evacuate heat Gently Heat Flask evacuate->heat collect Collect Distillate at Constant Temperature heat->collect stop Stop Distillation Before Dryness collect->stop cool_vent Cool and Vent with Inert Gas stop->cool_vent end_product Purified this compound cool_vent->end_product

Caption: Workflow for Vacuum Distillation.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Preventative Solutions problem Problem: Unwanted Polymerization cause1 Incomplete Inhibitor Removal problem->cause1 cause2 Excessive Heat (e.g., during distillation) problem->cause2 cause3 Oxygen Exposure (for inhibitor-free monomer) problem->cause3 cause4 Light Exposure problem->cause4 solution1 Thorough Inhibitor Removal (e.g., NaOH wash followed by alumina column) cause1->solution1 solution2 Low Temperature Vacuum Distillation cause2->solution2 solution3 Store Purified Monomer Under Inert Gas (Ar/N2) cause3->solution3 solution4 Store in Dark, Cold Conditions (2-8°C) cause4->solution4

Caption: Troubleshooting Polymerization Issues.

References

Inhibitors for preventing premature polymerization of 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-tert-butylstyrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the premature polymerization of this monomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it polymerize prematurely?

A1: this compound is an organic compound, a derivative of styrene, used in the synthesis of polymers and other materials.[1] Like other styrenic monomers, it contains a vinyl group (-CH=CH2) that is susceptible to free-radical polymerization.[2] This process can be initiated by heat, light, or the presence of radical species (e.g., peroxides), leading to the unwanted formation of polymer chains.[2][3] This premature polymerization can increase the viscosity of the monomer, form solid precipitates, and ultimately render the material unusable for controlled experiments.[3]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent or delay unwanted polymerization during transport and storage.[2][4] They function by interrupting the free-radical chain reaction that drives polymerization.[5] The primary mechanism involves scavenging or deactivating the initiating radicals, converting them into stable, non-reactive species that cannot propagate the polymer chain.[5][6]

Q3: What is the standard inhibitor for this compound?

A3: The most common inhibitor used for stabilizing this compound is 4-tert-butylcatechol (TBC) .[7][8][9] Many commercial sources of this compound are supplied with TBC already added.[8][10]

Q4: What is the typical concentration of TBC in this compound?

A4: The concentration of TBC can vary by supplier but is typically in the range of 45 to 100 parts per million (ppm).[8][10] For general styrene storage, TBC levels are often maintained between 10-15 ppm to be effective.[11] It is crucial to check the supplier's certificate of analysis for the specific concentration in your batch.

Q5: How should I properly store inhibited this compound?

A5: Proper storage is critical to maximize shelf life and prevent inhibitor depletion. The monomer should be stored in a cool, dark, and well-ventilated place, away from heat sources, direct sunlight, and ignition sources.[12] Recommended storage temperatures are typically refrigerated, between 2°C and 8°C.[1] For long-term storage, some suppliers recommend -20°C under a nitrogen atmosphere.[7] It is also important to note that many phenolic inhibitors, including TBC, require the presence of dissolved oxygen to function effectively.[4] Therefore, storing under a completely inert atmosphere for extended periods without monitoring inhibitor levels can be counterproductive.

Q6: Do I need to remove the TBC inhibitor before my polymerization reaction?

A6: Yes. The inhibitor is designed to prevent polymerization, so its presence will interfere with your experiment by quenching the radicals generated by your initiator, leading to a significant induction period or complete failure of the reaction.[13] It is standard practice to remove the inhibitor immediately before use.[14]

Q7: What are the recommended methods for removing TBC?

A7: There are two primary, effective methods for removing phenolic inhibitors like TBC from this compound:

  • Alkaline Wash: Washing the monomer with an aqueous sodium hydroxide (NaOH) solution converts the acidic TBC into its water-soluble salt, which is then extracted into the aqueous phase.[14][15]

  • Column Chromatography: Passing the monomer through a short column packed with activated basic alumina will effectively adsorb the TBC, allowing the purified monomer to be collected.[3]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Causes Solutions and Recommendations
Monomer has polymerized (solidified or highly viscous) in the bottle during storage. 1. Inhibitor Depletion: The inhibitor has been consumed over time. 2. Improper Storage: Exposure to elevated temperatures or UV light has accelerated polymerization.[2][3] 3. Contamination: Presence of contaminants that can initiate polymerization.- Do not use. The monomer is no longer suitable for controlled reactions. - Check Storage Conditions: Verify that storage refrigerators/freezers are maintaining the correct temperature. - Review Shelf Life: Do not use monomers past their recommended shelf life. - Safe Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.
My polymerization reaction is not initiating or is significantly delayed (long induction period). 1. Inhibitor Not Removed: The TBC is still present and is quenching the radicals from your initiator.[13] 2. Incomplete Inhibitor Removal: Trace amounts of TBC remain, retarding the reaction. 3. Inactive Initiator: The polymerization initiator may have degraded due to age or improper storage. 4. Oxygen Inhibition: For free-radical polymerizations, dissolved oxygen can inhibit the reaction.[13]- Perform Inhibitor Removal: Ensure you have followed the inhibitor removal protocol correctly immediately prior to setting up the reaction.[14] - Use Fresh Initiator: Use a fresh batch of initiator or test the activity of your current stock. - Deoxygenate System: Ensure your reaction mixture is thoroughly deoxygenated by methods such as sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
I observe a yellow or brown discoloration in my "purified" monomer. 1. Incomplete TBC Removal: The color may be due to residual TBC or its oxidation products. 2. Formation of Oligomers: Some initial thermal or light-induced oligomerization may have occurred.- Repeat Purification: Pass the monomer through a fresh basic alumina column. - Perform an Alkaline Wash: If a column was used initially, try the NaOH wash method.[15] - Use Immediately: Purified, uninhibited monomer is highly reactive and should be used immediately. Do not store it for extended periods.

Data Presentation

Table 1: Common Inhibitors for Styrenic Monomers

InhibitorAbbreviationTypical Concentration (ppm)Mechanism of ActionKey Considerations
4-tert-ButylcatecholTBC10 - 100Radical Scavenger (Phenolic)Requires O₂ to be effective; easily removed by alkaline wash or alumina column.[4][14][16]
4-MethoxyphenolMEHQ10 - 50Radical Scavenger (Phenolic)Common for acrylates and methacrylates; removable by alkaline wash.[2][4]
HydroquinoneHQ100 - 1000Radical Scavenger (Phenolic)Effective, but can be more challenging to remove completely.[4][16]
Butylated HydroxytolueneBHT50 - 200Radical Scavenger (Phenolic)Effective antioxidant and inhibitor.[17]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50 - 200Stable Radical TrapHighly effective; does not require O₂; can be more expensive.[2][16]

Experimental Protocols

Protocol 1: Removal of 4-tert-butylcatechol (TBC) via Alkaline Wash

Objective: To remove the phenolic inhibitor TBC from this compound by liquid-liquid extraction with a basic solution.

Materials:

  • This compound containing TBC

  • 5-10% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Saturated Sodium Chloride (NaCl) aqueous solution (brine)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 5% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer will likely be colored as it contains the sodium salt of TBC.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 2-4) two more times, or until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer.

  • Wash the monomer with an equal volume of brine to aid in removing residual water. Drain and discard the aqueous layer.

  • Transfer the washed monomer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ (or another suitable drying agent) and swirl the flask. Let it stand for 15-20 minutes to dry the monomer.

  • Filter the dried monomer into a clean, dry flask suitable for your reaction. The purified monomer is now free of inhibitor and should be used immediately.

Protocol 2: Removal of 4-tert-butylcatechol (TBC) via Alumina Column

Objective: To remove the TBC inhibitor by passing the monomer through a column of activated basic alumina.

Materials:

  • This compound containing TBC

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.

  • Fill the column approximately three-quarters full with activated basic alumina. Tap the side of the column gently to ensure even packing.

  • Place a collection flask under the column outlet.

  • Carefully pour the inhibited this compound directly onto the top of the alumina bed.

  • Open the stopcock and allow the monomer to pass through the column under gravity. The TBC will be adsorbed onto the alumina.

  • Collect the purified, colorless monomer as it elutes from the column.

  • The purified monomer is ready for immediate use.

Caution: Uninhibited this compound is prone to polymerization. Purify only the amount needed for your experiment and use it promptly. Never store the uninhibited monomer.

Visualizations

G cluster_troubleshooting Troubleshooting Monomer Quality start Inspect Monomer Bottle q1 Is the liquid clear and mobile? start->q1 q2 Is it within the expiry date? q1->q2 Yes fail1 Monomer is viscous, contains solids, or has solidified. q1->fail1 No pass Monomer is likely usable. Proceed to inhibitor removal. q2->pass Yes fail2 Monomer is past expiry. Inhibitor may be depleted. q2->fail2 No stop Do NOT use. Dispose of safely. fail1->stop fail2->stop

Caption: Decision workflow for assessing monomer usability.

G cluster_workflow Workflow: Alkaline Wash for TBC Removal start Place monomer in separatory funnel add_naoh Add 5% NaOH solution start->add_naoh shake Shake and vent add_naoh->shake separate Separate and discard aqueous layer shake->separate repeat Aqueous layer colorless? separate->repeat repeat->add_naoh No wash_water Wash with DI water repeat->wash_water Yes wash_brine Wash with brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry filtrate Filter dry->filtrate end Use purified monomer immediately filtrate->end

Caption: Experimental workflow for TBC inhibitor removal via alkaline wash.

G cluster_mechanism Mechanism of Radical Inhibition Initiator Initiator (e.g., Peroxide) Radical Initiating Radical (R•) Initiator->Radical Decomposition Heat Heat / Light Monomer Styrene Monomer (M) Heat->Monomer Thermal Initiation GrowingChain Propagating Polymer Chain (P•) Radical->GrowingChain Initiation (reacts with M) Polymer Polymer (P) GrowingChain->Polymer Propagation (reacts with M) Inhibitor Inhibitor (InH) (e.g., TBC) GrowingChain->Inhibitor StableSpecies Stable, Non-Radical Species Inhibitor->StableSpecies Termination

Caption: Simplified pathway of free-radical polymerization and inhibition.

References

Optimizing conditions for the anionic polymerization of 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anionic Polymerization of 4-tert-butylstyrene

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful anionic polymerization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the anionic polymerization of this compound, providing potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my polymerization not initiating? I don't see the characteristic color of the living anions.

  • Possible Cause 1: Presence of Protic Impurities. Anionic polymerization is extremely sensitive to impurities like water, oxygen, and alcohols, which can protonate and terminate the initiator or the propagating chain ends.[1][2] The importance of maintaining dry and oxygen-free reaction conditions cannot be overemphasized.[1]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C overnight) and assembled hot under a stream of inert gas.[2] Solvents and monomers must be thoroughly purified and degassed before use.[3]

  • Possible Cause 2: Inactive Initiator. Organolithium initiators like n-butyllithium or sec-butyllithium can degrade upon exposure to air or moisture during storage.

    • Solution: Use a freshly opened bottle of initiator or titrate the initiator solution (e.g., using the Gilman double titration method) to determine its active concentration accurately before use.[3]

  • Possible Cause 3: Monomer Inhibitor. Commercial styrenic monomers, including this compound, are typically shipped with an inhibitor (like 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization.[4] This inhibitor must be removed.

    • Solution: Purify the monomer by washing with an aqueous base solution to remove the inhibitor, followed by drying with a suitable agent (e.g., CaH₂) and distillation under reduced pressure.[2] Store the purified monomer under an inert atmosphere at a low temperature.[3]

Question 2: Why is the molecular weight of my polymer significantly different from the theoretical value?

  • Possible Cause 1: Inaccurate Initiator Concentration. The number-average molecular weight (Mn) in a living polymerization is directly determined by the initial molar ratio of monomer to initiator ([M]/[I]).[1] An error in the initiator concentration will lead to a deviation from the calculated Mn.[2]

    • Solution: Always titrate the initiator solution to know its precise molarity before calculating the required volume for the polymerization.[3]

  • Possible Cause 2: Unintentional Termination. The presence of impurities can terminate a fraction of the initiator molecules or growing chains, leading to a higher-than-expected molecular weight because fewer chains are initiated to consume the available monomer.[1]

    • Solution: Adhere strictly to high-vacuum techniques or use a high-quality glovebox to maintain an inert and anhydrous environment throughout the experiment.[2][3]

  • Possible Cause 3: Slow Initiation. If the rate of initiation is much slower than the rate of propagation, monomer may be consumed by propagating chains before all initiator molecules have reacted.[1] This results in a higher molecular weight and a broader molecular weight distribution.[5]

    • Solution: While sec-butyllithium is often preferred for its rapid initiation with styrene, ensure proper mixing and temperature control at the start of the reaction to promote simultaneous initiation of all chains.[6]

Question 3: Why is the polydispersity index (PDI) of my polymer broad (e.g., > 1.1)?

  • Possible Cause 1: Slow Initiation Relative to Propagation. For a narrow PDI (approaching 1.0), all polymer chains must be initiated at the same time and grow at the same rate.[5] If initiation is slow, chains that start later will be shorter, broadening the molecular weight distribution.[1]

    • Solution: Use an efficient initiator like sec-butyllithium.[6] Consider using a polar co-solvent like tetrahydrofuran (THF) to accelerate initiation, but be aware that this also significantly increases the propagation rate and may affect polymer microstructure.[7][8]

  • Possible Cause 2: Temperature Gradients. Anionic polymerizations are often highly exothermic. Localized "hot spots" in the reactor can lead to different propagation rates, broadening the PDI.

    • Solution: Ensure efficient stirring and use a constant temperature bath to maintain a uniform temperature throughout the reaction vessel. For highly concentrated solutions, consider slowing the rate of monomer addition.

  • Possible Cause 3: Chain Termination or Transfer. Any reaction that terminates chains prematurely will lead to a population of "dead" polymers with lower molecular weights, thereby increasing the PDI.[1]

    • Solution: Rigorous purification of all reagents and solvents is critical to eliminate terminating agents.[3]

Question 4: What is the role of the solvent in the polymerization?

  • Solvent Polarity: The choice of solvent is critical.[9]

    • Nonpolar Solvents (e.g., Cyclohexane, Benzene): In these solvents, the propagating chain end exists as a tight ion pair or even as aggregates.[5] This leads to slower propagation rates.

    • Polar Solvents (e.g., Tetrahydrofuran - THF): Polar solvents solvate the lithium counter-ion, creating a "looser" or solvent-separated ion pair.[1][7] This dramatically increases the reactivity of the carbanion and accelerates both initiation and propagation rates.[8] For instance, the polymerization of styrene in THF is significantly faster than in diethyl ether, even at -80°C.[7][8]

Data Presentation: Reaction Parameters

The tables below summarize key reagents and typical conditions for the anionic polymerization of this compound.

Table 1: Key Reagents and Their Functions

Reagent Chemical Name Role in Polymerization Key Considerations
Monomer This compound The repeating unit of the polymer. Must be purified to remove inhibitor and protic impurities.[4]
Initiator sec-Butyllithium (sec-BuLi) Starts the polymerization by adding to a monomer molecule, creating a carbanionic active center. Preferred for its fast initiation rate with styrenic monomers.[6] Must be accurately titrated.[3]
Solvent Cyclohexane or Tetrahydrofuran (THF) Solubilizes the monomer and polymer; influences the reactivity of the propagating species.[9] Must be rigorously dried and deoxygenated.[3] THF leads to much faster reaction rates.[7]

| Terminating Agent | Degassed Methanol | Protonates the living carbanionic chain ends to "kill" the polymerization. | Should be added only after all monomer has been consumed.[1] |

Table 2: Typical Experimental Conditions and Expected Outcomes

Parameter Condition Rationale / Expected Outcome
Initiator sec-Butyllithium Ensures a fast initiation rate, which is crucial for achieving a low PDI.[6]
Solvent Cyclohexane Allows for a more controlled, slower polymerization compared to polar solvents.
Temperature 40 - 60 °C Provides a reasonable reaction rate without significant side reactions.
[Monomer]/[Initiator] Ratio 50 - 500 Determines the theoretical number-average molecular weight (Mn).[1]
Reaction Time 1 - 4 hours Typically sufficient for complete monomer conversion in cyclohexane.

| Expected PDI | ≤ 1.10 | A low PDI is indicative of a well-controlled, living polymerization.[10][11] |

Experimental Protocols

This section provides a detailed methodology for the living anionic polymerization of this compound under high-vacuum conditions.

1. Purification of Reagents

  • This compound (Monomer):

    • Wash the monomer with a 10% aqueous NaOH solution three times in a separatory funnel to remove the TBC inhibitor.

    • Wash with deionized water until the aqueous layer is neutral.

    • Dry the monomer over anhydrous magnesium sulfate.

    • Filter and stir over finely ground calcium hydride (CaH₂) for at least 24 hours.[3]

    • Distill under reduced pressure and collect the fraction that distills at the correct boiling point/pressure. The purified monomer should be stored under an inert atmosphere.[2]

  • Cyclohexane (Solvent):

    • Stir the solvent over concentrated sulfuric acid for at least one week.[3]

    • Wash with aqueous NaOH and then deionized water.

    • Dry over CaH₂.

    • Reflux over a sodium-potassium alloy or another suitable drying agent and distill directly into the reaction vessel under high vacuum.[3]

2. Polymerization Procedure

  • Glassware Preparation: A Pyrex reactor equipped with a magnetic stir bar and break-seals for reagent addition is cleaned, dried in an oven at >150°C for 24 hours, and then flame-dried under high vacuum (10⁻⁶ torr).

  • Solvent Addition: The purified solvent (e.g., cyclohexane) is distilled into the reactor under vacuum.

  • Monomer Addition: The purified monomer is distilled from its CaH₂ flask into a calibrated ampoule and then added to the reactor via a break-seal.

  • Initiation: The reactor is brought to the desired temperature (e.g., 40°C). The calculated amount of sec-BuLi solution is injected into the reactor. The appearance of a distinct color (typically orange for polystyryl anions) indicates successful initiation.

  • Propagation: The reaction is allowed to proceed with vigorous stirring for several hours until the monomer is fully consumed.

  • Termination: A small amount of degassed methanol is introduced into the reactor via a break-seal. The color of the living anions should disappear immediately, indicating termination.[1]

  • Polymer Isolation: The polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with stirring to precipitate the polymer.[2] The white polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven to a constant weight.[2]

Visualizations: Workflows and Logic Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization cluster_analysis Phase 3: Analysis p1 Purify Monomer (Remove Inhibitor, Dry, Distill) r1 Charge Reactor (Solvent & Monomer) p1->r1 p2 Purify Solvent (Dry, Degas, Distill) p2->r1 p3 Prepare Glassware (Clean, Flame-Dry under Vacuum) p3->r1 r2 Initiate Polymerization (Add sec-BuLi at 40°C) r1->r2 r3 Propagation (Allow chains to grow) r2->r3 r4 Terminate Reaction (Add Degassed Methanol) r3->r4 a1 Isolate Polymer (Precipitate in Methanol) r4->a1 a2 Dry Polymer (Vacuum Oven) a1->a2 a3 Characterize (SEC/GPC for Mn and PDI) a2->a3

Caption: Experimental workflow for anionic polymerization of this compound.

troubleshooting_logic start Reaction Failed (No Polymer or Incorrect Mn/PDI) q1 Did the reaction mixture develop a color upon initiation? start->q1 cause1 Cause: Initiation Failure q1->cause1 No q2 Is the final PDI > 1.1? q1->q2 Yes sol1a Check for Impurities (H₂O, O₂ in monomer/solvent) cause1->sol1a sol1b Verify Initiator Activity (Titrate initiator) cause1->sol1b sol1c Ensure Inhibitor Removal (Proper monomer purification) cause1->sol1c cause2 Cause: Poor Control q2->cause2 Yes q3 Is final Mn ≠ Theoretical Mn? q2->q3 No sol2a Review Initiation Rate (Slow initiation vs. propagation) cause2->sol2a sol2b Check for Temperature Gradients (Improve stirring/cooling) cause2->sol2b sol2c Suspect Partial Termination (Trace impurities present) cause2->sol2c cause3 Cause: Incorrect [M]/[I] Ratio q3->cause3 Yes success Successful Polymerization q3->success No sol3a Verify Initiator Molarity (Accurate titration is critical) cause3->sol3a sol3b Check for Initiator Loss (Some initiator terminated by impurities) cause3->sol3b

Caption: Troubleshooting logic for anionic polymerization experiments.

mechanism_overview I Initiator (sec-BuLi) IM Initiated Chain (sec-Bu-Styrene⁻ Li⁺) I->IM Initiation M Monomer (t-Bu-Styrene) M->IM Initiation IM->dummy1 Propagation P Propagating Chain (Polymer⁻ Li⁺) P->P + Monomer DP Dead Polymer (Polymer-H) P->DP Termination T Terminating Agent (MeOH) T->DP dummy1->P

Caption: Simplified mechanism of living anionic polymerization.

References

Technical Support Center: Poly(4-tert-butylstyrene) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight of poly(4-tert-butylstyrene). It includes frequently asked questions for quick reference and detailed troubleshooting guides for resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) can be effectively controlled using several polymerization techniques:

  • Living Anionic Polymerization: This is a highly precise method that allows for the synthesis of polymers with a predetermined molecular weight and a very narrow molecular weight distribution (low polydispersity index, PDI).[1][2] The molecular weight is directly proportional to the ratio of monomer to initiator concentration.

  • Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) offer good control over molecular weight and PDI under less stringent conditions than anionic polymerization.[3][4]

Q2: How does the initiator-to-monomer ratio affect the molecular weight in a living polymerization?

A2: In a living polymerization, such as anionic polymerization, all polymer chains are initiated simultaneously and grow at approximately the same rate. Therefore, the number-average molecular weight (Mn) can be predicted using the following relationship:

Mn = (Monomer Mass / Initiator Moles) x Monomer Molecular Weight

A higher initiator-to-monomer ratio will result in a lower molecular weight polymer, as more polymer chains are initiated from the same amount of monomer.

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

Q4: Can living polymerization techniques be used for precise molecular weight control?

A4: Yes, living polymerization techniques, particularly living anionic polymerization, are the methods of choice for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (PDI values close to 1.0).[1][2] This level of control is crucial for applications where polymer properties are highly dependent on molecular weight, such as in drug delivery systems and advanced materials.

Q5: What is the effect of temperature on the molecular weight of poly(this compound)?

A5: In conventional radical polymerization, increasing the temperature generally leads to a decrease in the average molecular weight. This is because higher temperatures increase the rates of both initiation and termination reactions relative to the rate of propagation. In controlled radical polymerization techniques like NMP, temperature plays a critical role in the equilibrium between active and dormant species, and the optimal temperature needs to be maintained for effective control.[3][7] For living anionic polymerization, low temperatures (e.g., -78°C) are typically required to minimize side reactions and maintain the "living" nature of the polymer chains.[1][2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Higher than expected molecular weight Impurities in the monomer or solvent that consume the initiator.Purify the monomer and solvent rigorously before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inaccurate initiator concentration.Prepare a fresh initiator solution and accurately determine its concentration via titration before use.
Broad molecular weight distribution (High PDI) Presence of chain transfer reactions (e.g., due to impurities or high temperature).For living anionic polymerization, maintain a low reaction temperature. For radical polymerization, consider using a controlled radical polymerization technique or optimizing the concentration of a chain transfer agent.
Slow initiation compared to propagation.In living anionic polymerization, ensure rapid mixing of the initiator with the monomer. In controlled radical polymerization, select an initiator with an appropriate decomposition rate for the chosen temperature.
Low or no polymerization Inactive initiator.Use a freshly prepared and properly stored initiator. Verify the activity of the initiator.
Presence of inhibitors in the monomer.Remove the inhibitor from the monomer (e.g., by passing it through a column of basic alumina).
Reaction temperature is too low.For radical polymerization, ensure the temperature is high enough for the initiator to decompose at a reasonable rate.
Inconsistent molecular weights between batches Variations in reagent purity.Use reagents from the same batch or ensure consistent purification procedures for all batches.
Inconsistent reaction conditions (temperature, time, stirring).Carefully control and monitor all reaction parameters for each experiment.

Experimental Protocols

Living Anionic Polymerization of this compound

This protocol describes a typical procedure for the synthesis of poly(this compound) with a controlled molecular weight using living anionic polymerization.

Materials:

  • This compound (inhibitor removed)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Monomer and Solvent Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor. Distill THF from sodium/benzophenone ketyl under an inert atmosphere immediately before use.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet.

  • Polymerization:

    • Add the desired amount of freshly distilled THF to the reaction flask via a cannula.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Inject the calculated amount of s-BuLi initiator into the flask and stir for 10 minutes.

    • Slowly add the purified this compound monomer to the reaction flask via a syringe.

    • Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-2 hours). The solution will typically turn a reddish-orange color, indicating the presence of the living styryl anions.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution will disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the white precipitate, wash it with methanol, and dry it under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using size exclusion chromatography (SEC).

Data Presentation:

[Monomer]/[Initiator] RatioTarget Mn ( g/mol )Obtained Mn ( g/mol )PDI
508,0138,2001.05
10016,02616,5001.04
20032,05233,0001.04

Note: The molecular weight of this compound is 160.26 g/mol .

Nitroxide-Mediated Polymerization (NMP) of this compound

This protocol outlines a general procedure for the controlled radical polymerization of this compound using NMP.

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) (initiator)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or di-tert-butyl nitroxide (stable radical)

  • Anisole (solvent)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of this compound, BPO, and the stable nitroxide radical.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-125°C) and stir for the specified reaction time.

  • Polymer Isolation: After cooling to room temperature, dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., THF) and precipitate the polymer into a large excess of methanol.

  • Purification: Filter the polymer, redissolve it, and re-precipitate it to remove any unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

  • Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) by SEC.

Data Presentation:

[Monomer]/[Initiator] Ratio[Initiator]/[Nitroxide] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI
1001:1.3125612,0001.25
2001:1.31251225,0001.30
1001:1.3901210,5001.20

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Initiator_Prep Initiator Preparation/ Titration Initiator_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer_Isolation Polymer Isolation/ Precipitation Termination->Polymer_Isolation Purification Purification Polymer_Isolation->Purification Characterization Characterization (SEC, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

Troubleshooting_Flowchart Start Problem with Molecular Weight or PDI Check_MW Is Molecular Weight Too High? Start->Check_MW Check_PDI Is PDI Too Broad? Check_MW->Check_PDI No Sol_MW_High Verify Initiator Concentration. Improve Reagent Purification. Check_MW->Sol_MW_High Yes Check_Yield Is Polymer Yield Low or Zero? Check_PDI->Check_Yield No Sol_PDI_Broad Optimize Reaction Temperature. Ensure Rapid Initiation. Check_PDI->Sol_PDI_Broad Yes Sol_Yield_Low Check Initiator Activity. Remove Monomer Inhibitor. Check_Yield->Sol_Yield_Low Yes End Problem Resolved Check_Yield->End No Sol_MW_High->Check_PDI Sol_PDI_Broad->Check_Yield Sol_Yield_Low->End

References

Technical Support Center: Characterization of Impurities in 4-tert-butylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylstyrene (4-tBS) monomer. It directly addresses specific issues that may be encountered during experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in a this compound monomer sample?

A1: The most common substances other than this compound itself in a monomer sample are:

  • Polymerization Inhibitors: The most common is 4-tert-butylcatechol (TBC), which is intentionally added to prevent polymerization during storage and transport.[1] Its concentration is typically in the range of 15-50 ppm.

  • Synthesis-Related Impurities: These can arise from the manufacturing process. Common synthesis routes involve the Friedel-Crafts alkylation of ethylbenzene followed by dehydrogenation. Potential impurities from this process include:

    • Isomers: 3-tert-butylstyrene and other positional isomers.

    • Unreacted Starting Materials: Residual tert-butylethylbenzene.

    • Byproducts: Di-tert-butylstyrene and other dialkylated compounds.

  • Degradation Products:

    • Oligomers and Polymers: Low molecular weight polymers of 4-tBS can form, especially if the inhibitor is depleted or the monomer is exposed to heat or light.

    • Oxidation Products: Peroxides can form in the presence of oxygen.

Q2: My GC-MS analysis shows an unexpected peak. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach:

  • Review the Synthesis Route: Consider the potential byproducts and intermediates of the 4-tBS synthesis method used.

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST, Wiley). Pay attention to the molecular ion peak and fragmentation patterns. For example, the mass spectrum of 4-tBS typically shows a prominent peak at m/z 145, corresponding to the loss of a methyl group.[2][3]

  • Consider the Inhibitor: If not already identified, check for the presence of 4-tert-butylcatechol (TBC) or its derivatives.

  • Check for Column Bleed or Contamination: Run a blank analysis (injecting only the solvent) to ensure the peak is not an artifact from the GC column or sample introduction system.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an accurate mass and elemental composition, which greatly aids in identification.

  • NMR Spectroscopy: If the impurity can be isolated or is present in sufficient concentration, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Q3: What are the acceptable limits for impurities in this compound?

A3: Acceptable impurity levels can vary depending on the application. However, industry standards for styrene monomer, such as ASTM D2827, can provide guidance.[4][5] These standards specify limits for properties and impurities like color, polymer content, aldehydes, and peroxides. For high-purity applications, such as in pharmaceutical development, stricter internal specifications may be required.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing for the this compound peak.

Potential Cause Troubleshooting Steps
Active Sites in the Inlet or Column 1. Inlet Liner: Deactivate or replace the inlet liner. Use a liner with glass wool only if necessary, ensuring the wool is also deactivated. 2. Column Contamination: Bake out the column at a temperature appropriate for the stationary phase. If tailing persists, trim the first 10-15 cm of the column from the inlet side. 3. Column Choice: Ensure you are using a column suitable for the analysis of non-polar aromatic compounds. A 5% phenyl-methylpolysiloxane phase is a common choice.
Improper Column Installation 1. Correct Depth: Ensure the column is installed at the correct depth in both the injector and detector ports according to the manufacturer's instructions. 2. Ferrules: Use new, appropriate ferrules for each installation to prevent leaks.
Sample Overload 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Injection Volume: Decrease the injection volume.

Issue 2: Ghost peaks appearing in the chromatogram.

Potential Cause Troubleshooting Steps
Contaminated Syringe 1. Rinse Thoroughly: Implement a rigorous syringe rinsing procedure with a strong solvent after each injection. 2. Dedicated Syringe: Use a dedicated syringe for 4-tBS analysis if possible.
Septum Bleed 1. Regular Replacement: Replace the septum regularly, as particles can accumulate in the inlet liner. 2. High-Quality Septa: Use high-quality, low-bleed septa.
Carryover from Previous Injections 1. Inlet and Column Bake-out: Bake out the inlet and column at a high temperature (within their limits) to remove strongly retained compounds. 2. Solvent Washes: Run several blank injections with a strong solvent to flush the system.
High-Performance Liquid Chromatography (HPLC) Analysis of Inhibitor (TBC)

Issue: Poor peak shape (tailing) for 4-tert-butylcatechol (TBC).

Potential Cause Troubleshooting Steps
Secondary Interactions with Silanol Groups 1. Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanol groups on the stationary phase. For acidic compounds like TBC, a lower pH (e.g., pH 2.5-3) is often beneficial. 2. Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. 3. Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of polar compounds.
Metal Chelation 1. Mobile Phase Additive: Add a chelating agent, such as a low concentration of EDTA, to the mobile phase to sequester metal ions in the stationary phase or system that can interact with the catechol moiety of TBC.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the amount of TBC injected is within the linear range of the column and detector.

Data Presentation

Table 1: Typical GC-MS and NMR Data for this compound and a Common Impurity.

Compound Molecular Weight ( g/mol ) Key Mass Fragments (m/z) ¹H NMR Chemical Shifts (ppm, CDCl₃) ¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound 160.26160, 145, 117, 917.37 (d, 2H), 7.31 (d, 2H), 6.69 (dd, 1H), 5.70 (d, 1H), 5.20 (d, 1H), 1.32 (s, 9H)150.9, 136.5, 135.2, 125.9, 125.4, 112.1, 34.6, 31.3
4-tert-butylcatechol (TBC) 166.22166, 151, 1236.80 (d, 1H), 6.73 (dd, 1H), 6.65 (d, 1H), 5.5-5.0 (br s, 2H, -OH), 1.41 (s, 9H)143.8, 141.9, 121.3, 115.5, 112.9, 34.2, 31.6

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling
  • Sample Preparation: Dilute the this compound monomer sample 1:1000 in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Identify known components by comparing retention times and mass spectra with standards. For unknown peaks, perform library searches and interpret fragmentation patterns.

Protocol 2: HPLC-UV Analysis for the Quantification of 4-tert-butylcatechol (TBC)
  • Sample Preparation: Accurately weigh approximately 1 g of the this compound monomer into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

  • Quantification: Prepare a series of TBC standards of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area of TBC against its concentration. Determine the concentration of TBC in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 4-tBS Monomer Sample dilution Dilute in Dichloromethane sample->dilution injection Inject 1 µL dilution->injection separation GC Separation (HP-5ms) injection->separation detection MS Detection (EI, 70 eV) separation->detection chromatogram Total Ion Chromatogram detection->chromatogram identification Peak Identification (Library Search) chromatogram->identification quantification Quantification identification->quantification troubleshooting_workflow action action result result start Unexpected Peak in Chromatogram is_in_blank Peak in Blank Run? start->is_in_blank is_inhibitor Matches Inhibitor Spectrum? is_in_blank->is_inhibitor No action_contaminant Identify Source of Contamination (Solvent, System) is_in_blank->action_contaminant Yes is_in_library Found in MS Library? is_inhibitor->is_in_library No result_inhibitor Inhibitor Identified is_inhibitor->result_inhibitor Yes result_library Potential Impurity Identified is_in_library->result_library Yes action_advanced Perform Advanced Analysis (HRMS, NMR) is_in_library->action_advanced No result_contaminant Contaminant Identified action_contaminant->result_contaminant result_unknown Structure Elucidation action_advanced->result_unknown

References

Methods for removing inhibitor from 4-tert-butylstyrene before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from 4-tert-butylstyrene (tBS) prior to polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common inhibitor found in this compound and why is it added?

A1: The most common inhibitor used in this compound and other styrenic monomers is 4-tert-butylcatechol (TBC).[1][2][3] TBC is added to prevent premature polymerization during transportation and storage.[2][3] It functions by reacting with free radicals that can initiate polymerization, but it's important to note that TBC requires the presence of a small amount of dissolved oxygen to be effective.[1][4]

Q2: Is it always necessary to remove the inhibitor before polymerization?

A2: Not always. In some industrial-scale polymerization processes, the inhibitor is not removed. The reaction is instead carried out at a higher temperature to overcome the inhibitory effect.[1] Additionally, for certain types of polymerizations, a slight excess of initiator can be used to consume the inhibitor, though this may affect the reaction kinetics and the final polymer properties.[5] However, for controlled polymerizations or when a high-purity polymer is desired, removing the inhibitor is a critical step.[6]

Q3: What are the primary methods for removing TBC from this compound?

A3: There are three main laboratory-scale methods for removing TBC from this compound:

  • Alkaline Extraction (Washing): This involves washing the monomer with an aqueous solution of a base, typically sodium hydroxide (NaOH).[1][7][8]

  • Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent, most commonly basic or neutral alumina.[1][7][9]

  • Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor by distillation under reduced pressure.[7][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Monomer turns cloudy or polymerizes during alkaline washing. 1. Incomplete separation of the aqueous and organic layers. 2. Insufficient drying of the monomer after washing. 3. Spontaneous polymerization after inhibitor removal.1. Allow adequate time for the layers to separate in the separatory funnel. 2. Dry the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) for a sufficient period.[1][7] 3. Use the purified monomer immediately or store it at a low temperature (e.g., in a refrigerator) in the dark.[7][10]
Yellowing of the alumina column during chromatography. This is often an indication that the inhibitor is being adsorbed onto the column, which is the desired outcome.[12]This is a normal observation and indicates the method is working. However, if the yellow band moves quickly down the column, the column may be overloaded. Use a larger column or reduce the amount of monomer being purified.
Polymerization of the monomer in the distillation flask during vacuum distillation. The distillation temperature is too high, even under reduced pressure. This compound has a greater tendency to polymerize during fractionation than styrene.[13]1. Ensure a good vacuum to lower the boiling point as much as possible. 2. Consider adding a small amount of a high-temperature inhibitor to the distillation flask if permitted by the subsequent application.[7][10]
Inhibitor is still present after purification (tested by GC or other methods). 1. Alkaline Wash: Insufficient washing or concentration of the NaOH solution was too low. 2. Column Chromatography: The column was overloaded, or the flow rate was too fast.[12] 3. Vacuum Distillation: The inhibitor may have co-distilled with the monomer, although this is less likely with TBC.1. Perform multiple washes with the alkaline solution.[1] 2. Use a larger column or a slower flow rate. Pre-washing the column with a small amount of the monomer can also be beneficial.[9] 3. Ensure proper distillation technique and consider a final purification step, such as passing the distilled monomer through an alumina column.

Quantitative Data Summary

The following table summarizes available quantitative data for inhibitor removal methods. It is important to note that specific efficiencies can vary based on experimental conditions.

MethodParameterValue
Alkaline Extraction NaOH Concentration5-10% (w/v) aqueous solution[1]
Column Chromatography Column Capacity (TBC)Approx. 4 Liters of monomer with 15 ppm TBC[9]
Vacuum Distillation Boiling Point of 4-tBS91-92 °C at 9 mmHg[14]

Experimental Protocols

Method 1: Alkaline Extraction

This method utilizes the acidic nature of the phenolic hydroxyl groups in TBC to extract it into a basic aqueous solution.

Materials:

  • This compound containing TBC

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of TBC.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-5) one to two more times with fresh 10% NaOH solution.[1]

  • Wash the monomer with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.

  • Transfer the washed monomer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to dry the monomer. Swirl the flask occasionally for 15-20 minutes.

  • Filter the dried monomer to remove the drying agent.

  • The purified monomer is now ready for use. It should be used immediately or stored under inert gas at a low temperature.

Method 2: Column Chromatography

This method relies on the adsorption of the polar TBC inhibitor onto a solid support, typically activated alumina.

Materials:

  • This compound containing TBC

  • Activated basic or neutral alumina

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flask

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand over the plug.

  • Fill the column approximately three-quarters full with activated alumina. Tap the column gently to ensure even packing.

  • Add another small layer of sand on top of the alumina bed.

  • Pre-wet the column with a small amount of fresh, inhibitor-free solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the sand.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the column under gravity. The purified monomer will elute from the bottom.

  • Collect the purified monomer in a clean, dry flask.

  • The purified monomer should be used immediately.

Method 3: Vacuum Distillation

This method is effective for separating the volatile monomer from the non-volatile TBC inhibitor.

Materials:

  • This compound containing TBC

  • Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum adapter)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the this compound and a magnetic stir bar into the distillation flask.

  • Begin stirring to prevent bumping.

  • Gradually apply the vacuum and reduce the pressure to the desired level (e.g., ~10 mmHg).

  • Once the vacuum is stable, begin to gently heat the distillation flask with the heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure (approx. 91-92 °C at 9 mmHg).[14]

  • Stop the distillation before the flask boils to dryness to prevent the formation of peroxides.

  • The distilled monomer should be stored under an inert atmosphere and refrigerated until use.

Visualized Workflows

Alkaline_Extraction_Workflow cluster_wash Washing Steps cluster_dry Drying Steps A 1. Add tBS and 10% NaOH to separatory funnel B 2. Shake and vent A->B C 3. Separate layers B->C D 4. Discard aqueous layer C->D E 5. Wash with distilled water D->E Repeat 1-2x F 6. Add drying agent (e.g., MgSO4) E->F G 7. Filter F->G H Purified tBS G->H

Caption: Workflow for inhibitor removal using alkaline extraction.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_elute Elution A 1. Pack column with alumina B 2. Add sand layers A->B C 3. Pre-wet column B->C D 4. Load tBS onto column C->D E 5. Elute with gravity D->E F 6. Collect eluent E->F G Purified tBS F->G Vacuum_Distillation_Workflow A 1. Assemble distillation apparatus B 2. Add tBS and stir bar to flask A->B C 3. Apply vacuum and start stirring B->C D 4. Gently heat C->D E 5. Collect distillate at correct bp/pressure D->E F Purified tBS E->F

References

Scaling up the synthesis of 4-tert-butylstyrene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-tert-butylstyrene for industrial applications. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during production.

Overview of Industrial Synthesis Routes

The industrial production of this compound primarily relies on a few key synthetic methodologies. The most established and economically viable route is the oxidative dehydrogenation of 4-tert-butylethylbenzene. Other notable methods, offering alternative approaches and advantages in specific contexts, include the Wittig reaction, the Heck reaction, and Grignard reagent-based syntheses. The choice of method often depends on factors such as raw material availability, required purity, production scale, and economic considerations.

Comparative Data of Synthesis Routes

The following table summarizes key quantitative data for the primary industrial synthesis routes of this compound, providing a comparative overview to aid in process selection and optimization.

ParameterOxidative DehydrogenationWittig ReactionHeck ReactionGrignard Synthesis
Starting Materials 4-tert-butylethylbenzene, Air/Oxygen4-tert-butylbenzaldehyde, Methyltriphenylphosphonium bromide4-tert-butylbromobenzene, Ethylene4-tert-butylmagnesium bromide, Vinyl bromide
Typical Yield 85-95%70-85%80-90%60-75%
Purity Before Purification 90-98%95-99%97-99%90-95%
Key Process Conditions 400-600°C, Metal oxide catalyst0-25°C, Strong base (e.g., n-BuLi)100-140°C, Palladium catalyst, Base0-25°C, Anhydrous conditions
Major Byproducts 4-tert-butylacetophenone, CO, CO₂Triphenylphosphine oxideDi-tert-butylbiphenylWurtz coupling products
Key Advantages Cost-effective, High throughputHigh selectivity, Milder conditionsGood atom economy, High purityUtilizes readily available starting materials
Key Challenges High energy consumption, Catalyst deactivationStoichiometric phosphine oxide wasteCatalyst cost and deactivationMoisture sensitivity, Pyrophoric reagents

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative of industrial-scale processes and should be adapted and optimized for specific equipment and safety protocols.

Protocol 1: Oxidative Dehydrogenation of 4-tert-butylethylbenzene

This process is a widely used industrial method for producing this compound.

Materials:

  • 4-tert-butylethylbenzene (99% purity)

  • Catalyst: Potassium-promoted iron oxide or a mixed metal oxide catalyst

  • Air or Oxygen-enriched air

  • Steam (optional, as a diluent and heat carrier)

Equipment:

  • Fixed-bed reactor

  • Preheater for feed and air

  • Condenser and phase separator

  • Distillation columns for purification

Procedure:

  • Catalyst Loading: The fixed-bed reactor is loaded with the dehydrogenation catalyst.

  • Reactor Heating: The reactor is heated to the operating temperature of 450-550°C.

  • Feed Introduction: A preheated stream of 4-tert-butylethylbenzene and air (and optionally steam) is introduced into the reactor.

  • Reaction: The gaseous mixture flows through the catalyst bed, where the oxidative dehydrogenation occurs.

  • Product Cooling and Separation: The reactor effluent is rapidly cooled to quench the reaction and condensed. The organic and aqueous phases are separated.

  • Purification: The crude organic product, containing this compound, unreacted 4-tert-butylethylbenzene, and byproducts, is purified by a series of vacuum distillations.[1] A polymerization inhibitor is often added during distillation to prevent product loss.[1]

G cluster_prep Feed Preparation cluster_reaction Reaction cluster_separation Separation & Purification Preheat 4-tert-butylethylbenzene Preheat 4-tert-butylethylbenzene Mix with preheated air/steam Mix with preheated air/steam Preheat 4-tert-butylethylbenzene->Mix with preheated air/steam Fixed-bed Reactor (450-550°C) Fixed-bed Reactor (450-550°C) Mix with preheated air/steam->Fixed-bed Reactor (450-550°C) Cooling & Condensation Cooling & Condensation Fixed-bed Reactor (450-550°C)->Cooling & Condensation Phase Separation Phase Separation Cooling & Condensation->Phase Separation Vacuum Distillation Vacuum Distillation Phase Separation->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Oxidative Dehydrogenation Workflow

Troubleshooting Guides & FAQs

Oxidative Dehydrogenation

Q1: What causes a rapid decline in catalyst activity?

A1: Catalyst deactivation is a common issue and can be caused by several factors:

  • Coke Formation: At high temperatures, organic molecules can decompose and deposit carbon (coke) on the catalyst surface, blocking active sites.

  • Sintering: The high operating temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.

  • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites.

Solution:

  • Implement a regular catalyst regeneration cycle, which typically involves controlled oxidation to burn off coke deposits.

  • Optimize the reaction temperature and feed composition to minimize coke formation.

  • Ensure high purity of the 4-tert-butylethylbenzene feed.

Q2: How can the formation of byproducts like 4-tert-butylacetophenone be minimized?

A2: The formation of oxygenated byproducts is a result of over-oxidation. To minimize this:

  • Optimize the oxygen-to-hydrocarbon ratio in the feed. A lower ratio will reduce the extent of oxidation.

  • Ensure uniform flow distribution through the reactor to avoid "hot spots" where over-oxidation is more likely to occur.

  • Select a catalyst with high selectivity for dehydrogenation over oxidation.

Wittig Reaction

Q1: The yield of this compound is low, and a significant amount of starting aldehyde is recovered. What is the likely cause?

A1: Low conversion in a Wittig reaction at scale is often due to issues with the ylide formation or its reactivity:

  • Incomplete Ylide Formation: The base used may not be strong enough or may have degraded. For industrial scale, ensuring the quality and stoichiometry of the base (e.g., n-butyllithium, sodium amide) is critical.

  • Ylide Instability: Non-stabilized ylides can be unstable. It is often preferable to generate the ylide in-situ and use it immediately.[2]

  • Moisture: Ylides are highly sensitive to moisture. All solvents and reagents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[2]

Q2: A large amount of triphenylphosphine oxide is difficult to separate from the product. How can this be managed on an industrial scale?

A2: The separation of triphenylphosphine oxide is a classic challenge in Wittig reactions.

  • Crystallization: this compound is a liquid, while triphenylphosphine oxide is a solid. The product can often be separated by crystallization of the oxide from a suitable solvent mixture followed by filtration.

  • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for high-purity applications.

  • Alternative Reagents: For some processes, alternative olefination reagents that produce water-soluble byproducts (e.g., the Horner-Wadsworth-Emmons reaction) may be considered during process development.

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Salt + Base Phosphonium Salt + Base Ylide Ylide Phosphonium Salt + Base->Ylide Ylide + Aldehyde Ylide + Aldehyde Ylide->Ylide + Aldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ylide + Aldehyde->Oxaphosphetane Intermediate Quench Reaction Quench Reaction Oxaphosphetane Intermediate->Quench Reaction Separate Phosphine Oxide Separate Phosphine Oxide Quench Reaction->Separate Phosphine Oxide Purify Styrene Purify Styrene Separate Phosphine Oxide->Purify Styrene Final Product Final Product Purify Styrene->Final Product

Wittig Reaction Workflow
Heck Reaction

Q1: The Heck reaction is slow and gives low yields. How can it be improved?

A1: The reactivity in Heck reactions is highly dependent on the catalyst system and reaction conditions.

  • Catalyst and Ligand: For aryl bromides, a palladium(II) acetate or a similar precursor with a suitable phosphine ligand is common. The choice of ligand is critical; bulky, electron-rich phosphines often improve catalytic activity.[3]

  • Base: The choice of base can significantly impact the reaction rate and yield. Common bases include triethylamine, sodium carbonate, or potassium carbonate.

  • Temperature: Heck reactions often require elevated temperatures (100-140°C).[4] Microwave heating can sometimes accelerate the reaction and reduce side reactions.[3]

Q2: How can the palladium catalyst be recovered and reused in an industrial setting?

A2: Catalyst recovery is crucial for the economic viability of the Heck reaction on a large scale.

  • Homogeneous vs. Heterogeneous: While many lab-scale Heck reactions use homogeneous catalysts, for industrial applications, heterogeneous catalysts (e.g., palladium on charcoal) are often preferred as they can be more easily separated by filtration.

  • Catalyst Leaching: A common problem with heterogeneous catalysts is the leaching of the metal into the product. This requires careful selection of the catalyst and reaction conditions to minimize.

  • Post-reaction Precipitation: In some cases, the soluble palladium catalyst can be precipitated out of the reaction mixture after completion by changing the solvent or adding a precipitating agent.

Grignard Synthesis

Q1: The Grignard reaction is not initiating. What should be done?

A1: Initiation of Grignard reactions can be challenging, especially on a large scale.

  • Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that prevents reaction. Activating the magnesium by crushing it in an inert atmosphere or by adding a small crystal of iodine can help.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[5]

  • Initiator: A small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can be added to initiate the reaction.

Q2: The yield is low due to the formation of a Wurtz coupling byproduct. How can this be minimized?

A2: Wurtz coupling is a common side reaction where two alkyl halides couple in the presence of the metal.

  • Slow Addition: The alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[6]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature with adequate cooling is essential to prevent side reactions.

  • Solvent: The choice of solvent can influence the rate of the Grignard formation versus the Wurtz coupling. Tetrahydrofuran (THF) is a common solvent for Grignard reactions.

G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-tert-butylbromobenzene + Mg 4-tert-butylbromobenzene + Mg Grignard Reagent Grignard Reagent 4-tert-butylbromobenzene + Mg->Grignard Reagent Grignard Reagent + Vinyl Halide Grignard Reagent + Vinyl Halide Grignard Reagent->Grignard Reagent + Vinyl Halide Aqueous Workup Aqueous Workup Grignard Reagent + Vinyl Halide->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Distillation Distillation Extraction->Distillation Final Product Final Product Distillation->Final Product

Grignard Synthesis Workflow

General FAQs

Q: What is the purpose of adding an inhibitor like 4-tert-butylcatechol (TBC) to this compound?

A: this compound, like other styrenic monomers, can undergo spontaneous polymerization, especially at elevated temperatures or upon exposure to light.[3] TBC is a polymerization inhibitor that scavenges free radicals, preventing the initiation of polymerization and ensuring the stability of the monomer during storage and transportation.[7]

Q: What are the primary safety concerns when handling reagents for this compound synthesis on an industrial scale?

A: The safety concerns depend on the chosen synthesis route.

  • Grignard Synthesis: This route involves pyrophoric reagents like Grignard reagents and potentially n-butyllithium, which can ignite spontaneously on contact with air.[8] Strict anhydrous and inert atmosphere conditions are mandatory.[4][6]

  • Oxidative Dehydrogenation: This process involves high temperatures and flammable organic vapors, creating a risk of fire or explosion. Proper reactor design, temperature control, and pressure relief systems are essential.

  • General Hazards: Many of the solvents used (e.g., THF, dioxane) are flammable. The product itself, this compound, is a combustible liquid and can cause skin and eye irritation.[3]

Q: What are the common impurities in industrial-grade this compound and how are they removed?

A: Common impurities include unreacted starting materials (e.g., 4-tert-butylethylbenzene), byproducts from side reactions (e.g., 4-tert-butylacetophenone), and oligomers or polymers of this compound. Purification is typically achieved through vacuum distillation.[1] The presence of a polymerization inhibitor is crucial during distillation to prevent further polymerization at high temperatures.[1] For removal of specific impurities like alkenylstyrenes, treatment with carbonaceous adsorbents may be employed.[1]

G start Low Yield or Purity Issue route Which Synthesis Route? start->route dehydro Oxidative Dehydrogenation route->dehydro Dehydrogenation wittig Wittig Reaction route->wittig Wittig heck Heck Reaction route->heck Heck grignard Grignard Synthesis route->grignard Grignard dehydro_q1 High Catalyst Deactivation? dehydro->dehydro_q1 wittig_q1 Low Aldehyde Conversion? wittig->wittig_q1 heck_q1 Slow Reaction Rate? heck->heck_q1 grignard_q1 Reaction Not Initiating? grignard->grignard_q1 dehydro_a1 Check for coking. Optimize temperature. Ensure feed purity. dehydro_q1->dehydro_a1 Yes dehydro_q2 High Byproduct Formation? dehydro_q1->dehydro_q2 No dehydro_a2 Optimize O2 ratio. Ensure uniform flow. dehydro_q2->dehydro_a2 Yes wittig_a1 Check base quality. Ensure anhydrous conditions. Generate ylide in-situ. wittig_q1->wittig_a1 Yes wittig_q2 Difficulty Separating Triphenylphosphine Oxide? wittig_q1->wittig_q2 No wittig_a2 Optimize crystallization. Consider alternative olefination. wittig_q2->wittig_a2 Yes heck_a1 Optimize catalyst/ligand. Increase temperature. Consider microwave heating. heck_q1->heck_a1 Yes heck_q2 Catalyst Recovery Issues? heck_q1->heck_q2 No heck_a2 Use heterogeneous catalyst. Develop precipitation method. heck_q2->heck_a2 Yes grignard_a1 Activate magnesium. Ensure anhydrous conditions. Use initiator. grignard_q1->grignard_a1 Yes grignard_q2 Wurtz Coupling Byproducts? grignard_q1->grignard_q2 No grignard_a2 Slow halide addition. Control temperature. grignard_q2->grignard_a2 Yes

Troubleshooting Logic Diagram

References

Validation & Comparative

A Comparative Guide to the Copolymerization Reactivity of 4-tert-butylstyrene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of copolymers for advanced applications, including drug delivery systems and specialized biomedical materials, a precise understanding of monomer reactivity is paramount. The choice of comonomers and their subsequent arrangement in the polymer chain dictates the final physicochemical properties of the material. This guide provides an objective comparison of the copolymerization reactivity of 4-tert-butylstyrene (tBS) with the foundational vinyl aromatic monomer, styrene.

The primary distinction between these two monomers lies in the bulky tert-butyl group situated at the para-position of the styrene ring. This substituent introduces significant steric and electronic effects that modify the reactivity of the vinyl group, influencing copolymer composition and microstructure.

Quantitative Reactivity Comparison

The Q-e scheme assigns two parameters to each monomer: 'Q' represents the resonance stabilization of the monomer radical, and 'e' quantifies the polarity or electron-donating/withdrawing nature of the substituents on the vinyl group.[2]

MonomerQ Valuee ValueData Source(s)
Styrene 1.00-0.80[2][3]
This compound 0.93-0.99[1]

Interpretation of Q-e Values:

  • Resonance (Q value): The Q value for this compound (0.93) is slightly lower than that of styrene (1.00). This suggests that the bulky tert-butyl group may cause a minor disruption in the coplanarity between the phenyl ring and the vinyl group, slightly reducing resonance stabilization.[1]

  • Polarity (e value): The 'e' value for this compound (-0.99) is more negative than that of styrene (-0.80). This indicates that the tert-butyl group, through its electron-donating inductive effect, increases the electron density of the vinyl double bond, making it more nucleophilic.[1][4]

Based on these values, in a free-radical copolymerization:

  • A growing polymer chain with a styrene terminal radical would react with a styrene monomer or a this compound monomer at similar rates, with a slight preference for the more electron-rich this compound.

  • The bulky nature of the tert-butyl group introduces significant steric hindrance, which can reduce the overall rate of propagation compared to styrene.[1][5] This steric effect often plays a dominant role in determining reactivity.[6]

It is important to note that in anionic polymerization systems, this compound has been observed to be less reactive than styrene in some cases.[1] This highlights that the relative reactivity is highly dependent on the polymerization mechanism.

Factors Influencing Reactivity

The following diagram illustrates the key factors that differentiate the reactivity of this compound from styrene.

References

Navigating the Analytical Maze: A Comparative Guide to Poly(4-tert-butylstyrene) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a polymer's structural and physical properties is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of poly(4-tert-butylstyrene), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published 1H and 13C NMR spectral data for poly(this compound), this guide utilizes atactic polystyrene as a well-characterized analogue for the NMR analysis, alongside available data for poly(this compound) from other analytical methods.

Executive Summary

Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for determining polymer microstructure, tacticity, and monomeric composition.

1H NMR Spectroscopy

Proton (1H) NMR spectroscopy of vinyl polymers typically reveals broad signals corresponding to the aliphatic backbone protons and the aromatic protons of the side chains. For atactic polystyrene, the aliphatic region (1.2-2.5 ppm) shows complex, overlapping multiplets due to the diastereotopic nature of the methylene protons and the various stereochemical arrangements. The aromatic region (6.5-7.5 ppm) displays broad signals corresponding to the phenyl group protons.

13C NMR Spectroscopy

Carbon-13 (13C) NMR offers a wider chemical shift range and provides detailed information on the carbon skeleton. For atactic polystyrene, the aliphatic region shows signals for the methine and methylene carbons of the polymer backbone, with the chemical shifts being sensitive to the stereochemical configuration (tacticity) of the polymer chain. The aromatic region displays distinct signals for the substituted and unsubstituted carbons of the phenyl ring.

Table 1: Comparison of Expected 1H and 13C NMR Chemical Shifts for Poly(this compound) based on Atactic Polystyrene Analogue

Assignment 1H Chemical Shift (δ, ppm)a 13C Chemical Shift (δ, ppm)a,b
Aliphatic Backbone (-CH2-CH-)1.2 - 2.5 (broad m)40 - 46 (CH), 40 - 46 (CH2)
Aromatic Protons6.5 - 7.5 (broad m)125 - 128 (CH), 145 (C)
tert-Butyl Group (-C(CH3)3)*~1.3 (s)~31 (CH3), ~34 (C)

*Expected chemical shifts for the tert-butyl group in poly(this compound) are estimated based on the monomer.[1] aData for atactic polystyrene.[2] bThe tacticity of the polymer can lead to splitting of these signals.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).

  • Sample Preparation: Dissolve 10-20 mg of the polymer in 0.6-0.8 mL of deuterated chloroform (CDCl3).

  • 1H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3-4 s

  • 13C NMR Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

chemical_structure cluster_repeat_unit Poly(this compound) Repeat Unit C1 CH₂ C2 CH C1->C2 C_ar1 C C2->C_ar1 C_ar2 CH C_ar1->C_ar2 C_ar3 CH C_ar2->C_ar3 C_ar4 C C_ar3->C_ar4 C_ar5 CH C_ar4->C_ar5 C_tert C C_ar4->C_tert C_ar6 CH C_ar5->C_ar6 C_ar6->C_ar1 CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3

Caption: Chemical structure of the poly(this compound) repeating unit.

Alternative and Complementary Analytical Techniques

While NMR provides detailed structural information, other techniques are essential for determining molecular weight distribution and thermal properties.

Size Exclusion Chromatography (GPC/SEC)

SEC is a powerful technique for determining the molecular weight distribution (MWD) of a polymer. The separation is based on the hydrodynamic volume of the polymer chains in solution.[3]

Table 2: GPC/SEC Data for Poly(this compound) Samples

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
P2687-4tBuS1,3001,4001.08
P1588-4tBuS32,00033,3001.04

Data obtained from Polymer Source, Inc. product data sheets.[4][5]

Experimental Protocol: GPC/SEC

  • Instrumentation: Agilent 1260 Infinity II GPC/SEC System (or equivalent) with a refractive index detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: 35 °C.

  • Calibration: Calibrated with narrow polystyrene standards.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL and filter through a 0.45 µm syringe filter.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, most notably the glass transition temperature (Tg).[6][7][8] The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 3: DSC Data for Poly(this compound) Samples

Sample ID Tg (°C)
P2687-4tBuS54
P1588-4tBuS144

Data obtained from Polymer Source, Inc. product data sheets.[4][5]

Experimental Protocol: DSC

  • Instrumentation: TA Instruments Q2000 DSC (or equivalent).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal.

  • Thermal Program:

    • Heat from room temperature to 180 °C at 10 °C/min (to erase thermal history).

    • Cool to -50 °C at 10 °C/min.

    • Heat from -50 °C to 200 °C at 10 °C/min (data collection scan).

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

workflow Start Polymer Sample NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR SEC Size Exclusion Chromatography (GPC/SEC) Start->SEC DSC Differential Scanning Calorimetry Start->DSC Structure Microstructure Tacticity NMR->Structure MWD Molecular Weight Distribution (Mn, Mw, PDI) SEC->MWD Thermal Thermal Transitions (Tg) DSC->Thermal

Caption: A conceptual workflow for the comprehensive characterization of polymers.

Conclusion

The comprehensive characterization of poly(this compound) requires a multi-technique approach. While a complete NMR spectral assignment for this specific polymer is not readily found in published literature, a comparative analysis using atactic polystyrene as an analogue provides a strong foundation for interpreting its expected NMR spectra. This, combined with empirical data from SEC and DSC, allows for a thorough understanding of its molecular structure, molecular weight distribution, and thermal properties. This integrated analytical approach is crucial for quality control, material development, and ensuring the performance of poly(this compound) in its various applications.

References

A Comparative Guide to Size Exclusion Chromatography (SEC) for Determining the Molecular Weight of Poly(4-tert-butylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with poly(4-tert-butylstyrene), an accurate determination of its molecular weight and polydispersity is crucial for predicting its physical properties and performance in various applications. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for this purpose. This guide provides a comparison of two different SEC methodologies for the analysis of poly(this compound), supported by experimental data and detailed protocols.

Poly(this compound) is readily soluble in common organic solvents such as tetrahydrofuran (THF), toluene, chloroform, and dimethylformamide (DMF).[1] This solubility allows for flexibility in the choice of mobile phase for SEC analysis. The comparison below outlines two distinct SEC methods using THF as the mobile phase, suitable for different analytical needs.

Comparison of SEC Methodologies and Performance

The following table summarizes the experimental conditions and results for the analysis of two different poly(this compound) samples using distinct SEC methods. Method A is a standard approach suitable for routine analysis of low molecular weight polymers, while Method B is tailored for higher resolution analysis across a broader molecular weight range.

ParameterMethod A: Standard Analysis of Low MW PolymerMethod B: High-Resolution Analysis of Higher MW Polymer
Sample Poly(this compound) P2687-4tBuS[1]Poly(this compound) (Representative)
Number-Average MW (Mn) 1,300 g/mol [1]85,000 g/mol
Weight-Average MW (Mw) 1,400 g/mol [1]92,000 g/mol
Polydispersity Index (PDI) 1.08[1]1.08
Mobile Phase Tetrahydrofuran (THF)Tetrahydrofuran (THF) with 0.1% Toluene (flow marker)
Column Set 2 x Agilent PLgel 5 µm MIXED-D (300 x 7.5 mm)3 x Waters Styragel HR (HR1, HR2, HR4) in series
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35 °C40 °C
Detector Differential Refractive Index (DRI)DRI and Multi-Angle Light Scattering (MALS)
Calibration Standards PolystyrenePolystyrene

Experimental Workflows and Logical Relationships

The general workflow for SEC analysis of poly(this compound) involves several key stages, from sample preparation to data interpretation. The following diagram illustrates this process.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC System Analysis cluster_data Data Processing Polymer Poly(this compound) Dissolution Dissolve and homogenize (e.g., 1-2 mg/mL) Polymer->Dissolution Solvent THF Solvent->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Vial Transfer to autosampler vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Vial->Autosampler Column SEC Column(s) (Separation by Size) Autosampler->Column Pump Isocratic Pump (Mobile Phase Flow) Pump->Column Detector Detector(s) (e.g., DRI, MALS) Column->Detector Chromatogram Generate Chromatogram (Signal vs. Elution Time) Detector->Chromatogram Detector->Chromatogram Calibration Apply Calibration Curve (Polystyrene Standards) Chromatogram->Calibration MWD Calculate Molecular Weight Distribution Calibration->MWD Report Generate Report (Mn, Mw, PDI) MWD->Report

Caption: General workflow for SEC analysis of poly(this compound).

Detailed Experimental Protocols

Below are the detailed methodologies for the two comparative SEC analyses.

Method A: Standard Analysis of Low Molecular Weight Polymer

This protocol is representative for a standard quality control or routine analysis of poly(this compound) with an expected low molecular weight.

  • Sample Preparation:

    • Prepare a stock solution of the poly(this compound) sample in THF at a concentration of approximately 1-2 mg/mL.

    • Allow the polymer to dissolve completely by gentle agitation overnight at room temperature.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II GPC/SEC System or equivalent.

    • Degasser: In-line degasser for the mobile phase.

    • Pump: Isocratic pump with a flow rate of 1.0 mL/min.

    • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

    • Column: Two Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) connected in series.

    • Column Temperature: 35 °C.

    • Detector: Differential Refractive Index (DRI) detector, maintained at 35 °C.

    • Injection Volume: 100 µL.

  • Calibration and Data Analysis:

    • Generate a calibration curve using a set of narrow polystyrene standards of known peak molecular weight (Mp).

    • The data is processed using appropriate GPC/SEC software (e.g., Agilent GPC/SEC Software). The molecular weight averages (Mn, Mw) and PDI are calculated relative to the polystyrene standards.

Method B: High-Resolution Analysis of Higher Molecular Weight Polymer

This protocol is designed for a more detailed characterization of poly(this compound), particularly for materials with a higher molecular weight or when a more precise determination of the molecular weight distribution is required.

  • Sample Preparation:

    • Prepare a stock solution of the poly(this compound) sample in HPLC-grade THF at a concentration of approximately 1 mg/mL. To ensure full dissolution, especially for higher molecular weight samples, gentle heating (e.g., 40 °C) and agitation may be applied.

    • Allow the solution to return to room temperature and then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation and Conditions:

    • HPLC System: A modular system such as the Waters Alliance HPLC with multi-detector capabilities.

    • Pump: Isocratic pump with a flow rate of 1.0 mL/min.

    • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

    • Column Set: A set of three Waters Styragel columns (7.8 x 300 mm) connected in series: HR1 (molecular weight range: 100–5,000 g/mol ), HR2 (500–20,000 g/mol ), and HR4 (5,000–600,000 g/mol ).[2] This combination provides a broad linear range for analysis.

    • Column Temperature: 40 °C.

    • Detectors:

      • Differential Refractive Index (DRI) detector.

      • Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.

    • Injection Volume: 100 µL.

  • Calibration and Data Analysis:

    • The DRI detector is calibrated for concentration determination. The MALS detector, in conjunction with the DRI, allows for the direct calculation of absolute molecular weight without reliance on column calibration with polymer standards of a different chemical nature.

    • Data is acquired and processed using specialized software (e.g., Empower with GPC option or ASTRA software). This provides the absolute Mn, Mw, and PDI of the polymer.

Conclusion

The choice of SEC methodology for the analysis of poly(this compound) depends on the specific requirements of the research. Method A offers a straightforward and reliable approach for routine analysis and quality control of lower molecular weight samples, providing polystyrene-equivalent molecular weights. For more in-depth research and development where absolute molecular weight values and a higher resolution across a broader range are critical, Method B , incorporating a multi-column set and a MALS detector, is the superior choice. This guide provides the foundational protocols for researchers to select and implement the most appropriate SEC analysis for their poly(this compound) samples.

References

Determining the Glass Transition Temperature of Poly(4-tert-butylstyrene) using Differential Scanning Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the glass transition temperature (Tg) of poly(4-tert-butylstyrene) using Differential Scanning Calorimetry (DSC). It includes a comparison with polystyrene, a detailed experimental protocol, and a visual representation of the experimental workflow. The glass transition is a critical parameter for polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state, significantly impacting its mechanical properties and potential applications.

Comparative Performance Data

The glass transition temperature of a polymer is influenced by several factors, including its chemical structure, molecular weight, and the experimental conditions of the measurement. The bulky tert-butyl group on the styrene monomer in poly(this compound) significantly hinders chain mobility compared to polystyrene, resulting in a higher Tg. This difference is critical for applications requiring thermal stability.

Below is a summary of the glass transition temperatures for poly(this compound) and polystyrene determined by DSC, highlighting the effect of molecular weight.

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Poly(this compound)32,0001.04144[1]
Poly(this compound)1,3001.0854[2]
Poly(this compound)Not SpecifiedNot Specified127[3]
Polystyrene95,000Not Specified~105
Polystyrene1,940Not Specified~60
Polystyrene (General Purpose)Not SpecifiedNot Specified104[4]

Note: The Tg of polymers is dependent on the molecular weight; lower molecular weight polymers have more chain ends, which increases free volume and lowers the Tg.[5] The values presented are taken from various sources and measured under different conditions, which can lead to variations.

Detailed Experimental Protocol: DSC Analysis

This protocol outlines the steps for determining the Tg of poly(this compound) using a heat-flux DSC instrument. The methodology is based on common practices for polymer analysis.[1][6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

  • Crimp the pan with an aluminum lid to ensure good thermal contact between the sample and the pan.

2. Instrument Setup:

  • Place the sample pan and an empty reference pan (used for baseline correction) into the DSC cell.

  • Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

3. Thermal Program:

  • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 180 °C) at a controlled heating rate (e.g., 10 °C/min). This step is crucial to erase the thermal history of the polymer.[7]

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 25 °C).

  • Second Heating Scan: Heat the sample again at the same heating rate (10 °C/min) to 180 °C. The Tg is determined from this second heating scan to ensure the measurement is independent of the material's prior thermal history.[1]

4. Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow signal as a function of temperature.[6][7]

  • The Tg is typically reported as the midpoint of the transition, which is the temperature at which the change in heat capacity is half-complete.[1][7] This can be determined from the inflection point of the step transition in the DSC curve.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the DSC experiment for determining the glass transition temperature of a polymer.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis A Weigh 5-10 mg of Polymer B Place in Aluminum Pan A->B C Crimp Pan with Lid B->C D Place Sample and Reference Pans in Cell C->D E Purge with Inert Gas D->E F Heat 1: Erase Thermal History E->F G Cool: Controlled Cooling F->G H Heat 2: Measurement Scan G->H I Observe Step Change in Heat Flow H->I J Determine Midpoint Temperature (Tg) I->J

Caption: Workflow for Tg determination by DSC.

This guide provides a foundational understanding for utilizing DSC to characterize the glass transition temperature of poly(this compound). For more specific applications, further optimization of the experimental parameters may be necessary.

References

Poly(4-tert-butylstyrene) vs. Polystyrene: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physical, thermal, mechanical, and chemical properties of poly(4-tert-butylstyrene) and polystyrene, providing researchers, scientists, and drug development professionals with the critical data and experimental context needed for informed material selection.

Poly(this compound) (P4tBS) and polystyrene (PS) are closely related aromatic polymers, both finding utility in a range of scientific and industrial applications. While polystyrene is a widely used commodity plastic known for its clarity and ease of processing, the addition of a bulky tert-butyl group to the styrene monomer in P4tBS imparts distinct properties that can be advantageous in specialized applications, including as a soluble polymer support in catalysis and in the fabrication of advanced lithographic materials. This guide provides a detailed comparison of their key characteristics, supported by experimental data and standardized testing protocols.

Comparative Data of Polymer Properties

The following table summarizes the key physical, thermal, and mechanical properties of poly(this compound) and polystyrene. The data presented is compiled from various sources and should be considered as representative values.

PropertyPoly(this compound) (P4tBS)Polystyrene (PS)Test Method
Physical Properties
Density~0.95 g/cm³1.04 - 1.09 g/cm³ASTM D792
Refractive Index~1.526 (monomer)1.59 - 1.60ASTM D542
Thermal Properties
Glass Transition Temperature (Tg)130 - 144 °C[1][2]~100 °CASTM E1356, ISO 11357-2
Mechanical Properties
Tensile StrengthData not readily available40 - 50 MPa[3]ASTM D638
Young's ModulusData not readily available2.28 - 3.28 GPaASTM D638
Flexural ModulusData not readily available2.28 - 3.28 GPaASTM D790
Solubility
Soluble inDMF, THF, Toluene, CHCl3[2][4]Toluene, Benzene, Chloroform, THF-
Insoluble inMethanol, Ethanol, Water, Hexanes[2][4]Water, Alcohols, Alkanes-

Detailed Property Analysis

Thermal Properties: A Higher Glass Transition Temperature for P4tBS

One of the most significant differences between P4tBS and PS lies in their thermal behavior. Poly(this compound) exhibits a substantially higher glass transition temperature (Tg), typically in the range of 130-144°C, compared to polystyrene's Tg of approximately 100°C. This increased thermal stability in P4tBS is attributed to the bulky tert-butyl group on the phenyl ring, which restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to transition from a rigid, glassy state to a more rubbery state.

This higher Tg makes P4tBS a suitable candidate for applications requiring dimensional stability at elevated temperatures where polystyrene might soften and deform.

Mechanical Properties: The Influence of the Tert-Butyl Group

Further experimental investigation following standardized protocols such as ASTM D638 for tensile properties and ASTM D790 for flexural properties is necessary to provide a definitive quantitative comparison.

Solubility and Chemical Resistance: Similarities and Differences

Both P4tBS and polystyrene are soluble in a range of aromatic and chlorinated solvents such as toluene, chloroform, and tetrahydrofuran.[2][4] However, their behavior in other solvents can differ. P4tBS is known to be soluble in dimethylformamide (DMF) and precipitates in alcohols and alkanes like methanol, ethanol, and hexanes.[2][4] Polystyrene also exhibits poor solubility in alcohols and alkanes.

Regarding chemical resistance, polystyrene is known to have good resistance to many acids, bases, and salts. However, it is susceptible to attack by many organic solvents, including ketones, esters, and aromatic hydrocarbons. The bulky tert-butyl group in P4tBS is expected to offer some enhanced protection against chemical attack due to steric hindrance, but comprehensive comparative studies are limited. For critical applications, it is crucial to perform specific chemical resistance testing according to standards like ASTM D543.

Experimental Protocols

To ensure accurate and reproducible data for comparing polymer properties, adherence to standardized experimental protocols is essential. Below are summaries of the key test methods mentioned in this guide.

Determination of Glass Transition Temperature (ASTM E1356 / ISO 11357-2)

This method utilizes Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of a polymer.

  • Apparatus: A differential scanning calorimeter capable of heating and cooling the sample at a controlled rate.

  • Procedure: A small, weighed sample of the polymer is placed in an aluminum pan. The sample and a reference pan are heated at a constant rate. The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

  • Data Analysis: The onset, midpoint, and endpoint of the glass transition are determined from the DSC thermogram.

Determination of Tensile Properties (ASTM D638)

This is the standard test method for evaluating the tensile properties of plastics.

  • Apparatus: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.

  • Specimen: A dumbbell-shaped specimen with defined dimensions is used.

  • Procedure: The specimen is mounted in the grips of the testing machine and pulled apart at a constant rate of crosshead displacement. The force required to stretch the specimen and the corresponding elongation are recorded until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, key properties such as tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break can be determined.

Evaluation of Chemical Resistance (ASTM D543)

This standard practice covers the evaluation of the resistance of plastics to chemical reagents.

  • Procedure: Standardized test specimens are immersed in the chemical reagent for a specified time and at a controlled temperature.

  • Evaluation: After exposure, the specimens are visually inspected for any changes in appearance, such as swelling, discoloration, or cracking. Changes in weight, dimensions, and mechanical properties (e.g., tensile strength) are also measured and compared to unexposed control specimens.

  • Reporting: The results are reported as the percentage change in the measured properties.

Visualizing Polymer Selection Logic

The choice between P4tBS and polystyrene often depends on the specific requirements of the application. The following diagram illustrates a simplified decision-making workflow for selecting between these two polymers based on key properties.

PolymerSelection start Application Requirement tg_check High Temperature Stability (>100°C) Needed? start->tg_check solvent_check Specific Solvent Resistance Required? tg_check->solvent_check No p4tbs_select Select Poly(this compound) (P4tBS) tg_check->p4tbs_select Yes mechanical_check High Rigidity a Key Factor? solvent_check->mechanical_check No solvent_check->p4tbs_select Yes (e.g., DMF solubility) ps_select Select Polystyrene (PS) mechanical_check->ps_select No further_testing Further Testing Recommended mechanical_check->further_testing Yes further_testing->ps_select If PS meets criteria further_testing->p4tbs_select If P4tBS meets criteria

References

Spectroscopic Validation of 4-tert-butylstyrene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for 4-tert-butylstyrene, focusing on spectroscopic methods for validation. Experimental data for the characterization of the final product and key intermediates are presented to aid researchers in synthesis, purification, and analysis.

Introduction

This compound is a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis. The validation of its synthesis is crucial to ensure purity and to control the properties of downstream products. This guide details three common synthetic pathways—the Wittig reaction, the Grignard reaction, and the Heck reaction—and provides the necessary spectroscopic data for the validation of the target molecule and the identification of potential impurities.

Synthetic Pathways and Validation Workflow

The successful synthesis and purification of this compound can be confirmed through a combination of spectroscopic techniques. The general workflow involves synthesis via a chosen route, purification of the crude product, and subsequent characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Wittig Wittig Reaction Purification Purification Wittig->Purification Grignard Grignard Reaction Grignard->Purification Heck Heck Reaction Heck->Purification Spectroscopy Spectroscopic Validation Purification->Spectroscopy Product This compound Spectroscopy->Product Confirmation

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the major starting materials and byproducts associated with the synthetic routes discussed. Careful comparison of the spectra of the synthesized product with these reference data is essential for confirming its identity and purity.

¹H NMR Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.35d, J=8.4 Hz2HAr-H
7.29d, J=8.4 Hz2HAr-H
6.70dd, J=17.6, 10.9 Hz1H-CH=CH₂
5.69d, J=17.6 Hz1H-CH=CH₂ (trans)
5.18d, J=10.9 Hz1H-CH=CH₂ (cis)
1.32s9H-C(CH₃)₃
4-tert-butylbenzaldehyde 9.95s1H-CHO
7.82d, J=8.4 Hz2HAr-H
7.55d, J=8.4 Hz2HAr-H
1.36s9H-C(CH₃)₃
1-bromo-4-tert-butylbenzene 7.39d, J=8.6 Hz2HAr-H
7.21d, J=8.6 Hz2HAr-H
1.30s9H-C(CH₃)₃
Triphenylphosphine oxide 7.75 - 7.65m6HAr-H (ortho)
7.55 - 7.45m9HAr-H (meta, para)
¹³C NMR Data (CDCl₃, 101 MHz)
CompoundChemical Shift (δ, ppm)Assignment
This compound 150.8, 137.0, 134.7, 126.0, 125.4, 112.0, 34.6, 31.3Ar-C, =CH, =CH₂, C(CH₃)₃, C(CH₃)₃
4-tert-butylbenzaldehyde [1]192.1, 158.5, 134.1, 129.7, 126.0, 35.4, 31.1-CHO, Ar-C
1-bromo-4-tert-butylbenzene 150.0, 131.4, 128.2, 120.6, 34.5, 31.2Ar-C
Triphenylphosphine oxide 132.7 (d, J=98.4 Hz), 131.7 (d, J=2.6 Hz), 130.6 (d, J=9.3 Hz), 128.6 (d, J=11.6 Hz)Ar-C
IR Data (cm⁻¹)
CompoundKey Absorptions (cm⁻¹)Functional Group
This compound 3088, 2962, 1629, 989, 906C-H (vinyl), C-H (alkyl), C=C (vinyl), C-H bend (vinyl)
4-tert-butylbenzaldehyde 2965, 2870, 1703, 1607C-H (alkyl), C=O (aldehyde), C=C (aromatic)
1-bromo-4-tert-butylbenzene 2962, 1489, 1011, 822C-H (alkyl), C=C (aromatic), C-Br
Triphenylphosphine oxide [2]3055, 1437, 1121, 722C-H (aromatic), P-Ph, P=O
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound [3]160145, 117, 105
4-tert-butylbenzaldehyde [4]162147, 119, 91
1-bromo-4-tert-butylbenzene 212/214197/199, 157, 118
Triphenylphosphine oxide [5]278277, 201, 183, 152

Experimental Protocols

Detailed methodologies for the synthesis of this compound via three distinct and common chemical transformations are provided below.

Wittig Reaction

This method involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.

Wittig_Reaction reagent1 Methyltriphenylphosphonium bromide Ylide formation Ylide formation reagent1->Ylide formation reagent2 n-Butyllithium reagent2->Ylide formation reagent3 4-tert-butylbenzaldehyde Wittig Reaction Wittig Reaction reagent3->Wittig Reaction product This compound Ylide formation->Wittig Reaction Phosphorus ylide Wittig Reaction->product

Caption: Synthetic scheme for this compound via the Wittig reaction.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise with stirring. Allow the resulting orange-red solution to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Grignard Reaction

This route utilizes a Grignard reagent formed from an aryl halide, which then reacts with an electrophile followed by dehydration.

Grignard_Reaction reagent1 4-bromo-tert-butylbenzene Grignard formation Grignard formation reagent1->Grignard formation reagent2 Magnesium turnings reagent2->Grignard formation reagent3 Acetaldehyde Reaction with electrophile Reaction with electrophile reagent3->Reaction with electrophile intermediate 1-(4-tert-butylphenyl)ethanol Dehydration Dehydration intermediate->Dehydration product This compound Grignard formation->Reaction with electrophile Grignard reagent Reaction with electrophile->intermediate Dehydration->product

Caption: Synthetic pathway for this compound using a Grignard reaction.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 4-bromo-tert-butylbenzene (1.0 eq) in anhydrous THF to the addition funnel. Add a small portion of the aryl bromide solution to the magnesium and, if necessary, gently heat to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C. Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Dehydration and Purification: Remove the solvent in vacuo. To the crude alcohol, add a catalytic amount of p-toluenesulfonic acid and heat under vacuum (distillation) to effect dehydration and distill the this compound product.

Heck Reaction

This palladium-catalyzed cross-coupling reaction provides a direct method for the vinylation of an aryl halide.

Heck_Reaction reagent1 4-bromo-tert-butylbenzene Heck Reaction Heck Reaction reagent1->Heck Reaction reagent2 Ethylene reagent2->Heck Reaction catalyst Pd(OAc)₂ / P(o-tolyl)₃ catalyst->Heck Reaction base Triethylamine base->Heck Reaction product This compound Heck Reaction->product

Caption: Synthesis of this compound via the Heck cross-coupling reaction.

Protocol:

  • Reaction Setup: To a pressure vessel, add 4-bromo-tert-butylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (1.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Heck Coupling: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene (e.g., 2-3 atm) and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully vent the ethylene gas. Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Conclusion

The synthesis of this compound can be successfully achieved through various methods, each with its own advantages and disadvantages. The Wittig, Grignard, and Heck reactions represent robust and well-established routes. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific byproducts. Regardless of the synthetic route chosen, rigorous spectroscopic analysis is paramount for the validation of the final product's identity and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in the synthesis and characterization of this compound.

References

A Comparative Guide to the Flory-Huggins Interaction Parameter of Poly(4-tert-butylstyrene)-b-poly(methyl methacrylate) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Flory-Huggins interaction parameter (χ) for poly(4-tert-butylstyrene)-b-poly(methyl methacrylate) (PtBS-b-PMMA) and other relevant block copolymers. The Flory-Huggins interaction parameter is a critical factor in understanding and predicting the phase behavior of polymer blends and block copolymers, which is essential for the rational design of materials for various applications, including drug delivery systems.

Performance Comparison

The Flory-Huggins interaction parameter (χ) quantifies the interaction energy between two different polymer segments. A higher χ value indicates greater incompatibility between the blocks, leading to more strongly segregated microstructures. The temperature dependence of χ is also a crucial aspect, as it determines the processing window and the stability of the self-assembled morphologies at different temperatures.

Below is a summary of the Flory-Huggins interaction parameters for PtBS-b-PMMA and its alternatives, poly(styrene)-b-poly(methyl methacrylate) (PS-b-PMMA), and poly(styrene)-b-poly(2-vinylpyridine) (PS-b-P2VP).

Block CopolymerFlory-Huggins Interaction Parameter (χ)Experimental Method(s)Reference Volume (Vref)
PtBS-b-PMMA χ = (41.2 / T) - 0.044SAXS, DMSNot explicitly stated, but typically based on the monomer volume.
PS-b-PMMA χ = 0.028 + 3.9/TSANS100 cm³/mol
PS-b-P2VP χ = 0.131 + 44.3/TDMS, TEM, SANS, SAXSNot explicitly stated, but typically based on the monomer volume.

Note: The temperature (T) in the equations is in Kelvin.

Experimental Protocols

The determination of the Flory-Huggins interaction parameter typically involves locating the order-disorder transition (ODT) temperature of the block copolymer. The ODT is the temperature at which the polymer transitions from a microphase-separated (ordered) state to a homogeneous (disordered) state. Two common experimental techniques for determining the ODT are Small-Angle X-ray Scattering (SAXS) and Rheology.

Small-Angle X-ray Scattering (SAXS) Protocol for ODT Determination

SAXS is a powerful technique for probing the nanoscale structure of block copolymers. The ODT is identified by a distinct change in the scattering profile as a function of temperature.

Methodology:

  • Sample Preparation: The block copolymer sample is typically prepared as a thin film or a bulk sample. For in-situ measurements, the sample is placed in a temperature-controlled sample holder.

  • SAXS Measurement: The sample is irradiated with a collimated X-ray beam, and the scattered X-rays are detected at small angles. A two-dimensional scattering pattern is collected.

  • Data Acquisition: A series of scattering patterns are recorded as the sample is heated or cooled through the expected ODT temperature range. The temperature is typically ramped at a controlled rate (e.g., 1-5 °C/min).

  • Data Analysis: The 2D scattering patterns are azimuthally integrated to obtain 1D scattering profiles of intensity (I) versus the scattering vector (q). The position of the primary scattering peak (q*) is related to the domain spacing of the microphase-separated structure.

  • ODT Identification: The ODT is identified by an abrupt drop in the peak scattering intensity (I(q)) and a broadening of the scattering peak as the temperature is increased. A plot of the inverse of the peak intensity (1/I(q)) versus the inverse of the absolute temperature (1/T) often shows a distinct change in slope at the ODT.

Rheology Protocol for ODT Determination

Rheological measurements are sensitive to the viscoelastic properties of the material, which change significantly at the ODT.

Methodology:

  • Sample Preparation: A disk-shaped sample of the block copolymer is prepared, typically by melt-pressing.

  • Rheometer Setup: The sample is placed between the parallel plates of a rheometer. The gap between the plates is set to a specific thickness (e.g., 1 mm).

  • Dynamic Temperature Ramp Test: A dynamic temperature ramp test is performed by applying a small-amplitude oscillatory shear strain at a constant frequency (e.g., 1 rad/s) while heating the sample at a constant rate (e.g., 2 °C/min).

  • Data Acquisition: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are recorded as a function of temperature.

  • ODT Identification: The ODT is identified by a sharp drop in the storage modulus (G') as the temperature increases. In the ordered state, the material exhibits solid-like behavior with a high G', while in the disordered state, it behaves as a viscous liquid with a much lower G'. The temperature at which this transition occurs is the ODT.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the Flory-Huggins interaction parameter and the logical relationship between the experimental data and the calculated parameter.

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_odt ODT Determination cluster_analysis Data Analysis & Calculation synthesis Block Copolymer Synthesis characterization Molecular Weight & Polydispersity (GPC) synthesis->characterization saxs SAXS Temperature Ramp characterization->saxs rheology Rheology Temperature Ramp characterization->rheology odt_temp Identify ODT Temperature (TODT) saxs->odt_temp rheology->odt_temp chi_calc Calculate χ using Mean-Field Theory odt_temp->chi_calc

Experimental workflow for determining the Flory-Huggins interaction parameter.

logical_relationship exp_data Experimental Data (SAXS Intensity or Rheological Moduli vs. Temperature) odt Order-Disorder Transition Temperature (TODT) exp_data->odt Abrupt change indicates chi Flory-Huggins Interaction Parameter (χ) odt->chi Used in calculation with mft Mean-Field Theory (χN)ODT ≈ 10.5 (for symmetric diblocks) mft->chi Provides theoretical basis

Logical relationship between experimental data and the calculated χ parameter.

A Comparative Guide to Gas Chromatography Methods for Determining 4-tert-butylstyrene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of gas chromatography (GC) methods for determining the purity of 4-tert-butylstyrene, a key monomer in the synthesis of various polymers. While direct comparative studies on this compound are limited, this document extrapolates from established methods for similar aromatic compounds to provide robust analytical guidance.

Introduction to Purity Analysis of this compound

Gas chromatography, particularly with flame ionization detection (GC-FID), is a powerful and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. The method's high resolution and sensitivity allow for the separation and quantification of the main component from potential impurities, which may include isomers, residual starting materials, or degradation products.

Comparison of Gas Chromatography Columns

The choice of the GC column is critical for achieving optimal separation. The primary distinction is between packed and capillary columns, with capillary columns being the preferred choice for most modern applications due to their superior efficiency and resolution. The selection of the stationary phase within the column is dictated by the polarity of the analytes.

Table 1: Comparison of GC Capillary Column Stationary Phases for this compound Analysis

Stationary Phase TypePolarityTypical Commercial NamePrinciple of SeparationSuitability for this compound Analysis
100% DimethylpolysiloxaneNon-polarDB-1, HP-1, Rtx-1Primarily by boiling point.[1]Highly Suitable. As a non-polar aromatic hydrocarbon, this compound will interact well with this phase. Elution order will generally follow the boiling points of the impurities.
5% Phenyl / 95% DimethylpolysiloxaneLow polarityDB-5, HP-5ms, Rtx-5Boiling point with some selectivity for aromatic and unsaturated compounds due to π-π interactions.Highly Suitable and Recommended. Offers a good balance for separating aromatic impurities that may have similar boiling points to this compound.
50% Phenyl / 50% DimethylpolysiloxaneIntermediate polarityDB-17, HP-50+, Rtx-50Increased selectivity for polarizable and aromatic compounds.Suitable. May be useful for separating specific polar impurities, but could lead to longer retention times for the main component.
Polyethylene Glycol (PEG)PolarDB-WAX, HP-INNOWAXBased on polarity, with strong retention of polar compounds.Less Suitable for Purity Analysis. While it could be used, the non-polar nature of this compound would result in short retention times, potentially co-eluting with other non-polar impurities. It would be more appropriate for analyzing polar impurities.

Experimental Protocols

Below are detailed experimental protocols for two recommended GC methods for this compound purity analysis, based on methods for structurally similar compounds.[2][3]

Method 1: General Purity Assay using a Non-Polar Column

This method is suitable for routine purity checks and quantification of non-polar impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: 100% Dimethylpolysiloxane (e.g., CP-Sil 5 CB), 25 m x 0.25 mm ID, 0.4 µm film thickness.[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow.

  • Injector Temperature: 260°C.[2]

  • Detector Temperature: 270°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 10 minutes.[2]

    • Ramp 1: Increase to 110°C at 5°C/min.[2]

    • Ramp 2: Increase to 230°C at 10°C/min, hold until all components have eluted.[2]

  • Injection Volume: 1.0 µL.[2]

  • Split Ratio: 30:1.[2]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., toluene or dichloromethane) to a concentration of approximately 1 mg/mL.

Method 2: High-Resolution Analysis using a Low-Polarity Column

This method provides enhanced separation of aromatic isomers and other closely related impurities.

  • Instrumentation: Gas chromatograph with FID and split/splitless injector.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 280°C.[3]

  • Detector Temperature: 280°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.[3]

    • Ramp 1: Increase to 80°C at 2°C/min, hold for 2 minutes.[3]

    • Ramp 2: Increase to 200°C at 10°C/min, hold for 12 minutes.[3]

  • Injection Volume: 0.2 µL.[3]

  • Split Ratio: 100:1.[3]

  • Sample Preparation: Prepare a dilution of the this compound sample in a suitable solvent to an appropriate concentration for GC analysis.

Quantitative Data Summary

The performance of a GC method is evaluated based on several key parameters. The following table summarizes expected performance characteristics for the analysis of aromatic compounds based on the provided literature.

Table 2: Expected Performance Data for GC-FID Analysis of Aromatic Compounds

ParameterMethod 1 (Non-Polar Column)[2][4]Method 2 (Low-Polarity Column)[3]
Linearity (R²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) 0.04–0.56 mg/kgDependent on analyte, typically in the low ppm range.
Limit of Quantification (LOQ) 0.15–1.96 mg/kgDependent on analyte, typically in the mid to high ppm range.
Relative Standard Deviation (RSD) < 10%Method dependent, generally < 5% for validated methods.
Recovery > 99%Typically between 95-105% for validated methods.

Alternative Analytical Methods

While GC is the most common technique for this compound purity analysis, other methods can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities or thermally labile compounds. A reversed-phase method with a C18 column and a UV detector would be a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides identification of unknown impurities based on their mass spectra.[5]

  • Spectrophotometry: A colorimetric method based on ASTM D4590 is used for determining the concentration of the inhibitor p-tert-butylcatechol (TBC) in styrene.[6][7] A similar UV-Vis spectrophotometric method could potentially be developed for the quantification of this compound, although it would be less specific than chromatographic methods.

Visualizing the GC Workflow

The following diagram illustrates the typical workflow for determining the purity of this compound using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injector (Vaporization) Vial->Injector Autosampler Column GC Column (Separation) Injector->Column Detector FID Detector (Signal Generation) Column->Detector Chromatogram Chromatogram (Peak Detection) Detector->Chromatogram Data Acquisition Integration Peak Integration (Area Calculation) Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound purity analysis by GC-FID.

References

High-Performance Polymers: A Comparative Guide to High Glass Transition Temperature Monomers Beyond 4-tert-butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and polymer chemistry, the pursuit of polymers with high glass transition temperatures (Tg) is a constant drive for innovation. These materials are critical for applications demanding thermal stability and rigidity. While 4-tert-butylstyrene (tBS) is a well-known monomer for achieving elevated Tg, a diverse landscape of alternative monomers offers unique property profiles. This guide provides a comparative analysis of promising alternatives to tBS, supported by experimental data and detailed protocols to aid in the selection of the optimal monomer for your high-Tg polymer synthesis.

This guide will delve into the properties and polymerization of several classes of monomers, including styrenic derivatives, vinylnaphthalenes, N-substituted maleimides, and other cyclic monomers, which have demonstrated the ability to yield polymers with exceptional thermal properties.

Comparative Analysis of High-Tg Monomers

The selection of a monomer for high-Tg applications is a multi-faceted decision involving not only the final polymer's Tg but also its processability, thermal stability, and the complexity of the polymerization process. The following table summarizes the key quantitative data for homopolymers of various alternative monomers compared to poly(this compound).

MonomerHomopolymerTg (°C)Polymerization Method(s)Key Advantages
This compound (tBS)Poly(this compound)144Living Anionic PolymerizationWell-established, good thermal stability.
2-VinylnaphthalenePoly(2-vinylnaphthalene)135Free Radical, Anionic Living PolymerizationHigh heat resistance, desirable optical and electrical properties.[1]
AcenaphthylenePolyacenaphthylene214Thermal, Cationic, Emulsion PolymerizationSubstantially elevates softening point in copolymers.[2]
IndenePolyindene~200Cationic PolymerizationCan be pyrolyzed back to the monomer, suggesting recyclability.[3]
N-PhenylmaleimidePoly(N-phenylmaleimide)~200Free Radical PolymerizationHigh thermal stability.
1-Adamantyl 4-vinylphenyl ketonePoly(1-adamantyl 4-vinylphenyl ketone)234Anionic PolymerizationRemarkably high Tg.[4]
α-MethylstyrenePoly(α-methylstyrene)178 (after hydrogenation of copolymer with styrene)Anionic CopolymerizationCan be copolymerized to tune Tg.[5]

In-depth Monomer Spotlights

Vinylnaphthalenes: Enhancing Thermal and Optical Properties

Polymers derived from 2-vinylnaphthalene exhibit not only high heat resistance but also a low dielectric constant and a high refractive index, making them suitable for advanced electronics and optical devices.[1] The synthesis of poly(2-vinylnaphthalene) can be achieved through both free radical and anionic living polymerization methods.[6]

N-Substituted Maleimides: A Versatile Class for Thermal Stability

N-substituted maleimides are a versatile class of monomers known for producing thermally stable polymers.[7][8] Copolymerization of maleimides with styrene is a common strategy to enhance the thermal stability of the resulting polymer.[9] The electron-withdrawing nature of the maleimide group can influence the polymerization properties, often leading to alternating copolymers with styrene.[10]

Acenaphthylene and Indene: Fused-Ring Systems for Rigidity

The rigid, fused-ring structures of acenaphthylene and indene contribute significantly to the high Tg of their polymers. Polyacenaphthylene boasts a very high Tg of 214 °C. The incorporation of acenaphthylene units into a polystyrene chain has been shown to substantially increase the softening point of the copolymer.[2] Polyindene, typically synthesized via cationic polymerization, also exhibits a high Tg and has the interesting property of being thermally degradable back to its monomer, suggesting potential for chemical recycling.[3]

Adamantane-Containing Styrenics: Pushing the Limits of Tg

For applications requiring exceptionally high thermal stability, styrene derivatives containing bulky adamantane groups are a compelling option. For instance, poly(1-adamantyl 4-vinylphenyl ketone) has been reported to have a remarkably high Tg of 234 °C.[4] These monomers are typically polymerized via anionic methods.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in polymer synthesis. Below are representative procedures for the polymerization of some of the discussed monomers.

Synthesis of Poly(this compound) via Living Anionic Polymerization

Materials:

  • This compound (tBS), purified by distillation over CaH₂.

  • sec-Butyllithium (sec-BuLi) as an initiator.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Methanol, degassed.

Procedure:

  • All glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

  • THF is transferred to the reaction flask via cannula.

  • The desired amount of tBS monomer is added to the THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • sec-BuLi is added dropwise via syringe until a faint orange color persists, indicating the titration of impurities. The required amount of initiator is then added to initiate polymerization.

  • The polymerization is allowed to proceed at -78 °C for several hours.

  • The living polymer is terminated by the addition of degassed methanol.

  • The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum at 60 °C.

  • Characterization of the polymer's molecular weight and polydispersity index (PDI) is performed using size exclusion chromatography (SEC).[11] The glass transition temperature (Tg) is determined by differential scanning calorimetry (DSC).[11]

Synthesis of Poly(2-vinylnaphthalene) via Free Radical Polymerization

Materials:

  • 2-Vinylnaphthalene, purified by recrystallization from methanol.[6]

  • Azobisisobutyronitrile (AIBN) as a radical initiator.

  • Toluene, freshly distilled.

Procedure:

  • 2-Vinylnaphthalene and AIBN are dissolved in toluene in a polymerization tube.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The sealed tube is placed in a thermostated oil bath at a specified temperature (e.g., 60-80 °C) for a defined period.

  • After the reaction, the tube is opened, and the polymer is precipitated by pouring the solution into a large volume of a non-solvent like methanol.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven.

Logical Relationships in Monomer Selection for High Tg

The choice of monomer directly influences the resulting polymer's glass transition temperature. This relationship can be visualized as a decision-making pathway.

HighTgMonomerSelection Start Start Vinylnaphthalenes Vinylnaphthalenes Start->Vinylnaphthalenes Maleimides Maleimides Start->Maleimides Fused_Rings Fused_Rings Start->Fused_Rings Styrenics Styrenics Start->Styrenics High_Tg_Polymer High_Tg_Polymer 2_Vinylnaphthalene 2_Vinylnaphthalene Vinylnaphthalenes->2_Vinylnaphthalene N_Phenylmaleimide N_Phenylmaleimide Maleimides->N_Phenylmaleimide Acenaphthylene Acenaphthylene Fused_Rings->Acenaphthylene Indene Indene Fused_Rings->Indene Adamantane_Styrene Adamantane_Styrene Adamantane_Styrene->High_Tg_Polymer Tg > 230°C alpha_Methylstyrene alpha_Methylstyrene alpha_Methylstyrene->High_Tg_Polymer Tg 140-180°C 2_Vinylnaphthalene->High_Tg_Polymer Tg ~135°C N_Phenylmaleimide->High_Tg_Polymer Tg ~200°C Acenaphthylene->High_Tg_Polymer Tg ~214°C Indene->High_Tg_Polymer Tg ~200°C Styrenics->Adamantane_Styrene Very High Tg Styrenics->alpha_Methylstyrene Tunable Tg tBS tBS Styrenics->tBS Standard tBS->High_Tg_Polymer Tg ~144°C

Figure 1. Decision pathway for selecting a monomer to achieve a high glass transition temperature.

This guide provides a foundational understanding of the alternative monomers available for synthesizing high-Tg polymers. The choice of a specific monomer will ultimately depend on the target application's specific requirements for thermal, mechanical, and processing properties. The provided data and protocols serve as a starting point for further research and development in this exciting area of polymer science.

References

A Comparative Analysis of 4-tert-butylstyrene and 4-isopropylstyrene in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two closely related vinyl monomers, 4-tert-butylstyrene (tBS) and 4-isopropylstyrene (iPS), in the context of polymerization. Understanding the subtle yet significant differences in their reactivity and the properties of their resultant polymers is crucial for applications ranging from specialty materials to advanced drug delivery systems. The primary distinction between these monomers lies in the steric bulk and electronic nature of their para-alkyl substituents, which directly influences polymerization kinetics and final polymer characteristics.

Monomer and Polymer Properties: A Quantitative Comparison

The structural differences between the tert-butyl and isopropyl groups lead to distinct physical and thermal properties in both the monomers and their corresponding homopolymers. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound (tBS)4-isopropylstyrene (iPS)Reference(s)
Monomer Properties
Chemical Structure
Molecular Weight ( g/mol )160.26146.23[1][2],[3][4]
Boiling Point (°C)91-92 @ 9 mmHg204.1-204.6 (atm); 80 @ 20 mmHg[5],[3][6]
Density (g/mL @ 25°C)0.875~0.885[5],[3][6]
Reactivity Parameters (Alfrey-Price)
Resonance Factor (Q)0.951.03[7]
Polarity Factor (e)-0.96-0.84[7]
Homopolymer Properties
Polymer NamePoly(this compound) (PtBS)Poly(4-isopropylstyrene) (PiPS)
Glass Transition Temp. (Tg)~54 °C~71 °C[7]
Polydispersity Index (PDI)Can be low (e.g., < 1.1) via living polymerizationCan be low (e.g., < 1.2) via living polymerization[8],[7]

Impact of Molecular Structure on Polymerization Behavior

The polymerization behavior of styrenic monomers is governed by a combination of steric and electronic factors.

1. Steric Hindrance: The primary differentiator between tBS and iPS is the size of the alkyl substituent. The tert-butyl group is significantly bulkier than the isopropyl group. This increased steric bulk in tBS creates a more substantial shield around the vinyl double bond, making it more difficult for an approaching propagating chain end to react.[7] Consequently, this compound generally exhibits lower reactivity and a reduced rate of propagation compared to 4-isopropylstyrene.[7]

2. Electronic Effects: The reactivity of these monomers can also be assessed using the Alfrey-Price Q-e scheme.[7]

  • Resonance (Q value): Both monomers have Q values close to that of styrene (Q ≈ 1.0), indicating that the alkyl groups do not significantly alter the resonance stabilization of the vinyl group.[7] The slightly lower Q value for tBS (0.95) may suggest a minor disruption in the coplanarity between the phenyl ring and the vinyl group due to its larger size.[7]

  • Polarity (e value): Both monomers possess negative 'e' values, classifying them as electron-rich, similar to styrene.[7] The more negative 'e' value of tBS (-0.96) compared to iPS (-0.84) suggests it is slightly more electron-donating.[7]

While electronic effects play a role, the dominant factor governing the difference in reactivity between these two monomers is the greater steric hindrance exerted by the tert-butyl group.[7]

Mandatory Visualization

G cluster_tBS This compound (tBS) cluster_iPS 4-isopropylstyrene (iPS) cluster_reactivity Impact on Reactivity tbs_struct C(C)(C)C-Ph-CH=CH₂ tbs_shield Large Steric Shield reactivity_tbs Lower Reactivity Slower Propagation Rate tbs_shield->reactivity_tbs Greater hindrance ips_struct CH(CH₃)₂-Ph-CH=CH₂ ips_shield Moderate Steric Shield reactivity_ips Higher Reactivity Faster Propagation Rate ips_shield->reactivity_ips Lesser hindrance

Caption: Steric hindrance comparison between this compound and 4-isopropylstyrene.

Experimental Protocols

Detailed methodologies for common polymerization techniques applicable to both monomers are provided below. All procedures require stringent control over atmospheric moisture and oxygen for optimal results, especially in anionic polymerization.

Protocol 1: Living Anionic Polymerization

This method is ideal for synthesizing polymers with well-defined molecular weights and low polydispersity.

  • Objective: To synthesize poly(4-alkylstyrene) with a predictable molecular weight and narrow molecular weight distribution.

  • Materials:

    • Monomer (this compound or 4-isopropylstyrene), purified by distillation from CaH₂.

    • Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane.

    • Solvent: Tetrahydrofuran (THF), purified by distillation from a sodium/benzophenone ketyl.

    • Terminating agent: Degassed methanol.

  • Procedure:

    • Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under high vacuum to remove adsorbed moisture. Assemble the reaction apparatus while hot under a stream of dry, inert gas (e.g., argon).

    • Solvent and Monomer Addition: Transfer the purified THF solvent to the reaction flask via cannula under an inert atmosphere. Cool the flask to the desired reaction temperature (e.g., -78°C). Add the purified monomer to the cooled solvent.

    • Initiation: Calculate the required amount of sec-BuLi initiator based on the target molecular weight. Add the initiator solution dropwise to the rapidly stirring monomer solution. The appearance of a characteristic color (typically orange-red for styryllithium anions) indicates successful initiation.

    • Propagation: Allow the polymerization to proceed at the controlled temperature. The reaction is typically rapid.

    • Termination: After the desired reaction time (or consumption of monomer), terminate the living anionic chain ends by adding a few milliliters of degassed methanol. The color of the solution should disappear.

    • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[8]

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Size Exclusion Chromatography (SEC/GPC).

Protocol 2: Conventional Free Radical Polymerization

This is a robust and widely used method for polymer synthesis.

  • Objective: To synthesize poly(4-alkylstyrene) using a free radical initiator.

  • Materials:

    • Monomer (this compound or 4-isopropylstyrene), inhibitor removed by passing through a column of basic alumina or by washing with NaOH solution.[9]

    • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

    • Solvent (optional, for solution polymerization): Toluene or another suitable solvent.

  • Procedure:

    • Monomer Preparation: Place the inhibitor-free monomer into a reaction flask equipped with a magnetic stirrer and condenser. If performing a solution polymerization, add the solvent.

    • Initiator Addition: Dissolve the calculated amount of initiator (e.g., AIBN) in the monomer (or monomer/solvent mixture).

    • Deoxygenation: Purge the reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes to remove dissolved oxygen, which can inhibit the reaction.

    • Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 70-80°C for AIBN) under a positive pressure of inert gas.

    • Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase significantly as the polymer forms.

    • Polymer Isolation: Cool the reaction to room temperature. If performed in bulk, the solid polymer can be broken up and dissolved in a suitable solvent like THF. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol), filter, and dry under vacuum.[10]

  • Characterization: Analyze the resulting polymer by SEC/GPC to determine its molecular weight distribution.

G start Select Monomer (tBS or iPS) purification Monomer Purification (Remove Inhibitor, Dry) start->purification polymerization Polymerization (Anionic or Free Radical) purification->polymerization isolation Polymer Isolation (Precipitation & Drying) polymerization->isolation characterization Characterization (SEC/GPC, NMR, DSC) isolation->characterization end Comparative Data characterization->end

Caption: General experimental workflow for comparative polymerization studies.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylstyrene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-tert-Butylstyrene is paramount in research and development settings to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste.

I. Pre-Disposal Considerations and Waste Classification

Before beginning any disposal process, it is crucial to understand the hazards associated with this compound and to correctly classify the waste.

Hazard Identification: this compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] All waste containing this compound should be treated as hazardous waste. This includes pure, unreacted this compound, reaction mixtures containing it, and any materials contaminated with it, such as gloves, absorbent pads, and glassware.

Personal Protective Equipment (PPE): Prior to handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety glasses with side-shields or chemical safety goggles.[3]

  • Chemically resistant gloves (e.g., Viton/butyl or laminate film).[4]

  • A laboratory coat.

  • In situations with a risk of inhalation, use a respirator with an appropriate filter.[2]

II. Step-by-Step Disposal Procedure

1. Waste Collection and Segregation:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[5][6] Do not use metal containers for acidic or basic waste.[5]

  • Ensure the waste container is kept tightly closed except when adding waste.[4][6]

  • Do not mix this compound waste with incompatible materials such as acids or oxidizing agents.[2] It is best practice to store different classes of chemical waste separately.[7] For example, flammable solvents can be combined in the same waste drum, but should be kept separate from corrosive or reactive wastes.[5]

  • If diluting this compound waste, use a solvent like acetone before discarding it into the appropriate hazardous waste container.[4]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[8]

  • The label must include a detailed description of the contents, including "this compound" and any other chemicals present in the mixture.[7]

  • Indicate the accumulation start date on the label.[8]

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA), which could be a designated benchtop, a fume hood, or a cabinet.[9]

  • The SAA must be inspected weekly for any signs of leakage.[9]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2]

  • Use secondary containment for all liquid hazardous waste to prevent spills.[5][6]

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [1][2][6] This substance is not likely to be mobile in the environment due to its low water solubility, but it should not be introduced into waterways.[2]

  • Do not dispose of this compound by evaporation in a fume hood. [9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2]

5. Empty Container Disposal:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated.

  • To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone).[4]

  • The first rinse liquid must be collected and disposed of as hazardous waste.[4][6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After thorough rinsing and air-drying, the label on the container should be defaced or removed, and the container can then be discarded with regular laboratory glass or plastic waste.[4]

III. Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are determined by local regulations, the following table summarizes its key properties and hazard information.

Property/HazardValue/Classification
Chemical Formula C₁₂H₁₆
CAS Number 1746-23-2
Physical State Liquid
Flash Point 81 °C (177.8 °F) - closed cup[10]
Density 0.875 g/mL at 25 °C[10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[10]

IV. Experimental Protocols

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal cluster_collection Collection & Storage cluster_disposal Disposal cluster_decontamination Empty Container Decontamination start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in a Labeled, Compatible Container classify->collect segregate Segregate from Incompatible Wastes collect->segregate empty_container Empty Container? collect->empty_container store Store in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Compliant Disposal pickup->end empty_container->store No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-tert-Butylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, procedural guidance for the safe handling, storage, and disposal of 4-tert-Butylstyrene, a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[2] Understanding its primary hazards is the first step in safe handling.

Key Hazards:

  • Combustible Liquid [2]

  • Causes Skin Irritation [1][2]

  • Causes Serious Eye Irritation [1][2]

  • May Cause Respiratory Irritation [1]

  • Harmful if Inhaled [2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3] A face shield may also be necessary for splash protection.[4]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Wear appropriate chemical-resistant protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2] Impervious clothing should be selected based on the concentration and amount of the substance being used.[3]Prevents direct contact that can lead to skin irritation.[1][2]
Respiratory Protection Use only in a well-ventilated area or outdoors.[2] If ventilation is inadequate, a NIOSH-approved respirator with a particle filter is recommended.[2] In case of spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1][2]Protects against inhalation of vapors, which can cause respiratory irritation and may be harmful.[1][2]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[2][3] Wash hands and any exposed skin thoroughly after handling.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2] Take precautionary measures against static discharge.[2]

  • Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Plan:

  • Temperature: Keep refrigerated at 2-8°C.

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from acids and oxidizing agents.[2]

Disposal Plan: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]

  • Classification: Determine if the discarded chemical is classified as hazardous waste.[2]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Containers: Dispose of the contents and container to an approved waste disposal plant.[6] Contaminated packaging should be disposed of as unused product.[3]

  • Prohibition: Do not empty into drains or allow the product to enter surface water.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Boiling Point 91-92 °C at 9 mmHg
Density 0.875 g/mL at 25 °C
Flash Point 81 °C (177.8 °F) - closed cup
Refractive Index n20/D 1.526
Purity >90.0% (GC)[6]

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for handling a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Ignition Sources ventilate->ignition ppe Don Appropriate PPE (SCBA, Chemical Suit, Gloves) ignition->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Suitable, Closed Containers contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate disposal Dispose of Waste as Hazardous Material decontaminate->disposal report Report the Incident disposal->report

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.